molecular formula C13H23NO3 B3021820 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 847417-37-2

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B3021820
CAS No.: 847417-37-2
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7). As a critical bifunctional intermediate in modern pharmaceutical synthesis, this molecule incorporates both a reactive aldehyde and a protected amine, making it a valuable building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support its effective utilization in the laboratory. A key focus is its role as a precursor in the synthesis of the antipsychotic agent Cariprazine.

Introduction: A Bifunctional Scaffold for Targeted Synthesis

In the landscape of medicinal chemistry and process development, the strategic use of bifunctional molecules—compounds bearing two distinct reactive functional groups—is paramount for the efficient construction of complex drug candidates. This compound is a prime example of such a scaffold. Its structure, featuring a chemically versatile aldehyde and a stable, yet readily cleavable, tert-butoxycarbonyl (Boc)-protected amine, offers a powerful tool for directed synthesis.

The trans stereochemistry of the cyclohexane ring provides a rigid, well-defined spatial arrangement of the two functional groups, which is crucial for controlling the three-dimensional architecture of the final therapeutic agent. The Boc protecting group is exceptionally stable under a variety of reaction conditions, yet it can be removed under mild acidic conditions, ensuring orthogonal control over the reactivity of the amine.[1][2] The aldehyde group, on the other hand, is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations.[3][4]

This guide will delve into the fundamental properties of this molecule, provide a detailed protocol for its synthesis, explore the reactivity of its key functional groups, and illustrate its application in the synthesis of the D3/D2 receptor partial agonist, Cariprazine.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is crucial for its effective use and for quality control.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from publicly available databases and supplier specifications.

PropertyValueSource(s)
CAS Number 215790-29-7[6][7]
Molecular Formula C₁₃H₂₃NO₃[6][8]
Molecular Weight 241.33 g/mol [6][8]
Appearance White to off-white or light brown solid[7][9]
Boiling Point 360.6 ± 11.0 °C (Predicted)[5]
Density 1.02 ± 0.1 g/cm³ (Predicted)[5]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[5][7]
Storage Conditions -20°C, stored under an inert atmosphere[5]
pKa 12.50 ± 0.40 (Predicted)[5]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a summary of the expected spectral data based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is the most informative tool for structural verification. A predicted spectrum indicates key signals that confirm the presence of all constituent parts of the molecule.[10]

    • Aldehyde Proton (CHO): A characteristic triplet or multiplet is expected at approximately δ 9.75 ppm . This downfield shift is indicative of the deshielding effect of the carbonyl group.

    • Boc Group ((CH₃)₃C): A sharp, intense singlet integrating to 9 protons will appear at around δ 1.44 ppm .

    • Cyclohexane Ring Protons (CH, CH₂): A series of complex multiplets will be observed between δ 1.0 and 2.1 ppm . The proton on the carbon bearing the Boc-amino group (CH-NHBoc) is expected around δ 3.4 ppm .

    • Methylene Protons (CH₂CHO): The protons adjacent to the aldehyde will appear as a doublet of doublets around δ 2.33 ppm .

    • Amine Proton (NH): A broad signal may be observed around δ 4.40 ppm , which can be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.

    • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 200-205 ppm .

    • Carbamate Carbonyl (O-C=O): A signal around δ 155 ppm .

    • Boc Group Carbons: The quaternary carbon (C(CH₃)₃) will appear around δ 79-80 ppm , and the methyl carbons (CH₃) will resonate around δ 28 ppm .

    • Cyclohexane Ring Carbons: Signals for the cyclohexane carbons will be found in the δ 25-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ .[11]

  • C=O Stretch (Carbamate): A strong absorption band will be present around 1680-1700 cm⁻¹ .

  • N-H Stretch (Carbamate): A moderate absorption band will appear around 3300-3400 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of the 2720 cm⁻¹ peak is particularly diagnostic for an aldehyde.[11]

  • C-H Stretch (Aliphatic): Strong absorptions will be seen in the 2850-2950 cm⁻¹ region.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ is approximately m/z 242.17 . Adducts with sodium [M+Na]⁺ at m/z 264.15 may also be observed. The exact mass is calculated as 241.1678 Da.[6]

Synthesis and Reaction Mechanisms

This compound is not typically synthesized directly but is prepared from its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The critical transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid and without affecting the Boc-protected amine.

Rationale for Synthetic Route Selection

The presence of the Boc-protected amine group necessitates the use of mild and chemoselective oxidizing agents. Strong, non-selective oxidants like chromic acid or potassium permanganate would likely lead to over-oxidation and potential cleavage of the acid-labile Boc group. Therefore, modern, mild oxidation methods are preferred.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is highly effective for oxidizing primary alcohols to aldehydes under neutral, room-temperature conditions.[12][13] It is known for its high chemoselectivity, broad functional group tolerance, and relatively simple workup, making it an excellent choice for substrates like this.[12] The reaction proceeds through a periodinane intermediate, avoiding harsh acidic or basic conditions.

  • Swern Oxidation: This is another classic and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[14] It is also very mild and highly selective for producing aldehydes from primary alcohols.[14] While effective, it requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide, which can make it less convenient on a larger scale compared to DMP oxidation.

For this guide, the Dess-Martin Periodinane oxidation is presented as the recommended laboratory-scale procedure due to its operational simplicity and mild conditions.

Synthesis_Workflow Precursor tert-Butyl trans-4- (2-hydroxyethyl)cyclohexylcarbamate Target tert-Butyl trans-4- (2-oxoethyl)cyclohexylcarbamate Precursor->Target Oxidation Reagent Dess-Martin Periodinane (DMP) Reagent->Target

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of this compound from the corresponding alcohol using Dess-Martin Periodinane.

Materials:

  • tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 10 volumes, e.g., 10 mL per gram of substrate).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.

  • Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude aldehyde is often of sufficient purity for subsequent steps like reductive amination. If necessary, it can be purified by flash column chromatography on silica gel.

Self-Validation and Trustworthiness: The workup procedure is designed to be self-validating. The use of sodium thiosulfate reduces any excess DMP and iodine byproducts, while the sodium bicarbonate neutralizes the acetic acid generated during the reaction.[14] The disappearance of the solid suspension and the formation of two clear layers during the quench is a strong visual indicator of a successful workup.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct and controllable reactivity of its two functional groups.

Reactivity_Diagram cluster_0 Aldehyde Moiety cluster_1 Boc-Amine Moiety Aldehyde R-CHO ReductiveAmination Reductive Amination (+ R'₂NH, [H]) Aldehyde->ReductiveAmination Forms C-N bond Wittig Wittig Reaction (+ Ph₃P=CHR') Aldehyde->Wittig Forms C=C bond Aldol Aldol Condensation (+ Enolate) Aldehyde->Aldol Forms C-C bond BocAmine R-NHBoc Deprotection Acidic Deprotection (e.g., TFA, HCl) BocAmine->Deprotection Reveals Primary Amine Stability Stable to: - Base - Nucleophiles - Hydrogenation BocAmine->Stability

Caption: Reactivity profile of the key functional groups.

Reactivity of the Aldehyde Group

The aldehyde is an electrophilic center, susceptible to attack by a wide range of nucleophiles.[4] This reactivity is central to its role in building molecular complexity.

  • Reductive Amination: This is arguably the most significant reaction for this intermediate. The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form a new amine.[8] This reaction is highly efficient and forms the basis of its use in the synthesis of Cariprazine.[15]

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several compelling reasons.[1]

  • Stability: It is robust and stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenation), which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

  • Cleavage: The Boc group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.[1] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, carbon dioxide, and the free primary amine.

Application Profile: Key Intermediate in Cariprazine Synthesis

The antipsychotic drug Cariprazine is a potent dopamine D3/D2 receptor partial agonist.[16][17] Its synthesis provides a perfect case study for the utility of this compound.

In a key step of the synthesis, the aldehyde group of the title compound is coupled with the secondary amine of 1-(2,3-dichlorophenyl)piperazine via reductive amination.[8][15]

Cariprazine_Synthesis Aldehyde tert-Butyl trans-4- (2-oxoethyl)cyclohexylcarbamate Intermediate Boc-Protected Cariprazine Precursor Aldehyde->Intermediate Reductive Amination (NaBH(OAc)₃) Piperazine 1-(2,3-Dichlorophenyl) piperazine Piperazine->Intermediate Cariprazine Cariprazine Intermediate->Cariprazine 1. Boc Deprotection (Acid) 2. Urea Formation

Caption: Role in the synthesis of Cariprazine.

Experimental Protocol: Reductive Amination

This protocol outlines the reductive amination of this compound with 1-(2,3-dichlorophenyl)piperazine.

Materials:

  • This compound (1.0 eq)

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt of the amine)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq) in anhydrous DCM or DCE. If using the free base, this step is performed without the hydrochloride salt.

  • If using the hydrochloride salt, add triethylamine or DIPEA (1.1 eq) to liberate the free amine. Stir for 10-15 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected precursor to Cariprazine. This product can then be carried forward to the subsequent deprotection and urea formation steps.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: GHS hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important intermediate whose value lies in its bifunctional nature. The orthogonal reactivity of the stable Boc-protected amine and the versatile aldehyde group, held in a defined stereochemical orientation by the cyclohexane scaffold, makes it an ideal building block for complex molecules in drug discovery. Its successful application in the synthesis of Cariprazine underscores its significance. The synthetic protocols and reactivity principles detailed in this guide provide a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS number 215790-29-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Understanding a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and process development, the efficiency and reliability of synthetic routes are paramount. The aldehyde, this compound (CAS No. 215790-29-7), represents a critical nexus in the synthesis of complex molecular architectures. Its bifunctional nature—a reactive aldehyde handle on one end and a protected amine on the other—makes it an invaluable intermediate. This guide moves beyond a simple recitation of facts to provide a deep, practical understanding of this compound's synthesis, characterization, and application, grounded in established chemical principles and field-proven methodologies. We will explore not just how to work with this molecule, but why specific choices in its synthesis and analysis are made, empowering you to leverage its full potential in your research and development endeavors.

Core Compound Identity and Physicochemical Profile

This compound is a carbamate-protected cyclohexane derivative featuring a terminal aldehyde group. The trans stereochemistry of the cyclohexane ring is a crucial feature, defining the spatial relationship between the protected amine and the ethyl-aldehyde substituent, which is often critical for its role in targeted drug synthesis.

The Boc (tert-butoxycarbonyl) protecting group is strategically employed due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. This allows for the unmasking of the amine at a later, desired stage of a synthetic sequence.

Table 1: Key Physicochemical Properties

Property Value Reference(s)
CAS Number 215790-29-7 [1][2][3]
Molecular Formula C₁₃H₂₃NO₃ [1][2][4]
Molecular Weight 241.33 g/mol [1][2][3]
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate [1][4]
Appearance Off-white to white solid [2][5]
Purity Typically ≥ 97-98% (by GC) [2][6]
Storage Conditions Store at 0 - 8 °C; for long-term storage, freezer at -20°C under an inert atmosphere is recommended. [2][7]

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C). |[8] |

Strategic Synthesis: The Oxidation of a Primary Alcohol

The most direct and common synthetic route to this compound involves the selective oxidation of its primary alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1).[9][10][11] The central challenge in this transformation is to convert the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid.[12][13][14] This necessitates the use of mild and selective oxidizing agents.

Several authoritative methods are suitable for this purpose. The choice among them often depends on factors like scale, substrate sensitivity, available equipment, and tolerance for specific byproducts.

Synthesis_Workflow Precursor tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (Primary Alcohol) Product This compound (Target Aldehyde) Precursor->Product Oxidation Oxidant Mild Oxidizing Agent (e.g., DMP, Swern Reagents) Oxidant->Product Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Precursor Dissolve in

Caption: General workflow for the synthesis of the target aldehyde.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[15][16] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), typically in a chlorinated solvent like dichloromethane (DCM).[16][17]

  • Causality & Expertise: This method is favored for its operational simplicity (often run at room temperature), rapid reaction times (0.5-2 hours), and high chemoselectivity.[16][17] It avoids the use of toxic heavy metals like chromium.[15] The reaction mechanism involves the initial formation of a periodinane intermediate with the alcohol, followed by an intramolecular elimination that yields the aldehyde, acetic acid, and a reduced iodine species.[18][19] The addition of a mild base like pyridine or sodium bicarbonate can be beneficial to buffer the two equivalents of acetic acid produced, protecting acid-sensitive functional groups.[15]

Experimental Protocol: Dess-Martin Oxidation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (approx. 1.1-1.5 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve and both layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Method 2: Swern Oxidation

The Swern oxidation is another cornerstone of mild alcohol oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃).[20][21]

  • Causality & Expertise: This method is renowned for its mildness and broad functional group tolerance.[21] The reaction must be performed at very low temperatures (-78 °C, typically with a dry ice/acetone bath) to control the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride formed from DMSO and oxalyl chloride.[21][22] The final step involves an intramolecular elimination facilitated by triethylamine to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[20] A significant practical consideration is the production of dimethyl sulfide, which has a notoriously unpleasant odor; all glassware should be quenched with bleach upon cleaning to oxidize it to odorless DMSO.[21]

Experimental Protocol: Swern Oxidation

  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq.) via syringe, followed by the dropwise addition of anhydrous DMSO (2.5-3.0 eq.). Stir for 15-20 minutes at -78 °C.

  • Alcohol Addition: Dissolve the starting alcohol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO solution, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Slowly add triethylamine (NEt₃) (approx. 5.0 eq.) to the mixture. The reaction is often exothermic.

  • Warming & Quenching: After stirring for another 20-30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench by adding water.[22]

  • Extraction & Purification: Extract the product with DCM. The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl to remove excess triethylamine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography as needed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques provides a robust, self-validating system to ensure the material meets specifications.

Table 2: Spectroscopic Fingerprints for Product Confirmation

Technique Expected Observation Rationale Reference(s)
¹H NMR ~9.7 ppm (triplet or singlet): Aldehyde proton (CHO). ~2.4 ppm (multiplet): Protons on the carbon alpha to the carbonyl (CH₂CHO). ~1.4 ppm (singlet, 9H): tert-butyl protons of the Boc group. 1.0-2.2 ppm (multiplets): Cyclohexane ring protons. The aldehyde proton is highly deshielded, appearing in a unique downfield region. The alpha-protons are also deshielded by the adjacent carbonyl group. [23][24][25][26]
¹³C NMR ~200-205 ppm: Aldehyde carbonyl carbon (C=O). ~80 ppm: Quaternary carbon of the Boc group. ~28 ppm: Methyl carbons of the Boc group. The carbonyl carbon of an aldehyde has a characteristic chemical shift far downfield, providing clear evidence of the functional group's presence. [23][26]
IR Spectroscopy ~1720-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the aliphatic aldehyde. ~2720 cm⁻¹ & ~2820 cm⁻¹ (weak to medium): Two characteristic C-H stretching bands of the aldehyde proton. The combination of a strong carbonyl stretch and the distinctive C-H aldehyde stretches provides a definitive IR fingerprint for the aldehyde functionality. [24][25]

| Mass Spectrometry | Molecular Ion Peak (M⁺): Observable signal corresponding to the molecular weight. Fragmentation: Characteristic α-cleavage to form a resonance-stabilized acylium ion. | Provides confirmation of the molecular weight and structural information based on predictable fragmentation pathways for aldehydes. |[23][24] |

Note on Aldehyde Stability: Aldehydes can sometimes exist in equilibrium with their hydrate form (a gem-diol) in the presence of water, which can be observed in NMR spectra, particularly in protic solvents.[27] Ensuring anhydrous conditions during synthesis and handling is key to isolating the pure aldehyde.

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[2]

Key Intermediate in the Synthesis of Cariprazine

The most prominent application of this compound is as a key building block in the synthesis of Cariprazine.[8][28] Cariprazine is a potent antipsychotic agent that acts as a dopamine D₂ and D₃ receptor partial agonist.[8][28]

In the synthesis of Cariprazine, the aldehyde functionality of the title compound serves as an electrophilic site for a crucial C-N bond-forming reaction, typically a reductive amination . It is reacted with a piperazine derivative, and the resulting imine intermediate is reduced in situ to form the final amine linkage.

Cariprazine_Synthesis Aldehyde tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate Intermediate Cariprazine Precursor Aldehyde->Intermediate Reductive Amination Piperazine Piperazine Derivative (e.g., 1-(2,3-dichlorophenyl)piperazine) Piperazine->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate

Caption: Role of the aldehyde in a key reductive amination step.

Broader Synthetic Utility

Beyond Cariprazine, this aldehyde is a valuable intermediate for various other applications:

  • Pharmaceutical Development: It serves as a precursor for other active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2][5]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where its structure can contribute to the efficacy and stability of the final product.[2][5]

  • Linker Chemistry: The precursor alcohol is identified as a PROTAC linker, suggesting that this aldehyde derivative can be readily incorporated into linker synthesis for targeted protein degradation technologies.[9]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Hazard and Safety Information

Category Information Reference(s)
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1][4]
Signal Word Warning [29]
Precautions for Safe Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [29][30][31][32]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability. Recommended storage temperature is 0-8 °C (refrigerator). [2][30][31]

| Disposal | Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Offer to a licensed hazardous material disposal company. |[30][31] |

References

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Alcohol oxidation - Wikipedia. [Link]

  • Swern oxidation - Chemistry LibreTexts. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • This compound | C13H23NO3 | CID 24720884 - PubChem. [Link]

  • MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. [Link]

  • Aldehydes - University of Calgary. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. [Link]

Sources

Structure of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, conformational preferences, a validated synthetic protocol, and its role as a critical intermediate in pharmaceutical development.

Core Molecular Structure and Nomenclature

This compound is a bifunctional organic molecule that incorporates three key chemical features: a Boc-protected amine, a trans-1,4-disubstituted cyclohexane scaffold, and a reactive aldehyde moiety. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures.[1][2]

Its systematic IUPAC name is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate .[3][4] The molecule is characterized by the following core properties:

PropertyValueReference(s)
CAS Number 215790-29-7[1][3][4]
Molecular Formula C₁₃H₂₃NO₃[1][3][4]
Molecular Weight 241.33 g/mol [1][3][4]
Appearance Off-white to white solid[1][5]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[6][7]

The structure is composed of:

  • A tert-Butoxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[8][9] Its function is to render the amine nucleophilicity and basicity inert during subsequent chemical transformations, and it can be selectively removed under mild acidic conditions.[8][10]

  • A Cyclohexane Ring: This saturated carbocycle acts as a rigid, three-dimensional scaffold. The substituents are arranged in a trans configuration at the 1 and 4 positions.

  • An Acetaldehyde Group (-CH₂CHO): The terminal aldehyde is a versatile functional group, susceptible to nucleophilic attack and a key reactive handle for chain extension, reductive amination, and other carbon-carbon bond-forming reactions.

Stereochemistry and Conformational Analysis

The chemical behavior and physical properties of this molecule are fundamentally dictated by the stereochemistry of its cyclohexane core.

The Chair Conformation

Cyclohexane and its derivatives are not planar. To minimize angle and torsional strain, they adopt a puckered "chair" conformation, which represents the lowest energy state.[11][12] In this conformation, the twelve hydrogen atoms (or substituents) are oriented in two distinct positions: six are axial (pointing vertically up or down, parallel to the principal axis of the ring) and six are equatorial (pointing outwards from the perimeter of the ring).[13][14]

Stability of the trans-1,4-Diequatorial Isomer

For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis (substituents on the same face of the ring) and trans (substituents on opposite faces). The target molecule is the trans isomer.

The critical insight for drug development professionals is that the trans isomer is thermodynamically more stable than its cis counterpart. This stability arises because, in the chair conformation, both bulky substituents—the Boc-aminomethyl group and the 2-oxoethyl group—can simultaneously occupy equatorial positions .[15][16] This arrangement minimizes destabilizing steric clashes, known as 1,3-diaxial interactions, that would occur if a bulky group were forced into an axial position.[17] The diequatorial conformer is therefore the overwhelmingly predominant and most stable form of the molecule at equilibrium.[16][17]

Caption: Energetically favored diequatorial chair conformation.

Synthesis and Chemical Reactivity

This compound is not typically synthesized as a final product but rather as a crucial intermediate. Its aldehyde functionality provides a reactive site for further elaboration, while the Boc-protected amine remains shielded.

Synthetic Protocol: Oxidation of a Primary Alcohol

A reliable and field-proven method to synthesize the target aldehyde is through the mild oxidation of its corresponding primary alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate .[18]

The choice of oxidizing agent is critical. Strong oxidants would lead to over-oxidation, converting the primary alcohol directly to a carboxylic acid. Therefore, a milder reagent such as Pyridinium chlorochromate (PCC) is the authoritative choice for this transformation, as it selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[19][20][21]

Experimental Protocol:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq.) and an adsorbent like Celite or molecular sieves.[22] The use of an adsorbent is a key practical step to prevent the formation of a difficult-to-handle tarry chromium byproduct.[19]

  • Oxidation: Cool the stirred suspension to 0 °C in an ice bath. Add Pyridinium chlorochromate (PCC) (approx. 1.2-1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts. The filter cake is washed with additional dichloromethane.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield the pure this compound as a white solid.

SynthesisWorkflow Reactant tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Product tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Reactant->Product Mild Oxidation Reagents 1. PCC (Pyridinium Chlorochromate) 2. Anhydrous CH₂Cl₂ 3. Celite Reagents->Reactant

Caption: Synthetic workflow for the target aldehyde via PCC oxidation.

Applications in Pharmaceutical Research

The primary utility of this compound is as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure is a common motif in medicinal chemistry, providing a robust scaffold to which pharmacophoric elements can be attached.

A notable application is its use as an intermediate in the synthesis of Cariprazine .[6] Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The aldehyde group of this compound is used to introduce a piperazine moiety via reductive amination, a cornerstone reaction in drug synthesis.

Conclusion

This compound is a molecule of significant synthetic value, whose utility is derived from a carefully orchestrated interplay of its constituent parts. The conformational rigidity of the trans-diequatorial cyclohexane core provides a predictable three-dimensional structure. The acid-labile Boc group offers a reliable method for amine protection, enabling complex, multi-step synthetic sequences.[8] Finally, the aldehyde functional group serves as a versatile reactive handle for building molecular complexity. This guide has illuminated these core structural and functional attributes, providing the in-depth technical understanding required by professionals in the field of drug discovery and development.

References

  • The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. (2025). Benchchem.
  • tert-Butyl trans-4-(2-oxoethyl)
  • CAS 215790-29-7 tert-Butyl trans-4-(2-oxoethyl)
  • tert-butyl trans-4-(2-oxoethyl)
  • trans-4-(2-oxoetil)
  • Oxidation by PCC (pyridinium chlorochrom
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Conformations of Cyclohexane. (2022). Chemistry LibreTexts.
  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom
  • Chair and bo
  • Conformation Analysis of Cyclohexane. (2021). Chemistry LibreTexts.
  • Cyclohexane conform
  • Conform
  • Tert-butyl trans-4-(2-oxoethyl)
  • Tert-Butyl trans-4-(2-oxoethyl)
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • PCC Oxid
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Cyclic Stereochemistry (PART-7, PPT-7)
  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor.
  • Protecting Groups for Amines: Carbam
  • Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube.
  • Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing.
  • Disubstituted Cyclohexanes: cis-trans Isomerism. (2023). JoVE.
  • Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? (2023). Filo.
  • 215790-29-7(Tert-Butyl trans-4-(2-oxoethyl)
  • Conformational analysis of trans-1,4-dihalocyclohexanes. (2025).
  • tert-butyl trans-N-[4-(2-oxoethyl)
  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)
  • tert-butyl trans-4-(2-hydroxyethyl)

Sources

An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a seemingly unassuming bifunctional molecule, holds a position of significant strategic importance in modern medicinal chemistry. It serves as a high-value intermediate, most notably in the multi-step synthesis of Cariprazine, a third-generation atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1] This guide provides a comprehensive technical overview of this key building block, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide field-proven synthetic protocols for its preparation and use, and explain the chemical logic underpinning its utility, thereby offering a self-validating framework for its application in a research and development setting.

The molecule's value lies in the orthogonal reactivity of its two functional groups, which are strategically positioned on a rigid cyclohexyl scaffold. The tert-butyloxycarbonyl (Boc) protected amine offers stability under a range of reaction conditions while allowing for facile deprotection when required.[2] Concurrently, the terminal aldehyde group provides a reactive handle for nucleophilic addition and, most critically, for reductive amination, enabling the precise construction of complex molecular architectures.[3][4]

Physicochemical and Structural Data

A thorough understanding of a synthetic intermediate begins with its core physicochemical properties. These data are essential for reaction planning, purification, and safety assessments. The key properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 241.33 g/mol [5]
Molecular Formula C₁₃H₂₃NO₃[5]
CAS Number 215790-29-7[5]
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[5]
Appearance Off-white to white solid
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[1]
Storage Conditions 0 - 8 °C, under inert atmosphere
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 5[5]
Topological Polar Surface Area 55.4 Ų[5]
XLogP3 1.9[5]

The Synthetic Pathway: A Three-Stage Workflow

The preparation and utilization of this compound can be logically segmented into a three-stage workflow:

  • Synthesis of the Precursor Alcohol : Reduction of a stable carboxylic acid ester to the corresponding primary alcohol.

  • Oxidation to the Target Aldehyde : Mild and selective oxidation of the primary alcohol to the aldehyde.

  • Application via Reductive Amination : Coupling of the aldehyde with a target amine to form a new C-N bond.

This workflow is designed to maximize yield and purity by employing highly selective and reliable reactions at each stage.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis cluster_2 Stage 3: Application Ester trans-2-(4-(Boc-amino)cyclohexyl)acetic acid ethyl ester C₁₅H₂₇NO₄ Alcohol tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate C₁₃H₂₅NO₃ Ester->Alcohol   Reduction   (NaBH₄ / AlCl₃) Aldehyde This compound C₁₃H₂₃NO₃ Alcohol->Aldehyde   Mild Oxidation   (Dess-Martin Periodinane) Product Cariprazine Precursor Aldehyde->Product Reductive Amination Piperazine 1-(2,3-Dichlorophenyl)piperazine Piperazine->Product

Caption: Overall synthetic workflow for the preparation and use of the target aldehyde.

Stage 1: Synthesis of the Precursor Alcohol

Causality: The journey to the target aldehyde begins with its immediate precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.[6] This alcohol is most reliably prepared by the reduction of the corresponding Boc-protected amino ester. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a combination of sodium borohydride (NaBH₄) and a Lewis acid like aluminum chloride (AlCl₃) offers a safer and highly efficient alternative for reducing esters to primary alcohols.[7] This method avoids the hazards associated with pyrophoric hydrides while achieving excellent yields.

Experimental Protocol: Reduction of Ester to Alcohol [7]

  • Reaction Setup : To a solution of trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~15 mL per gram of ester), add sodium borohydride (2.0 eq) portion-wise at 25°C under a nitrogen atmosphere.

  • Lewis Acid Addition : Prepare a separate solution of aluminum chloride (1.0 eq) in anhydrous THF (~10 mL per gram of AlCl₃). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature between 18-22°C.

  • Reaction Monitoring : Stir the mixture for an additional 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup : Cool the reaction mixture to 5-10°C in an ice bath. Cautiously quench the reaction by the slow addition of water, followed by toluene.

  • Extraction : Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure to yield tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a crude product, which can often be used in the next step without further purification.

Stage 2: Synthesis of this compound

Causality: The critical step is the selective oxidation of the primary alcohol to an aldehyde. Over-oxidation to a carboxylic acid must be avoided, and the acid-labile Boc-protecting group must remain intact. Chromium-based reagents are effective but environmentally hazardous. Dimethyl sulfoxide (DMSO)-based oxidations, such as the Swern oxidation, are highly effective but require cryogenic temperatures and produce malodorous byproducts.[8]

The Dess-Martin Periodinane (DMP) oxidation stands out as a superior choice for this transformation on a lab scale.[9] It is a mild, highly selective hypervalent iodine-based reagent that operates at room temperature in a common solvent like dichloromethane (DCM), exhibits high functional group tolerance, and involves a straightforward workup.[10]

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup : Dissolve the precursor alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq), in anhydrous DCM (~10 mL per gram of alcohol) in a flask under a nitrogen atmosphere.

  • Reagent Addition : Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring : Stir the reaction mixture for 2-4 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Workup : Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions. Stir vigorously until the layers are clear.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel to yield the final product.

Stage 3: Application in Cariprazine Synthesis via Reductive Amination

Causality: The aldehyde functionality of the title compound is an ideal electrophile for forming a new carbon-nitrogen bond. In the synthesis of Cariprazine, this is achieved via reductive amination with 1-(2,3-dichlorophenyl)piperazine. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this step.[11] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[10] This high chemoselectivity prevents the formation of the corresponding alcohol as a byproduct, leading to cleaner reactions and higher yields compared to reagents like sodium borohydride.[3][4]

G Aldehyde Target Aldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H₂O) Amine Piperazine Derivative (Nucleophile) Amine->Iminium Condensation (-H₂O) Solvent DCM or DCE STAB NaBH(OAc)₃ (Reducing Agent) Product Coupled Product (Cariprazine Precursor) Iminium->Product Reduction

Caption: Logical flow of the one-pot reductive amination reaction.

Experimental Protocol: Reductive Amination

  • Reaction Setup : To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, ~15 mL per gram of aldehyde), add 1-(2,3-dichlorophenyl)piperazine (1.05 eq).

  • Iminium Formation : Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction Monitoring : Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Workup : Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction : Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the Boc-protected Cariprazine precursor.

Analytical Characterization (Expected)

Validation of the final product's identity and purity is paramount. While a reference spectrum is not publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR :

    • Aldehyde Proton (CHO) : A characteristic triplet signal is expected around δ 9.7 ppm.

    • Boc Group ((CH₃)₃C) : A sharp singlet integrating to 9 protons will appear around δ 1.4 ppm.

    • Cyclohexyl Protons (CH, CH₂) : A series of complex multiplets will be observed in the aliphatic region (δ 1.0-2.2 ppm).

    • Carbamate Proton (NH) : A broad singlet, typically around δ 4.5-5.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR :

    • Aldehyde Carbonyl (C=O) : A signal is expected far downfield, around δ 202 ppm.

    • Carbamate Carbonyl (C=O) : A signal around δ 155 ppm.

    • Boc Carbons : Signals for the quaternary carbon (~δ 79 ppm) and the methyl carbons (~δ 28 ppm) will be present.

    • Cyclohexyl Carbons : A set of signals in the δ 25-50 ppm range.

  • FTIR (Infrared Spectroscopy) :

    • N-H Stretch : A sharp peak around 3350 cm⁻¹.

    • C-H Stretches : Peaks just below 3000 cm⁻¹.

    • Aldehyde C=O Stretch : A strong, sharp peak around 1725 cm⁻¹.

    • Carbamate C=O Stretch : A strong, sharp peak around 1685 cm⁻¹.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements : The compound is classified with the following hazards:

    • H302 : Harmful if swallowed.[5]

    • H315 : Causes skin irritation.[5]

    • H319 : Causes serious eye irritation.[5]

    • H335 : May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling this compound.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) away from oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is a carefully designed synthetic tool. Its Boc-protected amine and reactive aldehyde, held in a defined stereochemical relationship by the trans-cyclohexyl core, provide a robust and reliable platform for the construction of complex pharmaceutical agents. The synthetic and application protocols detailed in this guide, grounded in the principles of modern, selective organic chemistry, offer a validated pathway for researchers to leverage this intermediate's full potential in their drug discovery and development programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-1996-0641.ch014]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00170a070]
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-synthesis.org. [URL: https://www.organic-synthesis.
  • BenchChem. (2025). One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. BenchChem Application Notes. [URL: https://www.benchchem.com/application-note/one-pot-reductive-amination-using-sodium-triacetoxyborohydride]
  • ChemicalBook. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/productmethods/917342-29-1.htm]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • Alfa Chemistry. (n.d.). This compound. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_215790-29-7.htm]
  • Chem-Impex. (n.d.). This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/215790-29-7]
  • Guidechem. (n.d.). This compound 215790-29-7. Guidechem. [URL: https://www.guidechem.com/product-24720884.html]
  • AChemBlock. (n.d.). This compound 97%. AChemBlock. [URL: https://www.achemblock.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720884, this compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24720884]
  • ChemicalBook. (n.d.). This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0853509.htm]
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/]
  • ResearchGate. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/305389659_A_New_and_Practical_Synthesis_of_Cariprazine_through_the_Facile_Construction_of_2-trans-4-33-Dimethylureidocyclohexylacetic_Acid]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720929, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24720929]

Sources

A Senior Application Scientist's Technical Guide to tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate, a key bifunctional building block in modern organic synthesis and pharmaceutical development. We will elucidate its formal nomenclature and structure, detail its physicochemical properties, present a validated synthetic workflow, and discuss its critical application as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Cariprazine. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to support advanced research and development endeavors.

Introduction: A Versatile Synthetic Intermediate

tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate, commonly referred to by its semi-systematic name tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, is a carbamate-protected amino aldehyde. Its structure is characterized by a trans-1,4-disubstituted cyclohexane ring, which provides a rigid, non-aromatic scaffold. This scaffold is appended with two key functional groups: an aldehyde (-CH₂CHO) and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc).

The strategic placement of these orthogonal functional groups is the cornerstone of its synthetic utility. The Boc-protected amine is stable under a wide range of non-acidic conditions, allowing for selective reactions at the aldehyde moiety. Conversely, the Boc group can be readily removed under mild acidic conditions to liberate the free amine for subsequent derivatization. This bifunctionality makes the compound an invaluable intermediate for the convergent synthesis of complex molecules, where different fragments can be introduced sequentially. Its most prominent application is as a key intermediate in the synthesis of Cariprazine, a dopamine D₃/D₂ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder[1][2].

Nomenclature and Structure Elucidation

A precise understanding of a molecule's structure is fundamental to its application. This section deciphers the formal IUPAC name and analyzes the structural features that define the compound's reactivity and stereochemistry.

Systematic IUPAC Name

The formal IUPAC name for this compound is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate [3].

Let's deconstruct this name:

  • carbamate : This is the parent functional group, an ester of carbamic acid (H₂NCOOH).

  • tert-butyl N-[...]carbamate : The tert-butyl group is attached to the oxygen atom of the carbamate, while the nitrogen atom is substituted with the cyclohexyl group.

  • [4-(2-oxoethyl)cyclohexyl] : This describes the substituent on the nitrogen. It is a cyclohexyl ring substituted at the 4-position.

  • trans- : Although not always included in the formal IUPAC name generated by software, this prefix is critically important to define the relative stereochemistry of the two substituents on the cyclohexane ring. They are on opposite faces of the ring (1,4-diaxial or 1,4-diequatorial). The diequatorial conformation is overwhelmingly favored energetically.

  • (2-oxoethyl) : This describes the substituent at position 4 of the cyclohexane ring. It is a two-carbon chain (ethyl) where the carbon at position 2 bears an oxo group (=O), defining it as an aldehyde.

Other common synonyms include 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetaldehyde and [trans-4-(2-Oxoethyl)cyclohexyl]carbamic acid tert-butyl ester[1][4].

Molecular Structure and Key Features

The molecule's utility is derived directly from its structure, which contains three primary components: the cyclohexane scaffold, the protected amine, and the aldehyde.

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C_cyclohexyl_1 [label="C", pos="1,0.5!", fontcolor="#202124"]; C_Boc [label="C", pos="-1,0.5!", fontcolor="#202124"]; O_Boc_1 [label="=O", pos="-1,1.2!", fontcolor="#EA4335"]; O_Boc_2 [label="O", pos="-2,0!", fontcolor="#EA4335"]; C_tertbutyl [label="C(CH₃)₃", pos="-3,0.5!", fontcolor="#202124", shape=box, style=rounded, fillcolor="#F1F3F4"];

C_cyclohexyl_2 [label="C", pos="2,0!", fontcolor="#202124"]; C_cyclohexyl_3 [label="C", pos="3,0.5!", fontcolor="#202124"]; C_cyclohexyl_4 [label="C", pos="4,0!", fontcolor="#202124"]; C_cyclohexyl_5 [label="C", pos="3,-0.5!", fontcolor="#202124"]; C_cyclohexyl_6 [label="C", pos="2,-0.5!", fontcolor="#202124"];

C_ethyl_1 [label="CH₂", pos="5,0.5!", fontcolor="#202124"]; C_ethyl_2 [label="C", pos="6,0!", fontcolor="#202124"]; H_aldehyde [label="H", pos="6,-0.5!", fontcolor="#202124"]; O_aldehyde [label="=O", pos="6.5,0.5!", fontcolor="#EA4335"];

// Functional Group Labels label_carbamate [label="Boc-Protected Amine\n(Nucleophilic after deprotection)", pos="-1.5, -1.5!", fontsize=10, fontcolor="#34A853"]; label_scaffold [label="trans-Cyclohexane Scaffold\n(Rigid, non-planar)", pos="2.5, -1.5!", fontsize=10, fontcolor="#4285F4"]; label_aldehyde [label="Aldehyde\n(Electrophilic Carbonyl)", pos="6, -1.5!", fontsize=10, fontcolor="#FBBC05"];

// Edges N1 -- H1; N1 -- C_cyclohexyl_1; N1 -- C_Boc; C_Boc -- O_Boc_1; C_Boc -- O_Boc_2; O_Boc_2 -- C_tertbutyl;

C_cyclohexyl_1 -- C_cyclohexyl_2; C_cyclohexyl_1 -- C_cyclohexyl_6; C_cyclohexyl_2 -- C_cyclohexyl_3; C_cyclohexyl_3 -- C_cyclohexyl_4; C_cyclohexyl_4 -- C_cyclohexyl_5; C_cyclohexyl_5 -- C_cyclohexyl_6;

C_cyclohexyl_4 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; C_ethyl_2 -- H_aldehyde; C_ethyl_2 -- O_aldehyde; } end_dot Figure 1: Key Functional Regions of the Molecule.

  • trans-Cyclohexane Scaffold : Provides a well-defined three-dimensional structure. The trans configuration minimizes steric hindrance between the two substituents, locking them into a diequatorial orientation in the favored chair conformation. This stereochemical rigidity is often essential for precise molecular recognition in biological systems.

  • Boc-Protected Amine : The tert-butoxycarbonyl group is an acid-labile protecting group. Its steric bulk prevents the nitrogen's lone pair from participating in undesired reactions (e.g., acting as a nucleophile). Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly removes the group as isobutylene and carbon dioxide, revealing the primary amine for subsequent coupling reactions.

  • Aldehyde : The aldehyde is a versatile electrophilic handle. It readily participates in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations.

Physicochemical and Safety Data

Accurate physicochemical data is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 215790-29-7 [3]
Molecular Formula C₁₃H₂₃NO₃ [3][4]
Molecular Weight 241.33 g/mol [3][5]
Appearance White to off-white solid [4][5]
Predicted Boiling Point 360.6 ± 11.0 °C [4]
Predicted Density 1.02 ± 0.1 g/cm³ [4]
Solubility Sparingly soluble in water (0.41 g/L at 25°C) [1][4]
XLogP3-AA 1.9 [3]

| Storage Conditions | 0 - 8 °C or -20°C, under inert atmosphere |[4][5][6] |

Safety and Hazard Information: This compound should be handled with appropriate personal protective equipment in a chemical fume hood. It is classified with the following hazard statements:

  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

Synthesis and Manufacturing Protocol

The most common and reliable laboratory-scale synthesis of tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate involves the selective oxidation of the corresponding primary alcohol, tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate. This precursor is readily available commercially.

Retrosynthetic Analysis & Workflow

The synthesis is a straightforward functional group interconversion. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Mild oxidation conditions are required.

SynthesisWorkflow

Field-Proven Experimental Protocol

This protocol describes a common laboratory procedure using Dess-Martin Periodinane (DMP), a mild and highly selective oxidant for converting primary alcohols to aldehydes.

Materials:

  • tert-Butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane portion-wise over 15-20 minutes. Causality Note: Portion-wise addition at 0 °C helps to control the initial exotherm of the reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Trustworthiness Note: This quenching step is self-validating. The Na₂S₂O₃ reduces any excess DMP, and the NaHCO₃ neutralizes the acetic acid byproduct, preventing potential Boc-group cleavage. The disappearance of solids and color indicates a successful quench.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde as a white to off-white solid.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules, particularly pharmaceutical agents.

Keystone Intermediate for Cariprazine

The most notable application is in the synthesis of the antipsychotic drug Cariprazine[1][2]. The aldehyde functional group is the key reaction site for introducing the second half of the drug molecule.

CariprazineSynthesis

In the synthesis of Cariprazine, the aldehyde undergoes reductive amination with 1-(2,3-dichlorophenyl)piperazine. This reaction forms a new carbon-nitrogen bond, linking the two key fragments of the final drug. Following this coupling, the Boc group is removed to reveal the primary amine, which is then further modified to complete the synthesis of the final API[7].

Broader Pharmaceutical and Research Applications

Beyond Cariprazine, this aldehyde is a valuable starting material for various research and development projects[5][8]:

  • Analgesics and Anti-inflammatories: Its rigid cyclohexane core is a common motif in molecules designed to interact with specific receptor pockets[5][8].

  • Biochemical Probes: The aldehyde can be used to attach this scaffold to other molecules or surfaces for use in biochemical assays and to study enzyme interactions[5].

  • Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. This compound's scaffold and orthogonal reactive handles make it an attractive candidate for linker synthesis[6].

Conclusion

tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate is more than a simple chemical; it is a precisely engineered tool for advanced organic synthesis. Its structural rigidity, defined stereochemistry, and orthogonal protecting group strategy provide chemists and drug developers with a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the rapid and efficient development of next-generation pharmaceuticals and research compounds.

References

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Bifunctional Scaffold for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) has emerged as a highly valuable synthetic intermediate, distinguished by its unique bifunctional architecture.[1][2][3] This compound integrates a reactive aldehyde group with a sterically protected amine on a rigid trans-cyclohexane scaffold. This configuration provides chemists with a powerful tool for introducing a well-defined three-dimensional element into target molecules, facilitating the exploration of chemical space and the optimization of drug-receptor interactions.

Its primary utility is realized in the synthesis of pharmaceuticals, most notably as a key precursor to Cariprazine, a novel antipsychotic agent.[4] The aldehyde functionality serves as a versatile handle for C-N bond formation, primarily through reductive amination, while the Boc-protected amine offers a latent site for subsequent functionalization. This guide provides a comprehensive overview of the core applications, underlying chemical principles, and detailed experimental protocols relevant to this important building block.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage in a laboratory setting.

PropertyValueSource
CAS Number 215790-29-7[1][3][5]
Molecular Formula C13H23NO3[1][3][5]
Molecular Weight 241.33 g/mol [1][5]
Appearance Off-white to white solid[1][2]
Purity ≥ 98% (GC)[1][2]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[4]
Storage Conditions Store at 0 - 8 °C[1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Core Application: The Aldehyde as a Linchpin in Drug Synthesis

The aldehyde group is the epicenter of this reagent's reactivity, making it an ideal substrate for constructing complex amine-containing molecules, a common motif in centrally active pharmaceuticals.

Keystone Intermediate for the Antipsychotic Cariprazine

The most prominent application of this compound is its role as an intermediate in the synthesis of Cariprazine.[4][6] Cariprazine is a potent dopamine D3/D2 receptor partial agonist with high selectivity for the D3 receptor, used in the treatment of schizophrenia and bipolar disorder.

The synthesis leverages the aldehyde for a crucial reductive amination reaction. This step attaches the biologically active dichlorophenylpiperazine moiety to the cyclohexane ring, forming a key C-N bond that defines the core structure of the final drug.

  • Precise Spatial Orientation: The trans-cyclohexane scaffold acts as a rigid spacer, holding the piperazine group and the eventual urea functionality (derived from the protected amine end of the molecule) in a specific, predictable orientation. This is critical for optimal binding to the dopamine receptor targets.

  • Controlled, Stepwise Synthesis: The aldehyde provides a chemoselective handle for reaction, leaving the protected amine untouched for later-stage modifications. This orthogonal reactivity is a cornerstone of efficient and high-yield multi-step synthesis.

The diagram below illustrates the fundamental transformation where the building block is coupled with a secondary amine, such as the piperazine derivative used for Cariprazine.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate (Aldehyde) reaction Reductive Amination (e.g., NaBH(OAc)₃) aldehyde->reaction amine Secondary Amine (e.g., 1-(2,3-Dichlorophenyl)piperazine) amine->reaction product Coupled Amine Product (Cariprazine Precursor) reaction->product

Key synthetic transformation via reductive amination.
Versatile Scaffold for GPCR Modulators and Novel Chemical Entities

Beyond Cariprazine, the structural motifs present in this building block are highly relevant to the broader field of G-protein-coupled receptor (GPCR) modulator design.[7][8][9] GPCRs are a major class of drug targets, and ligands that bind them often require precise positioning of functional groups to achieve high affinity and selectivity.

  • Scaffold-Based Drug Design: The cyclohexane ring serves as a non-aromatic, rigid core. Chemists can use the two functional handles to append different pharmacophores, systematically exploring the structure-activity relationship (SAR) of a compound series. The aldehyde can be used to introduce hydrogen bond acceptors/donors or basic amine groups, while the protected amine can be deprotected and acylated, alkylated, or converted to other functional groups.

The logical relationship below demonstrates its utility as a bifunctional linker.

G start Pharmacophore A (R1-NH2) scaffold Aldehyde Group Boc-Amine Group Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate start->scaffold:f0 Reductive Amination end Pharmacophore B (via Amine) scaffold:f1->end Deprotection & Further Reaction final Drug-like Molecule A-Linker-B scaffold->final

Role as a central scaffold linking distinct pharmacophores.

Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the reductive amination of this compound with a primary or secondary amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highlighted as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.[10][11]

Principle & Causality

Reductive amination is a two-step, one-pot process.[12] First, the aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The mild hydride donor, NaBH(OAc)₃, then selectively reduces this C=N double bond in situ to yield the final amine product. The choice of STAB is critical; stronger reducing agents like sodium borohydride (NaBH₄) could prematurely reduce the starting aldehyde, leading to undesired byproducts and lower yields. Acetic acid is often used as a catalyst to facilitate iminium ion formation.

Methodology
  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the aldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Imine/Iminium Formation:

    • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

    • Add glacial acetic acid (1.0-1.2 eq) to catalyze the reaction.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The reaction may effervesce slightly.

    • Stir the reaction at room temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC Validation: Spot the reaction mixture against the starting aldehyde. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot.

    • LC-MS Validation: An aliquot of the reaction mixture can be analyzed to confirm the consumption of starting material and the presence of the desired product mass.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-12 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amine.

Broader Research Applications

While its primary role is in pharmaceutical synthesis, the unique structure of this compound lends itself to other areas of chemical research:

  • Agrochemicals: It serves as an intermediate in the formulation of pesticides and herbicides, where the carbamate and cyclohexane moieties can contribute to improved efficacy and bioavailability.[1][2]

  • Polymer Chemistry: The compound can be incorporated into specialty polymers, with the rigid cyclohexane unit enhancing material durability and the functional handles allowing for cross-linking or further modification.[1][2]

  • Biochemical Probes: The bifunctional nature allows it to be used in the synthesis of biochemical tools for studying enzyme interactions and metabolic pathways.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its value is rooted in the orthogonal reactivity of its aldehyde and protected amine groups, anchored to a conformationally rigid cyclohexane scaffold. This combination provides a reliable and efficient pathway for synthesizing complex molecules, most notably demonstrated by its application in the production of Cariprazine. For researchers in drug discovery and organic synthesis, this building block offers a dependable and versatile platform for creating novel chemical entities with precisely controlled three-dimensional architectures, making it a cornerstone reagent for developing the next generation of therapeutics.

References

  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PubChem. This compound. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding the Chemical Synthesis of DPP-IV Inhibitors. Available from: [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • National Center for Biotechnology Information. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

  • ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Available from: [Link]

  • University of Nottingham. Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Pharmaffiliates. tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate. Available from: [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available from: [Link]

  • National Center for Biotechnology Information. Drug Design Strategies for GPCR Allosteric Modulators. Available from: [Link]

  • MDPI. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Available from: [Link]

  • bioRxiv. Design of allosteric modulators that change GPCR G protein subtype selectivity. Available from: [Link]

  • National Center for Biotechnology Information. Structural basis for allosteric modulation of class B GPCRs. Available from: [Link]

  • PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. Available from: [Link]

  • National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity. Available from: [Link]

Sources

A-Z Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Strategic Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has emerged as a highly versatile and strategic building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a sterically defined trans-cyclohexyl scaffold, a reactive terminal aldehyde, and a stable Boc-protected amine, makes it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth technical overview of its core properties, synthesis, and pivotal role in modern synthetic strategies, particularly in the development of targeted therapies. We will explore its application in key bond-forming reactions, provide field-tested experimental protocols, and present a case study on its integration into the synthesis of Janus Kinase (JAK) inhibitors, thereby offering researchers and drug development professionals a comprehensive resource to leverage this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the rational design of synthetic intermediates is paramount. This compound (CAS 215790-29-7) is a prime example of a molecule engineered for synthetic efficiency.[1] Its structure is notable for three key features:

  • The Aldehyde Moiety: A potent electrophile, the terminal aldehyde (-CH₂CHO) serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, ensuring its stability through various reaction conditions while allowing for facile deprotection under acidic conditions for subsequent functionalization.

  • The Trans-Cyclohexyl Core: This rigid, non-aromatic scaffold imparts specific three-dimensional geometry to the final molecule, a critical factor in optimizing drug-target interactions and improving pharmacokinetic properties like solubility and bioavailability.[1]

This combination of a reactive aldehyde and a protected amine on a defined stereochemical core allows for sequential, controlled modifications, making it a valuable asset in the synthesis of complex molecules, including analgesics, anti-inflammatory drugs, and targeted kinase inhibitors.[1]

Physicochemical Properties & Handling

Accurate characterization and proper handling are crucial for the successful application of any synthetic intermediate. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 215790-29-7[1][2]
Molecular Formula C₁₃H₂₃NO₃[1][3]
Molecular Weight 241.33 g/mol [1][3]
Appearance Off-white to white solid[1]
Purity ≥ 97-98%[1][2]
Storage Conditions Store at 0 - 8 °C under an inert atmosphere[1]
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[3]

Handling Advisory: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store the compound under nitrogen or argon and to use freshly opened or validated material for best results. The compound may cause skin, eye, and respiratory irritation.[3] Standard personal protective equipment should be employed during handling.

Core Synthetic Utility: The Aldehyde as an Electrophilic Hub

The primary synthetic value of this intermediate lies in the reactivity of its aldehyde group. This section details its application in one of the most fundamental reactions in medicinal chemistry: reductive amination.

Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone method for synthesizing secondary and tertiary amines.[4] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. This one-pot efficiency makes it highly attractive for library synthesis and lead optimization.[4]

Causality Behind Reagent Choice: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder, more selective agent. It does not readily reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity minimizes side reactions, such as the reduction of the aldehyde to an alcohol, leading to cleaner reactions and higher yields.

dot

Caption: Workflow for Reductive Amination.

Protocol 3.1.1: General Procedure for Reductive Amination

This protocol is a self-validating system designed for general applicability.

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Amine Addition: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add the primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 3-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Case Study: Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of enzymes crucial for signaling pathways involved in immunity and inflammation.[5] As such, JAK inhibitors have become a significant class of drugs for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[5][6][7] The synthesis of many advanced JAK inhibitors relies on precisely functionalized scaffolds to achieve high potency and selectivity.[6][8]

While direct public synthesis routes for specific commercial drugs using this compound are proprietary, its structural motif is highly relevant. The trans-cyclohexylcarbamate core is a key feature in intermediates used for synthesizing complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in many JAK inhibitors.[5]

The aldehyde of our title compound can be used to build a side chain that modulates the inhibitor's binding affinity and selectivity. For example, through reductive amination with a suitable amine-bearing heterocycle, a linker can be installed that positions the molecule optimally within the kinase's active site.

dot

Caption: Logic diagram for integrating the intermediate.

Synthesis of the Intermediate

Understanding the synthesis of the intermediate itself provides valuable context. This compound is typically prepared from its corresponding alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, via a mild oxidation reaction.

Oxidation Reagent Choice: The Dess-Martin Periodinane (DMP) oxidation is a preferred method for this transformation. It is known for its mild conditions, high efficiency in converting primary alcohols to aldehydes, and operational simplicity at room temperature. This avoids over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like chromic acid.

Protocol 5.1: Synthesis via Dess-Martin Oxidation
  • Setup: Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1-1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the title compound as a white solid.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-installed, differentially protected functional groups on a stereochemically defined scaffold enable rapid and efficient elaboration into complex, high-value molecules. By facilitating key bond-forming reactions like reductive amination with high predictability and control, it streamlines synthetic routes, accelerates the drug discovery process, and provides a reliable pathway to novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]

  • Zhang, L., et al. (2024). Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors. RSC Medicinal Chemistry.
  • Yuan, C., et al. (2017). Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. Archiv der Pharmazie, 350(12). Available from: [Link]

  • Lin, Y., et al. (2024). Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. Archiv der Pharmazie, 357(6). Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the synthesis, properties, and critical applications of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a pivotal building block in contemporary medicinal chemistry. With a primary focus on its role as a key intermediate, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic importance. We will delve into validated synthetic protocols, the rationale behind experimental choices, and its notable application in the synthesis of complex pharmaceutical agents, including the atypical antipsychotic, Cariprazine. This guide aims to serve as a practical resource, bridging theoretical concepts with actionable laboratory insights.

Introduction: A Versatile Bifunctional Building Block

This compound, a white to off-white solid, is a bifunctional organic molecule that has garnered significant attention in the pharmaceutical industry.[1][2][3] Its structure is characterized by a trans-1,4-disubstituted cyclohexane ring, which imparts a rigid and defined spatial orientation to the molecule. This stereochemical rigidity is often sought after in drug design to achieve specific interactions with biological targets. The molecule possesses two key functional groups: a reactive aldehyde and a Boc-protected amine. This arrangement makes it an ideal synthon for introducing a protected amino-cyclohexyl-ethyl moiety into a target molecule, a common structural motif in various bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group is crucial, offering robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for selective deprotection and further functionalization.[4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and storage.

PropertyValueReference
CAS Number 215790-29-7[1][2]
Molecular Formula C₁₃H₂₃NO₃[1][6]
Molecular Weight 241.33 g/mol [1][6]
Appearance Off-white to white solid[1][2]
Purity ≥ 98% (GC)[1][2]
Storage Conditions 0 - 8 °C[1][2]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[7]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of this compound

The most common and practical laboratory synthesis of the title compound involves the oxidation of its corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.[8] The choice of oxidizing agent is critical to ensure a high-yielding and clean conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Two widely accepted and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Rationale for Synthetic Approach

The precursor alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, can be synthesized from trans-(N-Boc-4-aminocyclohexyl) acetic acid via reduction.[9] The subsequent oxidation to the aldehyde is a delicate step.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[1][2][7][10] It is known for its mild conditions and broad functional group tolerance, making it an excellent choice for substrates with sensitive functionalities like the Boc-protecting group.[11] The low reaction temperature is crucial to prevent the formation of side products.

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane (DCM) at room temperature.[4][5][12][13] DMP oxidation is favored for its operational simplicity, neutral pH conditions, and rapid reaction times.[14] It is particularly useful for sensitive substrates and often results in high yields with a straightforward workup.[4]

The following diagram illustrates the synthetic pathway from the precursor alcohol to the target aldehyde.

G cluster_synthesis Synthesis of the Target Aldehyde Precursor_Alcohol tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Target_Aldehyde This compound Precursor_Alcohol->Target_Aldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Swern or DMP) Oxidizing_Agent->Precursor_Alcohol

Caption: Synthetic route to the target aldehyde via oxidation.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is provided as a representative example of a reliable method for the synthesis of this compound.

Materials:

  • tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake the mixture until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude aldehyde is often of sufficient purity for the next step. If further purification is required, silica gel column chromatography can be performed using a mixture of ethyl acetate and hexanes as the eluent.

Core Application in Medicinal Chemistry: Synthesis of Cariprazine

A prominent and well-documented application of this compound is its use as a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[15][16][17] The synthesis of Cariprazine involves a crucial reductive amination step where the aldehyde functionality of our title compound reacts with 1-(2,3-dichlorophenyl)piperazine.[17]

The Strategic Reductive Amination Step

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[18] It proceeds via the initial formation of an iminium ion from the reaction of the aldehyde with the secondary amine (1-(2,3-dichlorophenyl)piperazine), which is then reduced in situ to the corresponding tertiary amine by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity for iminium ions over aldehydes.[18]

The following workflow diagram illustrates the key steps in the synthesis of a Cariprazine precursor from the target aldehyde.

G cluster_cariprazine Cariprazine Precursor Synthesis Workflow Aldehyde This compound Reductive_Amination Reductive Amination (NaBH(OAc)₃) Aldehyde->Reductive_Amination Amine 1-(2,3-Dichlorophenyl)piperazine Amine->Reductive_Amination Boc_Protected_Precursor Boc-Protected Cariprazine Precursor Reductive_Amination->Boc_Protected_Precursor Deprotection Acidic Deprotection (e.g., TFA, HCl) Boc_Protected_Precursor->Deprotection Final_Amine_Intermediate trans-4-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine Deprotection->Final_Amine_Intermediate

Caption: Workflow for the synthesis of a key Cariprazine amine intermediate.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a representative method for the reductive amination of this compound with 1-(2,3-dichlorophenyl)piperazine.

Materials:

  • This compound

  • 1-(2,3-Dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.0-1.2 eq) in anhydrous DCE or DCM in a round-bottom flask under a nitrogen or argon atmosphere, add a catalytic amount of acetic acid (optional).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected Cariprazine precursor.

Broader Applications and Future Perspectives

While its role in the synthesis of Cariprazine is a primary driver of its importance, the bifunctional nature of this compound makes it a valuable building block for a wider range of applications in medicinal chemistry.[3] The rigid trans-cyclohexyl scaffold is a desirable feature in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs), where precise positioning of pharmacophoric elements is crucial for activity and selectivity.[19] The aldehyde functionality serves as a versatile handle for various chemical transformations, including but not limited to:

  • Wittig and Horner-Wadsworth-Emmons reactions for the introduction of carbon-carbon double bonds.

  • The formation of other C-N bonds through reactions with various nitrogen nucleophiles.

  • Conversion to other functional groups.

The Boc-protected amine allows for its incorporation into peptide and peptidomimetic structures. The continued exploration of this and structurally related building blocks is expected to contribute to the discovery and development of novel therapeutic agents.

Conclusion

This compound stands out as a strategically important intermediate in medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a reliable and versatile platform for the synthesis of complex molecules, most notably the antipsychotic drug Cariprazine. The synthetic routes to this compound are well-established and utilize robust and scalable chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and key applications, underscoring its value to the drug discovery and development community. As the demand for novel and structurally diverse therapeutic agents continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase.

References

  • Ingenta Connect. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry. 2022;19(1):64-70. [Link]

  • ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic... [Link]

  • Bentham Science Publisher. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. 2021. [Link]

  • Eureka | Patsnap. Preparation method of cariprazine intermediate. [Link]

  • Quick Company. A Process For Preparation Of Cariprazine And Intermediates Thereof. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Google Patents.
  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • ResearchGate. A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound.
  • ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]

  • PubMed. Discovery of new GPCR ligands to illuminate new biology. [Link]

  • Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

Sources

Introduction to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key bifunctional molecule widely recognized as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a Boc-protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it a versatile building block. Notably, it is an intermediate in the synthesis of Cariprazine, a novel antipsychotic agent that acts on dopamine D3/D2 receptors.[3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis of this compound, focusing on the underlying chemical principles, alternative methodologies, and practical, field-proven protocols.

The synthetic strategy is logically devised as a two-stage process. The primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, serves as the immediate precursor.[4][5][6] The core transformation is the selective oxidation of this primary alcohol to the target aldehyde. This guide will dissect this critical step, comparing two of the most reliable and widely adopted methods in modern organic synthesis: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic approach provides a clear roadmap for the synthesis. The target aldehyde is logically disconnected to its precursor alcohol, which in turn is derived from a commercially available or readily synthesized amino alcohol. This highlights the two key transformations: Oxidation and Protection .

G Target This compound Precursor1 Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Target->Precursor1 Oxidation Precursor2 trans-2-(4-Aminocyclohexyl)ethanol Precursor1->Precursor2 Boc Protection

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Alcohol Precursor

The foundational step in this synthesis is the preparation of the stable alcohol intermediate, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This involves the protection of the primary amine of the starting material, trans-2-(4-aminocyclohexyl)ethanol.

Amine Protection: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[7] Its function is to render the amine nucleophilicity and basicity inert, thereby preventing it from participating in subsequent reactions, such as the planned oxidation step.[8] The Boc group is favored for its stability to most nucleophiles and bases and its facile removal under acidic conditions.[8][9]

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[10] The reaction proceeds via a nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of (Boc)₂O.[10] This process is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.[10]

Experimental Protocol: Boc Protection
  • Dissolution: Dissolve trans-2-(4-aminocyclohexyl)ethanol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 equiv.) or sodium hydroxide (NaOH), to the solution and stir.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, if using an organic solvent, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate.[7] The resulting tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate can often be used in the next step without further purification.

Part 2: Selective Oxidation of the Primary Alcohol

The conversion of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate to the target aldehyde is the pivotal step of the synthesis. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid.[11] We will detail two robust and mild methodologies that achieve this transformation with high fidelity.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to mildly and selectively oxidize primary alcohols to aldehydes.[12][13][14]

Causality Behind the Choice: The DMP oxidation is renowned for its operational simplicity and mild conditions. It proceeds at room temperature and neutral pH, tolerates a wide variety of sensitive functional groups (including the acid-labile Boc group), and typically results in high yields with straightforward workups.[12][15] This makes it an excellent choice for complex and multifunctional molecules common in drug development.

Mechanism of Action: The reaction is initiated by a ligand exchange, where the alcohol displaces an acetate group on the iodine center. An available acetate then acts as a base, abstracting the proton on the alcohol-bearing carbon, which leads to the collapse of the intermediate to form the aldehyde, iodinane, and acetic acid.[13][15]

G reagents Alcohol (R-CH₂OH) + DMP Ligand Exchange intermediate Diacetoxyalkoxy-periodinane intermediate Deprotonation reagents:f0->intermediate:f0 products Aldehyde (R-CHO) + Iodinane + Acetic Acid intermediate:f0->products Intramolecular Elimination

Caption: Simplified workflow of the Dess-Martin Oxidation.

Experimental Protocol: DMP Oxidation

  • Setup: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv.) in dichloromethane (DCM), add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to buffer the acetic acid byproduct.[12]

  • Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equiv.) portion-wise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP. Stir vigorously until the layers are clear.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Method B: Swern Oxidation

The Swern oxidation is another powerful and mild method for converting primary alcohols to aldehydes.[11][16] The process involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures, followed by the addition of the alcohol and a hindered base like triethylamine (Et₃N).[11][17]

Causality Behind the Choice: Swern oxidation is highly regarded for its broad functional group tolerance and its ability to avoid heavy metal reagents.[11][16] It is a go-to method for sensitive substrates where other oxidants might fail. However, its primary drawbacks are the requirement for cryogenic temperatures (-78 °C) and the production of the volatile and malodorous byproduct, dimethyl sulfide (DMS).[17]

Mechanism of Action: DMSO first reacts with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction (ylide formation followed by collapse) to yield the aldehyde, DMS, and triethylammonium chloride.[16][17]

G cluster_0 Activation (-78 °C) cluster_1 Oxidation cluster_2 Elimination DMSO DMSO Active Electrophilic Sulfur Intermediate DMSO->Active Oxalyl Oxalyl Chloride Oxalyl->Active Alkoxy Alkoxysulfonium Salt Active->Alkoxy Alcohol Alcohol Alcohol->Alkoxy Aldehyde Aldehyde + DMS Alkoxy->Aldehyde Base Triethylamine Base->Aldehyde

Caption: Key stages of the Swern Oxidation workflow.

Experimental Protocol: Swern Oxidation

  • Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equiv.) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (3.0 equiv.). Stir the mixture for 15-30 minutes at -78 °C.[11]

  • Alcohol Addition: Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv.) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.[11]

  • Elimination: Add triethylamine (Et₃N, 5.0 equiv.) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[11]

  • Quenching and Workup: Quench the reaction by adding water. Extract the product with DCM.

  • Isolation: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

Data Summary: A Comparative Overview of Oxidation Methods

FeatureDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, Triethylamine
Temperature Room Temperature[12]-78 °C (Cryogenic)[11]
Reaction Time Typically 1-3 hours[14]Activation and reaction at low temp, then warm-up
Byproducts Iodinane, Acetic Acid[15]Dimethyl Sulfide (malodorous), CO, CO₂, Et₃N·HCl[17][18]
Workup Quench with thiosulfate, extractionAqueous quench, acid wash, extraction
Advantages Operationally simple, mild (neutral pH, RT), no bad odor[12][15]Avoids heavy metals, high yields, broad compatibility[11][16]
Disadvantages Cost of reagent, potentially explosive nature of DMP[15]Requires cryogenic temps, produces foul odor, strict anhydrous conditions[17][19]

Conclusion

The synthesis of this compound is a robust and reproducible process, pivotal for the advancement of various pharmaceutical programs. The route hinges on two fundamental organic transformations: the reliable Boc protection of a primary amine and the selective oxidation of a primary alcohol. This guide has provided a comprehensive overview of two premier methods for the critical oxidation step—the Dess-Martin and Swern oxidations. The choice between these methods is a practical one for the research scientist, balancing the operational simplicity and mildness of the DMP oxidation against the rigorous but highly effective conditions of the Swern protocol. Both pathways, when executed with care, provide efficient access to this valuable synthetic intermediate.

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)
  • This compound | C13H23NO3 | CID 24720884 - PubChem. [Link]

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. [Link]

  • US4348410A - Cyclohexane carboxylic acid derivatives - Google P
  • Carboxylic Derivatives - Reduction (Catalytic Reduction) - Chemistry LibreTexts. [Link]

  • WO2021107047A1 - Method for producing 4-(aminomethyl)
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols with Hydrogen Peroxide in the Presence of a new triple-site phosphotungstate complex - Arkivoc. [Link]

Sources

Methodological & Application

Synthesis Protocol for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Aldehyde Intermediate

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its structure incorporates a reactive aldehyde group, a protected amine in the form of a tert-butoxycarbonyl (Boc) group, and a cyclohexane scaffold that provides conformational rigidity. This unique combination of features makes it an ideal building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of Cariprazine, a novel antipsychotic agent that acts on dopamine D3/D2 receptors.[1][2]

The aldehyde functionality is a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the introduction of diverse molecular fragments. The Boc-protected amine offers a stable yet readily cleavable protecting group, enabling sequential and site-selective modifications. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the critical oxidation step of its alcohol precursor. We will delve into two of the most reliable and mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The causality behind the experimental choices and the self-validating nature of the protocols are emphasized to ensure reproducibility and success in the laboratory.

Strategic Overview: From Amino Alcohol to a Key Aldehyde

The synthetic route to this compound commences with the readily available precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This starting material can be synthesized by the protection of the amino group of trans-4-(2-hydroxyethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc₂O). The pivotal step, and the focus of this guide, is the selective oxidation of the primary alcohol to the corresponding aldehyde.

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-sensitive Boc protecting group. Both the Swern and Dess-Martin oxidations are well-suited for this transformation due to their mild reaction conditions and high chemoselectivity.

Synthesis Overview Start trans-4-(2-hydroxyethyl)cyclohexylamine Boc_Protected tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Start->Boc_Protected Boc₂O, Base Final_Product This compound Boc_Protected->Final_Product Mild Oxidation (Swern or Dess-Martin) Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Activation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification DMSO_Oxalyl 1. Dissolve Oxalyl Chloride in DCM 2. Cool to -78 °C Activate_DMSO 3. Add DMSO dropwise (Formation of Chlorosulfonium Salt) DMSO_Oxalyl->Activate_DMSO Stir for 15 min Add_Alcohol 4. Add Alcohol solution dropwise Stir_Reaction 5. Stir at -78 °C for 45 min Add_Alcohol->Stir_Reaction Add_Base 6. Add Triethylamine dropwise Stir_Reaction->Add_Base Warm_Up 7. Warm to Room Temperature Add_Base->Warm_Up Quench 8. Quench with Water Extract 9. Extract with DCM Quench->Extract Wash 10. Wash with Brine Extract->Wash Dry_Concentrate 11. Dry and Concentrate Wash->Dry_Concentrate Purify 12. Purify by Chromatography Dry_Concentrate->Purify DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Dissolve_Alcohol 1. Dissolve Alcohol in DCM Add_DMP 2. Add Dess-Martin Periodinane Dissolve_Alcohol->Add_DMP Stir_Reaction 3. Stir at Room Temperature Add_DMP->Stir_Reaction Quench 4. Quench with Na₂S₂O₃ and NaHCO₃ solution Extract 5. Extract with an organic solvent Quench->Extract Wash 6. Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate 7. Dry and Concentrate Wash->Dry_Concentrate Purify 8. Purify by Chromatography Dry_Concentrate->Purify

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a key intermediate in the development of novel therapeutics, most notably as a precursor for the antipsychotic agent Cariprazine[1][2]. The synthetic strategy detailed herein is designed for robustness and scalability, focusing on the mild and selective oxidation of a primary alcohol precursor. We present a primary protocol utilizing the Dess-Martin periodinane (DMP) oxidation and discuss the Swern oxidation as a viable alternative. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying chemical principles, troubleshooting advice, and safety considerations essential for successful synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde moiety. This structure makes it an invaluable building block in medicinal chemistry, allowing for subsequent modifications such as reductive amination or aldol reactions. Its role as an intermediate in the synthesis of Cariprazine underscores its importance in the pharmaceutical industry[1][2].

The synthesis outlined in this guide follows a logical and efficient two-step pathway starting from the commercially available tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. The critical transformation is the selective oxidation of the primary alcohol to the corresponding aldehyde without affecting the acid-labile Boc protecting group or over-oxidizing the product to a carboxylic acid.

Overall Synthetic Workflow

The synthesis proceeds in two key stages:

  • Preparation of the Precursor (if not commercially available): Synthesis of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

  • Oxidation to the Final Product: Conversion of the alcohol precursor to this compound.

G cluster_0 Step 1: Precursor Synthesis (Optional) cluster_1 Step 2: Oxidation (Core Protocol) A trans-4-(Boc-amino)cyclohexanecarboxylic Acid B tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate A->B  Reduction (e.g., BH3-THF) C tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate D This compound (Final Product) C->D  Mild Oxidation (DMP or Swern)

Caption: Overall Synthetic Pathway.

Materials and Methods

Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath and dry ice/acetone bath

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or meter

Reagents and Solvents
Reagent/SolventCAS NumberM.W. ( g/mol )Notes
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate917342-29-1243.34Starting material for oxidation.
Dess-Martin Periodinane (DMP)87413-09-0424.14Mild oxidant. Potentially explosive, handle with care.
Dichloromethane (DCM), anhydrous75-09-284.93Solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01For workup.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11To quench excess oxidant.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37Drying agent.
Oxalyl Chloride79-37-8126.93For Swern oxidation. Toxic and corrosive.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13For Swern oxidation.
Triethylamine (Et₃N), anhydrous121-44-8101.19Base for Swern oxidation.
Ethyl Acetate141-78-688.11Eluent for chromatography.
Hexanes110-54-386.18Eluent for chromatography.

Detailed Synthesis Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is preferred for its operational simplicity and mild reaction conditions, avoiding the need for cryogenic temperatures[3][4].

Rationale for Method Selection

The Dess-Martin oxidation offers several advantages over other methods:

  • Mild Conditions: The reaction proceeds at room temperature and neutral pH, preserving the acid-sensitive Boc protecting group[3].

  • High Selectivity: DMP selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid[5][6].

  • Simplified Workup: Compared to chromium-based reagents, the workup is straightforward[3].

  • Short Reaction Times: The oxidation is typically complete within a few hours[4].

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (5.0 g, 20.55 mmol).

    • Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Stir until all solid has dissolved.

  • Addition of Oxidant:

    • To the stirred solution, add Dess-Martin Periodinane (DMP) (10.46 g, 24.66 mmol, 1.2 equivalents) portion-wise over 10 minutes at room temperature.

    • Causality Note: Adding the DMP in portions helps to control any initial exotherm. A slight excess (1.2 eq) ensures the complete conversion of the starting material.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 1-3 hours.

    • The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the aldehyde) indicates reaction completion.

  • Reaction Quench and Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL).

    • Causality Note: The NaHCO₃ solution neutralizes the acetic acid byproduct of the reaction, protecting the Boc group[5]. The Na₂S₂O₃ quenches any unreacted DMP.

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine all organic layers and wash with saturated aqueous NaCl (brine) (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is obtained as an off-white solid or a pale yellow oil[7].

    • Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid. Expected yield: 85-95%.

Alternative Protocol: Swern Oxidation

The Swern oxidation is an excellent alternative, particularly for larger-scale syntheses, as it avoids the use of the expensive and potentially hazardous DMP reagent. However, it requires cryogenic temperatures and careful handling of reagents[8][9].

Rationale and Considerations
  • Advantages: Cost-effective reagents, high yields, and mild conditions that are compatible with most functional groups, including the Boc group[10].

  • Disadvantages: Requires a low temperature of -78 °C (dry ice/acetone bath). Generates dimethyl sulfide (DMS) as a byproduct, which has a strong, unpleasant odor[8]. The reaction must be performed in a well-ventilated fume hood.

Abbreviated Procedure
  • Activator Formation: A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere[11].

  • Alcohol Addition: A solution of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous DCM is added slowly to the activated DMSO mixture at -78 °C.

  • Base Addition: After stirring for 30-60 minutes, anhydrous triethylamine (5.0 eq) is added dropwise.

  • Warm-up and Workup: The reaction is allowed to slowly warm to room temperature, then quenched with water. A standard aqueous workup and extraction followed by column chromatography yields the desired aldehyde.

Mechanistic Insight: The Dess-Martin Oxidation

Understanding the mechanism provides insight into the reaction's efficiency and selectivity.

G R_OH R-CH₂-OH (Alcohol) Intermediate1 Diacetoxyalkoxy- periodinane R_OH->Intermediate1 Ligand Exchange (AcOH released) DMP DMP (Periodinane) Product R-CHO (Aldehyde) Intermediate1->Product α-Deprotonation (Intramolecular) Byproduct Iodinane + 2 AcOH

Sources

Application Notes and Protocols: The Strategic Use of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the utilization of a key intermediate, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, in the synthesis of the atypical antipsychotic drug, Cariprazine. Cariprazine's unique dopamine D₃/D₂ receptor partial agonism with D₃ preference necessitates a stereochemically controlled and efficient synthetic route. This document elucidates the critical steps involving the formation and subsequent reductive amination of the title aldehyde intermediate, offering field-proven insights into reaction mechanisms, experimental design, and process control for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cariprazine and its Synthesis

Cariprazine is an orally active, potent antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is attributed to its distinct pharmacological profile, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a significantly higher affinity for the D₃ subtype.[1] The molecular architecture of Cariprazine, featuring a trans-cyclohexyl linker between the pharmacophoric piperazine and dimethylurea moieties, demands a robust and stereoselective synthetic strategy to ensure the desired isomeric purity and overall process efficiency.

Several synthetic routes to Cariprazine have been reported, many of which converge on the formation of the crucial C-N bond between the dichlorophenylpiperazine unit and the trans-cyclohexylethylamine fragment.[2][3] One of the most elegant and widely adopted strategies employs the aldehyde intermediate, This compound (1) . The aldehyde functionality provides a perfect electrophilic handle for a highly efficient and selective reductive amination reaction, a cornerstone of modern amine synthesis.

This guide will focus on the synthetic pathway proceeding through this key aldehyde, detailing its preparation and its pivotal role in constructing the Cariprazine backbone.

The Core Synthetic Strategy: A Mechanistic Overview

The synthesis of Cariprazine via the aldehyde intermediate 1 can be logically dissected into three primary stages. This approach leverages the stability of the tert-butyloxycarbonyl (Boc) protecting group, which masks the amine on the cyclohexane ring until the final stages of the synthesis.

The overall workflow is depicted below:

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: C-N Bond Formation cluster_2 Part 3: Deprotection & Urea Formation Ester trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate Aldehyde This compound (1) Ester->Aldehyde DIBAL-H Toluene, -78 °C Boc_Cariprazine Boc-Protected Cariprazine Precursor (3) Aldehyde->Boc_Cariprazine Reductive Amination NaBH(OAc)₃, DCE Piperazine 1-(2,3-Dichlorophenyl)piperazine (2) Piperazine->Boc_Cariprazine Amine_Intermediate trans-Amine Intermediate (4) Boc_Cariprazine->Amine_Intermediate Boc Deprotection TFA or HCl Cariprazine Cariprazine (Final Product) Amine_Intermediate->Cariprazine Urea Formation (CH₃)₂NCOCl, Base

Figure 1: High-level workflow for Cariprazine synthesis.

Experimental Protocols & Methodologies

Synthesis of this compound (1)

The conversion of the corresponding ethyl ester, ethyl trans-2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate, to the aldehyde 1 is a critical step that requires precise control to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.[4]

Mechanism Insight: At -78 °C, DIBAL-H, a bulky and moderately reactive hydride source, coordinates to the ester carbonyl. A single hydride transfer forms a stable tetrahedral intermediate which is resistant to collapse and further reduction.[4] Quenching the reaction at this low temperature followed by aqueous work-up hydrolyzes this intermediate to release the desired aldehyde.[1]

Protocol 3.1: DIBAL-H Reduction of Ethyl Ester to Aldehyde (1)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl trans-2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of ester).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature throughout the DIBAL-H addition.[5]

  • DIBAL-H Addition: Add DIBAL-H (1.0 M solution in toluene, 1.1 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for an additional 1-2 hours post-addition. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (approx. 1 mL per gram of starting ester).

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2-4 hours, or until two clear layers are observed.

  • Extraction & Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde 1 is often used in the next step without further purification.

ParameterValue/ConditionRationale
Reagent Diisobutylaluminium hydride (DIBAL-H)Provides controlled, partial reduction of the ester to the aldehyde.[4]
Stoichiometry 1.1 equivalents of DIBAL-HA slight excess ensures complete conversion of the starting ester.
Solvent Anhydrous TolueneAprotic and maintains low temperatures well.
Temperature -78 °CCritical to stabilize the tetrahedral intermediate and prevent over-reduction.[5]
Work-up Rochelle's salt solutionEffectively complexes with aluminum salts, facilitating a cleaner phase separation.

Table 1: Key parameters for the synthesis of aldehyde 1 .

Reductive Amination to Form Boc-Protected Precursor (3)

This step constitutes the key bond-forming reaction in the synthesis. The aldehyde 1 is reacted with 1-(2,3-dichlorophenyl)piperazine (2) in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideally suited for this purpose.

Mechanism Insight: The reaction proceeds via the initial formation of an iminium ion from the condensation of the aldehyde and the secondary amine of the piperazine. Sodium triacetoxyborohydride is a mild and selective hydride donor, which rapidly reduces the electrophilic iminium ion in situ.[6] Its steric bulk and attenuated reactivity prevent the reduction of the starting aldehyde, allowing for a convenient one-pot procedure.[7][8]

G cluster_0 Reductive Amination Workflow Aldehyde Aldehyde (1) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H₂O) Piperazine Piperazine (2) Piperazine->Iminium Condensation (-H₂O) Product Boc-Protected Precursor (3) Iminium->Product Reduction STAB NaBH(OAc)₃ STAB->Product

Figure 2: Workflow of the one-pot reductive amination step.

Protocol 3.2: Synthesis of tert-butyl trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-carbamate (3)

  • Reaction Setup: To a solution of aldehyde 1 (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 15 mL per gram of aldehyde), add 1-(2,3-dichlorophenyl)piperazine (2) (1.05 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Isolation: Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product 3 can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue/ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions over aldehydes, enabling a one-pot reaction.[6][8]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent of choice for STAB reductions, promoting iminium ion formation.[8]
Stoichiometry 1.5 eq of STABEnsures complete reduction of the intermediate iminium ion.
Temperature Room TemperatureSufficient for both iminium ion formation and reduction.
Work-up Saturated NaHCO₃ solutionNeutralizes the acetic acid byproduct from STAB and quenches excess reagent.

Table 2: Key parameters for the reductive amination step.

Final Steps: Boc Deprotection and Urea Formation

The final two steps involve the removal of the Boc protecting group to liberate the primary amine, followed by the formation of the N,N'-dimethylurea moiety.

Protocol 3.3: Boc Deprotection to yield trans-Amine Intermediate (4)

  • Reaction Setup: Dissolve the Boc-protected precursor 3 (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete deprotection.[9]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid. Extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine intermediate 4 .

Protocol 3.4: Synthesis of Cariprazine

  • Reaction Setup: Dissolve the amine intermediate 4 (1.0 eq) in a suitable solvent such as DCM or toluene. Add a base, such as triethylamine (2.0 eq).[10][11]

  • Acylation: Cool the mixture to 0 °C and add dimethylcarbamoyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[12]

  • Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude Cariprazine can be purified by recrystallization from a suitable solvent like methanol or by conversion to its hydrochloride salt.[13]

Analytical Characterization

Ensuring the purity and identity of the intermediates and the final Active Pharmaceutical Ingredient (API) is paramount. Standard analytical techniques should be employed at each stage.

CompoundTechniqueExpected Observations
Aldehyde (1) ¹H NMRPresence of a characteristic aldehyde proton signal (~9.7 ppm).
IRStrong C=O stretch around 1720 cm⁻¹.
Precursor (3) LC-MSCorrect molecular ion peak for the coupled product.
¹H NMRSignals corresponding to both the cyclohexyl and dichlorophenylpiperazine moieties.
Cariprazine HPLCPurity assessment, typically >99.5% for API.[14]
¹H & ¹³C NMRFull structural elucidation confirming the final product.
Mass SpecConfirmation of the molecular weight.

Table 3: Recommended analytical characterization methods.

Conclusion

The synthetic route to Cariprazine via the aldehyde intermediate, this compound, represents a robust and efficient strategy. The key transformations—a controlled DIBAL-H reduction to form the aldehyde and a subsequent selective reductive amination with sodium triacetoxyborohydride—are high-yielding and amenable to scale-up. This application note provides the foundational protocols and mechanistic understanding necessary for researchers to successfully implement this pathway. Adherence to the detailed procedures and careful monitoring of reaction parameters are essential for achieving high purity and yield of this important antipsychotic agent.

References

  • Bhosle, S. D., Itage, S. V., Gangapuram, B., Eppa, G., & Bhosale, R. S. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 645–663. [Link]

  • Gedeon Richter Plc. (2018).
  • Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. [Link]

  • Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ResearchGate. [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Help. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Lee, H., et al. (2018). Manufacturing method of cariprazine. KR20180096627A.
  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • New Drug Approvals. (n.d.). CARIPRAZINE. [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publishers. [Link]

  • Shanghai Kosheng Pharmaceutical R&D Co., Ltd. (2020). Synthesis method of cariprazine. CN110872262A.
  • Shanghai Institute of Pharmaceutical Industry. (2021). Synthesis method for cariprazine. US20210300883A1.
  • Shanghai Kosheng Pharmaceutical R&D Co., Ltd. (2020). Synthesis method for cariprazine. WO2020042876A1.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Gedeon Richter Plc. (2018).
  • Gedeon Richter Plc. (2018). Amorphous form of cariprazine. WO2018229794A1.
  • The Royal Society of Chemistry. (2005). Supplementary data. [Link]

  • Patel, D., et al. (2024). a review on analytical method of cariprazine as an antipsychotic drug. ResearchGate. [Link]

  • ChemSrc. (n.d.). tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]

  • Sushma, P., & Pawar, A. K. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Journal of Chemical Metrology, 16(1), 14-27. [Link]

  • MSN Laboratories Private Limited. (2020). A process for the preparation of cariprazine hydrochloride. US20200375983A1.

Sources

The Strategic Application of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of key molecular scaffolds and intermediates. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS: 215790-29-7) has emerged as a particularly valuable building block, prized for its unique combination of a reactive aldehyde, a conformationally restricted cyclohexane ring, and a strategically placed Boc-protected amine. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this versatile intermediate, focusing on its role in the synthesis of complex therapeutic agents. We will move beyond a simple recitation of facts to explore the underlying chemical logic and provide field-proven protocols to empower your research endeavors.

The core value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde provides a key handle for introducing molecular diversity, most commonly through reductive amination, while the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of conditions, yet is readily cleaved under acidic conditions. The trans-cyclohexyl scaffold imparts a degree of rigidity and lipophilicity to the final molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.

PropertyValueSource
CAS Number 215790-29-7
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Appearance Off-white to white solid
Purity ≥ 97%Chem-Impex
Storage Conditions 0 - 8 °C

The Carbamate Moiety: A Pillar of Modern Drug Design

The presence of the carbamate group in this intermediate is not merely for protection; it is a privileged functional group in medicinal chemistry. Carbamates are recognized for their exceptional chemical and proteolytic stability, making them excellent bioisosteres for the more labile amide bond. This stability can lead to improved in vivo half-life of a drug candidate. Furthermore, the carbamate functionality can participate in crucial hydrogen bonding interactions with biological targets and its presence can enhance cell membrane permeability. The Boc group, in particular, is a widely used protecting group due to its stability in a broad range of chemical conditions and its facile removal under mild acidic conditions, allowing for selective deprotection without compromising other sensitive functional groups in the molecule.

Core Application: Synthesis of the Antipsychotic Drug Cariprazine

A prime example of the strategic use of this compound is in the synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder. The synthesis leverages the aldehyde functionality for a key reductive amination step to couple the cyclohexyl moiety with the 1-(2,3-dichlorophenyl)piperazine side chain.

Reaction Scheme: Cariprazine Intermediate Synthesis

The overall transformation is a one-pot reductive amination reaction. The aldehyde on the cyclohexyl ring first reacts with the secondary amine of the piperazine to form an iminium ion intermediate, which is then reduced in situ by a hydride source to yield the final tertiary amine.

G cluster_reactants Reactants cluster_products Product A Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate C Reductive Amination (e.g., Sodium Triacetoxyborohydride) A->C B 1-(2,3-Dichlorophenyl)piperazine B->C D trans-N-{4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-carbamic acid tert-butyl ester (Cariprazine Precursor) C->D

Caption: Reductive amination workflow for Cariprazine precursor synthesis.

Detailed Protocol: Reductive Amination for Cariprazine Precursor Synthesis

This protocol is adapted from methodologies described in the patent literature for the synthesis of Cariprazine and related compounds. It is intended for research and development purposes and should be performed by qualified chemists in a suitable laboratory setting.

Materials and Reagents:

  • This compound

  • 1-(2,3-Dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution and efficient stirring.

  • Addition of Amine: Add 1-(2,3-Dichlorophenyl)piperazine (1.0 - 1.2 eq) to the solution. A slight excess of the amine can help drive the reaction to completion.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, though it is often not necessary.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight effervescence. NaBH(OAc)3 is a mild and selective reducing agent, ideal for this transformation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure trans-N-{4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-carbamic acid tert-butyl ester.

Self-Validating System and Troubleshooting

ParameterMonitoring MethodExpected OutcomeTroubleshooting
Reaction Progress TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MSDisappearance of starting aldehyde and appearance of a new, less polar product spot/peak.If the reaction stalls, add a small amount of acetic acid or a fresh portion of NaBH(OAc)3. Ensure reagents are anhydrous.
Work-up pH pH paper or meterThe aqueous layer should be basic (pH > 8) after quenching with NaHCO3.If acidic, add more NaHCO3 solution to ensure the product is in its free base form for efficient extraction.
Product Purity 1H NMR, LC-MSSpectra consistent with the desired product structure. Purity >95% for subsequent steps.If impurities are present, purification by column chromatography is recommended. Common impurities include unreacted starting materials or over-reduced byproducts.

Conclusion and Future Perspectives

This compound is a powerful and versatile intermediate in drug discovery. Its strategic application, particularly in the synthesis of the antipsychotic drug Cariprazine, highlights the importance of well-designed building blocks in streamlining the synthesis of complex molecules. The principles and protocols outlined in this application note provide a solid foundation for researchers to leverage this valuable compound in their own drug discovery programs. The inherent features of this molecule suggest its potential utility in the synthesis of other neurologically active agents, as well as in the development of novel chemical entities in other therapeutic areas where the trans-cyclohexyl scaffold can provide a desirable conformational constraint.

References

  • Google Patents. (2022). CN114539185B - A preparation method of cariprazine and its intermediate.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3274. Retrieved from [Link]

  • Talele, T. T. (2016). The “carbamate” group in medicinal chemistry: a versatile functionality on a discovery voyage. Journal of Medicinal Chemistry, 59(19), 8712-8744. Retrieved from [Link]

Application Notes and Protocols: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde and a Boc-protected amine on a cyclohexane scaffold, offering a versatile platform for the construction of complex molecular architectures. The trans-stereochemistry of the cyclohexane ring provides a defined spatial arrangement for the functional groups, which is crucial in the design of targeted therapeutics. This compound is a key intermediate in the synthesis of several pharmaceuticals, including the antipsychotic drug Cariprazine.[1] Its utility extends to the development of analgesics, anti-inflammatory drugs, and agrochemicals, making it a valuable tool for researchers in drug discovery and process development.[2][3]

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[4]
CAS Number 215790-29-7[2]
Molecular Formula C₁₃H₂₃NO₃[4]
Molecular Weight 241.33 g/mol [4]
Appearance Off-white to white solid[2]
Purity ≥ 97%[5]
Storage Conditions Store at 0 - 8 °C[3]

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[6]

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Several oxidation protocols can be employed, with the Swern oxidation and Dess-Martin periodinane (DMP) oxidation being two of the most reliable and widely used methods due to their mild reaction conditions and high yields.

G cluster_synthesis Synthesis Workflow Start tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Oxidation Oxidation (e.g., Sworn or Dess-Martin) Start->Oxidation [Oxidizing Agent] Product This compound Oxidation->Product

Caption: Synthetic route to the target compound.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde. This method is known for its mild conditions and tolerance of a wide range of functional groups.

Materials:

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen supply

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise over 5 minutes.

  • Stir the reaction mixture for 10 minutes at -78 °C.

  • Add a solution of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Stir the mixture for an additional 20 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.[7]

Materials:

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • To a solution of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 equivalent) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Organic Synthesis

The primary utility of this compound lies in the reactivity of its aldehyde functional group, most notably in reductive amination reactions.

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[8] The aldehyde group of the title compound can be reacted with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[8]

G cluster_reductive_amination Reductive Amination Workflow Aldehyde This compound Reaction Reductive Amination [Sodium Triacetoxyborohydride] Aldehyde->Reaction Amine Primary or Secondary Amine Amine->Reaction Product Substituted Amine Product Reaction->Product

Caption: General workflow for reductive amination.

Protocol 3: Reductive Amination with a Secondary Amine

This protocol provides a general procedure for the reductive amination of this compound with a secondary amine, exemplified by its application in the synthesis of a Cariprazine intermediate.

Materials:

  • This compound

  • Secondary amine (e.g., 1-(2,3-dichlorophenyl)piperazine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the secondary amine (1.1 equivalents) in DCE or THF (0.1 M), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Characterization Data

The following table summarizes the expected characterization data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.0-2.2 ppm), the methylene protons adjacent to the aldehyde (doublet of triplets, ~2.4 ppm), the methine proton attached to the nitrogen (broad multiplet, ~3.4 ppm), the NH proton (broad signal, ~4.5 ppm), and the aldehyde proton (triplet, ~9.7 ppm).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~79 ppm), cyclohexyl carbons (~29-45 ppm), the methylene carbon adjacent to the aldehyde (~51 ppm), and the carbonyl carbon of the aldehyde (~202 ppm), and the carbamate carbonyl (~155 ppm).
IR (cm⁻¹) Strong C=O stretching absorption for the aldehyde (~1720 cm⁻¹), C=O stretching for the carbamate (~1685 cm⁻¹), N-H stretching (~3350 cm⁻¹), and C-H stretching (~2930 and ~2860 cm⁻¹).
Mass Spec. [M+H]⁺ calculated for C₁₃H₂₄NO₃: 242.1756; found: ~242.175.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The presence of both a reactive aldehyde and a protected amine allows for a wide range of chemical transformations, making it an essential intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry. The protocols outlined in this document provide a practical guide for the synthesis and application of this important compound, enabling researchers to leverage its synthetic potential in their drug discovery and development efforts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved January 3, 2026, from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved January 3, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig reaction. Retrieved January 3, 2026, from [Link]

Sources

Application Note: Structural Elucidation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key bifunctional molecule utilized as a building block in the synthesis of various pharmaceutical compounds.[1][2][3] Notably, it serves as an intermediate in the preparation of Cariprazine, a novel antipsychotic agent targeting dopamine D3/D2 receptors.[2] The molecule's utility stems from its distinct reactive centers: a protected amine (Boc-carbamate) and an aldehyde functionality, attached to a trans-disubstituted cyclohexane ring. This unique arrangement allows for sequential and site-selective chemical modifications.

Accurate and unambiguous structural verification of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural characterization of such organic molecules in solution.[4][5] This application note provides a comprehensive guide to the analysis of this compound using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a robust protocol for researchers in drug discovery and development.

Scientific Principles

The structural analysis of this compound by NMR relies on several key principles:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[6][7][8] Protons and carbons adjacent to electronegative atoms (oxygen, nitrogen) or electron-withdrawing groups (carbonyls) are "deshielded" and resonate at higher chemical shifts (downfield). Conversely, nuclei in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).

  • Spin-Spin Coupling (J-coupling): Non-equivalent nuclei on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets.[6][7] The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled nuclei, which is crucial for determining stereochemistry, such as the trans-configuration of the cyclohexane ring.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[6][7] This allows for a quantitative assessment of the relative number of protons in different chemical environments.

  • 2D Correlation Spectroscopy: Two-dimensional NMR experiments reveal correlations between different nuclei, providing unambiguous evidence of connectivity.[9][10][11][12]

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically over two to three bonds.[4][12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[4][10][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is essential for piecing together the molecular skeleton, especially around quaternary carbons.[4][9][12]

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulates, which can degrade spectral resolution.

  • Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR experiments. For a standard ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[13][14]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[15] It is important to use a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks and to provide a lock signal for the spectrometer.[16] Note that chemical shifts can be influenced by the solvent, so consistency is key for comparing data.[17][18][19][20][21]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[15]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Experiment Parameter Recommended Value Purpose
¹H NMR Spectral Width16 ppmTo cover the entire expected proton chemical shift range.
Number of Scans16-32To improve signal-to-noise ratio.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
¹³C NMR Spectral Width220 ppmTo cover the entire expected carbon chemical shift range.
Number of Scans1024 or moreDue to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay2 s
COSY Spectral Width12 ppm (both dimensions)To focus on the proton region of interest.
Number of Increments256 in F1To achieve adequate resolution in the indirect dimension.
Number of Scans8-16 per increment
HSQC ¹H Spectral Width12 ppm
¹³C Spectral Width160 ppmTo cover the aliphatic and carbonyl carbon regions.
Number of Increments256 in F1
Number of Scans8-16 per increment
HMBC ¹H Spectral Width12 ppm
¹³C Spectral Width220 ppmTo observe long-range correlations to all carbons.
Number of Increments400 in F1
Number of Scans16-32 per increment
Long-range J-coupling8 HzOptimized for typical ²JCH and ³JCH couplings.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR H1->C13 assign_H1 Assign ¹H Signals (Shift, Integration, Multiplicity) H1->assign_H1 COSY gCOSY C13->COSY assign_C13 Assign ¹³C Signals (DEPT, HSQC) C13->assign_C13 HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC HSQC->assign_C13 HMBC->assign_H1 correlate_COSY Establish H-H Connectivity assign_H1->correlate_COSY correlate_HMBC Assemble Fragments (Long-range H-C) assign_C13->correlate_HMBC correlate_COSY->correlate_HMBC confirm Confirm Structure & Stereochemistry correlate_HMBC->confirm

Caption: Workflow for the NMR analysis of this compound.

Data Analysis and Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below:

(A chemical structure image would be placed here, with numbers corresponding to the atoms discussed in the text and tables.)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H9 (Aldehyde)9.7 - 9.8Triplet (t)1HThe aldehyde proton is highly deshielded by the carbonyl group. It is coupled to the two H8 protons.
H1 (NH)4.5 - 4.8Broad singlet (br s)1HThe carbamate NH proton is moderately deshielded. The signal is often broad due to quadrupole coupling with ¹⁴N and potential chemical exchange.
H43.3 - 3.5Multiplet (m)1HThis proton is attached to the carbon bearing the nitrogen atom, causing a downfield shift.
H82.4 - 2.6Doublet (d)2HThese protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift. They are coupled to the H9 proton.
H5, H71.8 - 2.0Multiplet (m)4HAxial and equatorial protons on the cyclohexane ring.
H61.0 - 1.4Multiplet (m)5HAxial and equatorial protons on the cyclohexane ring, including the methine proton at C6.
H13 (t-Butyl)1.45Singlet (s)9HThe nine equivalent methyl protons of the tert-butyl group give a strong singlet signal.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments. DEPT experiments (not shown) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C10 (Aldehyde C=O)202 - 204The aldehyde carbonyl carbon is highly deshielded.
C11 (Carbamate C=O)155 - 156The carbamate carbonyl carbon is also deshielded, but less so than the aldehyde.
C12 (Quaternary C)79 - 80The quaternary carbon of the tert-butyl group.
C450 - 52The carbon atom directly bonded to the nitrogen of the carbamate.
C849 - 51The carbon alpha to the aldehyde carbonyl.
C5, C730 - 35Carbons of the cyclohexane ring.
C628 - 32Carbon of the cyclohexane ring.
C13 (t-Butyl CH₃)28.4The three equivalent methyl carbons of the tert-butyl group.
2D NMR Correlation Analysis

1. COSY Analysis: The COSY spectrum is crucial for tracing the proton-proton coupling networks within the molecule.

  • A strong correlation will be observed between the aldehyde proton (H9, ~9.75 ppm) and the adjacent methylene protons (H8, ~2.5 ppm).

  • The H8 protons will show a correlation to the methine proton on the cyclohexane ring (H6).

  • A network of correlations will be visible among the cyclohexane ring protons (H4, H5, H6, H7), confirming their connectivity. The complexity of this region is due to the overlapping signals of the axial and equatorial protons.[22][23]

  • The NH proton (H1) may show a weak correlation to the H4 proton.

  • The tert-butyl protons (H13) will show no COSY correlations as they have no adjacent protons.

2. HSQC Analysis: The HSQC spectrum provides direct, one-bond C-H correlations, allowing for the definitive assignment of protonated carbons.

Caption: Key HSQC (solid lines) and an example HMBC (dashed line) correlation.

3. HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, connecting the molecular fragments via two- and three-bond C-H correlations.

  • Aldehyde Fragment: The aldehyde proton (H9) will show correlations to the adjacent carbon (C8, ²J) and the cyclohexane carbon (C6, ³J). The H8 protons will show correlations to the aldehyde carbonyl (C10, ²J) and cyclohexane carbons C6 (²J) and C5/C7 (³J).

  • Carbamate Fragment: The NH proton (H1) will show correlations to the carbamate carbonyl (C11, ²J) and the cyclohexane carbon C4 (²J). The tert-butyl protons (H13) will show strong correlations to the quaternary carbon (C12, ²J) and the carbamate carbonyl (C11, ³J), unequivocally linking the Boc protecting group to the carbamate functionality.

  • Linking the Fragments: The cyclohexane proton H4 will show a crucial correlation to the carbamate carbonyl (C11, ³J), confirming the attachment of the carbamate to the ring at the C4 position. This, combined with the correlations from the oxoethyl side chain (H8, H9) to the ring, validates the overall structure.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. This application note outlines a systematic protocol from sample preparation to detailed spectral interpretation. By following this workflow, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and integrity of their downstream applications.

References

  • Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • Keith, L. H., & Garrison, A. W. (1969). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 52(5), 1058-1062.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • ETH Zurich Department of Chemistry and Applied Biosciences. NMR Sample Preparation. ETH Zurich. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • Reddit r/chemhelp community. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • University of Leicester Department of Chemistry. NMR Sample Preparation. University of Leicester. [Link]

  • Michigan State University Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]

  • Hiroyuki, K., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 1461-1466.
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Tiritiris, I., et al. (2012). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 51(20), 7072-7080.
  • Wang, J., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859.
  • Ross, B. D., & True, N. S. (1983). Gas-phase NMR spectroscopy of cyclohexane: environmental effects on conformational isomerism. Journal of the American Chemical Society, 105(15), 4871-4875.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Prakash, G. K. S., et al. (1995). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 60(24), 7844-7848.
  • Vivas-Reyes, R., et al. (2015). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society, 60(3), 2981-2989.
  • Chemistry with Dr. G. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Lemieux, R. U., et al. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(4), 889-899.
  • Nanalysis Corp. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • SciSpace. (n.d.). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. SciSpace. [Link]

  • Roberts, J. D. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... ResearchGate. [Link]

  • Chen, K., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(18), 4247.
  • Henni, A., et al. (2013). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. International Journal of Greenhouse Gas Control, 16, 202-213.
  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (MW: 241.33 g/mol , Molecular Formula: C13H23NO3) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). As a key intermediate in the synthesis of novel pharmaceuticals, such as the antipsychotic agent Cariprazine, rigorous characterization of this molecule is paramount. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, with a focus on electrospray ionization (ESI). We will delve into the predictable fragmentation pathways of this bifunctional molecule, offering insights into the behavior of the tert-butoxycarbonyl (Boc) protecting group and the reactive aldehyde moiety under typical ESI-MS/MS conditions. The methodologies presented herein are designed to be self-validating, ensuring robust and reproducible results for both qualitative and quantitative applications in a drug development pipeline.

Introduction: The Analytical Imperative

This compound presents a unique analytical challenge due to its dual functionality. The presence of a Boc-protected amine and a reactive aldehyde group necessitates a carefully optimized analytical strategy. The Boc group is thermally labile and prone to characteristic fragmentation, while the aldehyde can exhibit instability in certain solvents and may undergo unintended reactions if not handled properly.[1][2] Understanding these properties is crucial for developing a reliable analytical method.

This guide will provide the foundational knowledge and practical steps to confidently analyze this important synthetic intermediate. We will leverage the power of high-resolution mass spectrometry to achieve accurate mass measurements and elucidate fragmentation patterns, which are essential for structural confirmation and impurity profiling.

Physicochemical Properties and Predicted Mass Spectrometry Data

A thorough understanding of the analyte's properties is the cornerstone of method development.

PropertyValueSource
Molecular FormulaC13H23NO3PubChem CID: 24720884[1]
Molecular Weight241.33 g/mol PubChem CID: 24720884[1]
Monoisotopic Mass241.167794 DaPubChem CID: 24720884[1]
IUPAC Nametert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamatePubChem CID: 24720884
Predicted LogP1.9PubChem CID: 24720884[1]

Predicted Fragmentation Pathway

The fragmentation of this compound in positive ion ESI-MS/MS is predicted to be dominated by cleavages related to the Boc-carbamate group and the cyclohexylacetaldehyde moiety.

fragmentation M [M+H]+ m/z 242.1751 F1 [M+H - C4H8]+ m/z 186.1125 Loss of isobutylene M->F1 - 56 Da F2 [M+H - C4H9]+ m/z 185.1047 Loss of tert-butyl radical M->F2 - 57 Da F3 [M+H - C5H9O2]+ m/z 142.1226 Loss of Boc group M->F3 - 101 Da F4 Further fragmentation of cyclohexyl ring F1->F4 F3->F4

Caption: Predicted major fragmentation pathways for protonated this compound.

The primary fragmentation events are expected to be:

  • Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, leading to a prominent ion at m/z 186.1125.

  • Loss of the tert-butyl radical (57 Da): Another common fragmentation pathway for the Boc group, resulting in an ion at m/z 185.1047.

  • Loss of the entire Boc group (101 Da): Cleavage of the carbamate bond can lead to the loss of the C5H9O2 moiety, producing an ion at m/z 142.1226.

  • Subsequent fragmentation of the cyclohexyl ring: The resulting fragment ions can undergo further dissociation, leading to a series of smaller ions corresponding to the fragmentation of the cyclohexylacetaldehyde core.

Experimental Protocols

Sample Preparation

The reactivity of the aldehyde group in aqueous and alcoholic media, potentially forming geminal diols or acetals, must be considered.[1][2] Therefore, sample preparation should be performed in aprotic solvents where possible, and analysis should proceed promptly after preparation.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). It is recommended to prepare these fresh daily.

  • Filtration: Prior to injection, filter all samples through a 0.22 µm PTFE syringe filter to remove any particulates.

Liquid Chromatography

A reversed-phase separation will provide good retention and peak shape for this moderately polar compound.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality: The use of formic acid as a mobile phase additive aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. A C18 column is a standard choice for retaining compounds of this polarity.

High-Resolution Mass Spectrometry

Electrospray ionization in positive mode is the preferred method for this class of compounds.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Desolvation Temperature 350 °C
Acquisition Mode Full Scan (m/z 50-500) and dd-MS2 (TopN)
Collision Energy Ramped (e.g., 10-40 eV for dd-MS2)

Trustworthiness: Instrument calibration should be performed daily using a certified standard to ensure high mass accuracy. A system suitability test, including a blank injection and a standard at a known concentration, must be run at the beginning of each sample sequence to verify system performance.

Data Analysis and Interpretation

The primary objective of the data analysis is to confirm the identity of the compound and characterize its fragmentation.

Workflow:

da_workflow A Acquire LC-HRMS Data B Extract Ion Chromatogram for [M+H]+ (m/z 242.1751) A->B C Verify Mass Accuracy (< 5 ppm) B->C D Analyze MS/MS Spectrum C->D E Identify Characteristic Fragments (e.g., m/z 186.1125, 185.1047) D->E F Confirm Structure E->F

Caption: A typical data analysis workflow for structural confirmation.

  • Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule ([M+H]+ = 241.167794 + 1.007276 = 242.1751 Da).

  • Mass Accuracy: Confirm that the measured mass of the peak in the full scan spectrum is within 5 ppm of the theoretical mass.

  • MS/MS Spectral Interpretation: Analyze the data-dependent MS/MS spectrum associated with the precursor ion. Identify the key fragment ions as predicted in Section 3. The presence of these characteristic fragments provides a high degree of confidence in the structural assignment.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the mass spectrometric analysis of this compound. By understanding the inherent chemical properties of the analyte and employing high-resolution mass spectrometry, researchers can achieve confident structural confirmation and lay the groundwork for quantitative method development. The self-validating nature of the described protocols ensures data integrity, which is critical in a regulated drug development environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Adib, M., et al. (2018). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis Letters, 6(1), 1-5. [Link]

  • Makihata, N., Kawamoto, T., & Teranishi, K. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 19(4), 543–549. [Link]

  • Ghosh, C., et al. (2012). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 47(6), 766–775. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • An, Y., et al. (2005). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 77(14), 4349–4358. [Link]

Sources

Advanced Purification Strategies for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a critical intermediate in the synthesis of the antipsychotic drug Cariprazine.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines two primary purification methodologies: silica gel column chromatography and recrystallization, developed for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided to ensure the highest purity standards are met.

Introduction: The Critical Role of Purity

This compound, also known as trans-4-(Boc-amino)cyclohexaneacetaldehyde, is a key building block in the multi-step synthesis of Cariprazine.[1] The aldehyde functional group is highly reactive and susceptible to side reactions, including oxidation to a carboxylic acid and aldol condensation. Furthermore, common synthetic routes, such as the Swern oxidation of the corresponding alcohol, can introduce specific impurities that must be removed.[2][3] These impurities can interfere with subsequent synthetic steps, leading to the formation of difficult-to-remove related substances in the final API. Therefore, robust and efficient purification of this intermediate is a critical control point in the overall manufacturing process of Cariprazine.

This guide will explore the foundational principles and provide step-by-step protocols for two effective purification techniques tailored to the physicochemical properties of this compound.

Compound Properties at a Glance:

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃[4]
Molecular Weight 241.33 g/mol [4]
Appearance Off-white to white solid
Purity (Typical) >97%[5]
Solubility Sparingly soluble in water (0.41 g/L at 25°C)

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The primary synthetic route to this compound is the oxidation of trans-(N-Boc-4-aminocyclohexyl)ethanol. The Swern oxidation is a common method, and its byproducts and potential side-products dictate the purification strategy.[2][3]

Common Impurities:

  • Unreacted Starting Material: trans-(N-Boc-4-aminocyclohexyl)ethanol.

  • Over-oxidation Product: trans-2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid.

  • Sulfur-containing Byproducts: Dimethyl sulfide and other residues from the Swern reagent.

  • Aldol Condensation Products: Self-condensation of the aldehyde.

  • Geometric Isomer: The cis-isomer of the title compound may be present depending on the stereochemical purity of the starting materials.

The purification techniques detailed below are designed to effectively separate the target compound from these impurities.

Purification Workflow Overview

The following diagram illustrates the logical flow of the purification process for crude this compound.

PurificationWorkflow cluster_input Crude Product cluster_purification Purification Strategy cluster_output Purified Product Crude Crude this compound Chromatography Silica Gel Column Chromatography Crude->Chromatography Primary Method Crystallization Recrystallization Crude->Crystallization Alternative/Secondary Method Pure High-Purity Product (>99%) Chromatography->Pure Crystallization->Pure

Caption: Purification workflow for this compound.

Protocol 1: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. Given the moderate polarity of the target aldehyde, this technique can efficiently remove both more polar (e.g., unreacted alcohol, over-oxidized acid) and less polar impurities.

Principle of Separation

The separation is based on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). The Boc-protected amino aldehyde will have a moderate affinity for the silica gel, allowing it to be separated from more polar impurities that adhere more strongly and less polar impurities that elute more quickly.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize the spots using a potassium permanganate stain. The aldehyde should appear as a distinct spot. This will help determine the optimal mobile phase for column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. This "dry loading" method generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 3:1 Hexane:Ethyl Acetate. The optimal gradient will depend on the specific impurity profile.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as an oil or a waxy solid.

Expected Outcome:

This method should yield the target compound with a purity of >99% as determined by HPLC.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

Principle of Purification

A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration). For Boc-protected compounds that are initially oily, a multi-step process involving seeding and the use of a non-polar solvent for slurrying can be effective.

Experimental Protocol

Materials:

  • Purified this compound (from chromatography or a relatively clean crude)

  • Isopropyl alcohol (IPA)

  • Hexane (or Heptane)

  • Seed crystals of the pure product (if available)

Procedure:

  • Dissolution:

    • Place the crude or partially purified product in a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent, such as isopropyl alcohol, and gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane or heptane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.

Alternative Slurry Method for Oily Products:

If the product is obtained as an oil, the following procedure can be employed:

  • Dissolve the oil in a minimal amount of a polar solvent like methanol.

  • Add a non-polar solvent such as diethyl ether or hexane until the solution becomes cloudy.

  • If a solid precipitates, collect it by filtration. If it remains an oil, remove the solvents under reduced pressure.

  • To the resulting oil, add a small amount of a non-polar solvent like n-hexane or cyclohexane and stir vigorously. This process, known as trituration or slurrying, can induce crystallization.

  • If available, add seed crystals to initiate crystallization.

  • Once the product solidifies, collect the solid by filtration, wash with cold non-polar solvent, and dry under vacuum.

Validation and Quality Control

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in the synthesis of Cariprazine. The choice between column chromatography and recrystallization will depend on the scale of the reaction and the specific impurity profile of the crude material. For laboratory-scale synthesis, column chromatography provides excellent separation. For larger-scale production, a well-optimized recrystallization protocol can be more efficient. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain this key intermediate with the high purity required for pharmaceutical applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.
  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Google Patents. (n.d.). CN113493399A - Preparation method for converting configuration of key intermediate of cariprazine.
  • Patsnap. (n.d.). Preparation method of cariprazine intermediate. Retrieved from [Link]

  • ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

Sources

Experimental setup for reactions involving Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental use of this compound. This versatile bifunctional molecule, featuring a reactive aldehyde and a stable Boc-protected amine, is a critical intermediate in modern synthetic chemistry.[1][2] We will move beyond simple procedural lists to explore the causality behind protocol design, focusing on two of its most powerful applications: Reductive Amination and the Wittig Reaction. This guide is structured to provide not only reproducible protocols but also the scientific rationale necessary for troubleshooting, optimization, and adaptation to novel synthetic challenges.

Compound Profile and Strategic Importance

This compound (CAS: 215790-29-7) is a non-commercially available organic building block of significant interest in medicinal chemistry.[3] Its utility is anchored in its distinct functional domains:

  • The Aldehyde Moiety: An electrophilic center ripe for carbon-carbon and carbon-nitrogen bond formation.

  • The Boc-Protected Amine: A nucleophilic amine masked by the tert-butyloxycarbonyl (Boc) group. This protecting group is famously robust under basic, nucleophilic, and mild reductive conditions but is readily cleaved under acidic conditions, allowing for orthogonal synthetic strategies.[4][5]

This structural arrangement makes it a valuable intermediate for synthesizing complex molecules, most notably as a precursor in the synthesis of the antipsychotic drug Cariprazine.[6]

Table 1: Physicochemical Properties

Property Value
IUPAC Name tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate[7]
Molecular Formula C₁₃H₂₃NO₃[3][7]
Molecular Weight 241.33 g/mol [3][7]
CAS Number 215790-29-7[3][7]
Appearance White to off-white solid
Solubility Sparingly soluble in water (0.41 g/L at 25°C)[6]

| Storage | Store at 0-8°C under an inert atmosphere[2] |

Core Principles of Reactivity

The key to successfully using this reagent is understanding the differential reactivity of its functional groups. The Boc group's stability allows the aldehyde to be targeted with high selectivity.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required for Boc deprotection, conditions which are absent in the protocols described below.[8][9] This chemoselectivity is the foundation of its strategic value.

G cluster_0 Experimental Logic cluster_1 Reaction Pathways Reagent Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate Aldehyde Aldehyde Group (-CHO) Reagent->Aldehyde Reactive Site BocAmine Boc-Protected Amine (-NHBoc) Reagent->BocAmine Protected Site ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Forms C-N Bond Wittig Wittig Reaction Aldehyde->Wittig Forms C=C Bond

Caption: Logical flow of selective reactions on the bifunctional starting material.

Application Protocol 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds.[10] This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale & Reagent Selection

The choice of reducing agent is critical. Harsh reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde. We therefore select Sodium Triacetoxyborohydride (NaBH(OAc)₃) , a mild and chemoselective hydride donor that preferentially reduces the protonated imine intermediate over the aldehyde. This selectivity minimizes side reactions and maximizes the yield of the desired product. Dichloromethane (DCM) is an excellent aprotic solvent for this transformation.

G start Aldehyde + R'-NH₂ imine Iminium Ion Intermediate start->imine Condensation (-H₂O) product Secondary/Tertiary Amine Product imine->product Reduction reducer NaBH(OAc)₃ (Reducing Agent) reducer->imine Hydride Donation

Caption: Simplified reaction pathway for reductive amination.

Detailed Step-by-Step Protocol

Objective: To synthesize N-alkylated derivatives via reductive amination.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Amine Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add the desired amine (1.1 eq) via syringe and stir the solution at room temperature for 20-30 minutes. This period allows for the formation of the crucial imine/iminium intermediate.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Adding the reducing agent in portions helps control any potential exotherm and ensures a steady reaction rate.

  • Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure product.

Troubleshooting Guide

Table 2: Reductive Amination Troubleshooting

Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent; low reactivity of the amine. Add an additional 0.5 eq of NaBH(OAc)₃. For poorly reactive amines, add a catalytic amount of acetic acid to promote iminium ion formation.
Aldehyde Reduction Side Product Reducing agent is not selective; moisture in reaction. Ensure anhydrous conditions. Confirm the identity and quality of the NaBH(OAc)₃.

| Multiple Alkylation (Primary Amines) | Stoichiometry imbalance; high reactivity. | Use a slight excess of the aldehyde relative to the amine or add the aldehyde solution slowly to a solution of the amine and reducing agent. |

Application Protocol 2: Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[11] It offers unparalleled control over the placement of the double bond by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[12][13]

Mechanistic Rationale & Reagent Selection

The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a transient four-membered oxaphosphetane intermediate.[14][15] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The entire process requires strictly anhydrous conditions, as the strong bases used to generate the ylide (e.g., n-Butyllithium) are highly water-sensitive. Tetrahydrofuran (THF) is the solvent of choice due to its anhydrous nature and ability to solvate the intermediates.

G cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Ph₃P⁺-CH₂R Br⁻ Ylide Ph₃P=CHR Phosphonium->Ylide Deprotonation Base n-BuLi Base->Phosphonium Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product + Ph₃P=O Oxaphosphetane->Alkene Fragmentation

Caption: Two-stage workflow of the Wittig olefination reaction.

Detailed Step-by-Step Protocol

Objective: To synthesize an alkene derivative by converting the aldehyde group.

Materials:

  • Alkyltriphenylphosphonium halide salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Ylide Preparation

  • Setup: To a flame-dried, two-neck round-bottom flask under argon, add the triphenylphosphonium salt (1.2 eq).

  • Suspension: Add anhydrous THF to create a suspension. Cool the flask to 0°C or -78°C (depending on the ylide's stability) using an ice or dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi solution dropwise via syringe. A distinct color change (typically to yellow, orange, or red) signals the formation of the ylide. Stir for 30-60 minutes at this temperature.

Part B: Olefination 4. Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. 5. Reaction: Slowly transfer the aldehyde solution via cannula or syringe into the flask containing the pre-formed ylide at low temperature. 6. Warming & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC, observing the consumption of the aldehyde. 7. Workup: Quench the reaction by carefully adding saturated NH₄Cl solution. 8. Extraction: Transfer to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or diethyl ether (3x). 9. Washing & Drying: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: The primary byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash column chromatography. Sometimes, precipitation of the oxide from a nonpolar solvent (like hexanes/ether) can aid separation.

Troubleshooting Guide

Table 3: Wittig Reaction Troubleshooting

Issue Probable Cause Recommended Solution
No Ylide Formation (No Color Change) Wet solvent/glassware; inactive n-BuLi. Ensure all glassware is rigorously dried and use freshly distilled, anhydrous THF. Titrate the n-BuLi solution to confirm its molarity.
Low Reaction Yield Steric hindrance; poor solubility of aldehyde. The reaction may require gentle heating (reflux) after the initial addition. If the aldehyde is poorly soluble, use a co-solvent like HMPA (use with extreme caution) or switch to a different base/solvent system (e.g., KHMDS/THF).
Difficulty Removing Ph₃P=O High polarity and crystallinity of the byproduct. Use a less polar eluent system for chromatography. Attempt to precipitate the oxide by concentrating the crude material and triturating with a nonpolar solvent like pentane or a hexanes/ether mixture.

| Unexpected Stereochemistry (E/Z Mixture) | Nature of the ylide. | Stabilized ylides (with electron-withdrawing groups) generally favor the (E)-alkene, while non-stabilized ylides (alkyl groups) favor the (Z)-alkene.[12][14] For specific stereochemical outcomes, consider reaction modifications like the Schlosser modification.[12][15] |

Safety, Handling, and Storage

  • Hazard Identification: this compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 0-8°C, to prevent potential degradation or oxidation of the aldehyde functionality.[2]

  • Stability: While the Boc group is generally stable, aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term preservation of purity.

References

  • Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • MDPI. (2023). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

  • ECHA. (n.d.). tert‐butyl N‐[(1R,2S,5S)‐2‐amino‐5‐(dimethylcarbamoyl)cyclohexyl]carbamate, oxalic acid (1:1) - Registration Dossier. Retrieved from [Link]

  • ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

Application Notes and Protocols for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7). Intended for researchers, scientists, and professionals in drug development, these notes synthesize critical chemical data with field-proven insights to ensure experimental success and laboratory safety. The protocols herein are grounded in established chemical principles and supported by authoritative references, focusing on the compound's primary application as a key intermediate in pharmaceutical synthesis.

Introduction: A Profile of a Key Pharmaceutical Intermediate

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a reactive aldehyde group and a Boc-protected amine on a cyclohexane scaffold. This unique combination makes it a valuable building block, most notably as a precursor in the synthesis of novel antipsychotic agents like Cariprazine.[1][2][3]

The aldehyde functionality serves as a handle for forming new carbon-nitrogen or carbon-carbon bonds, commonly through reactions like reductive amination.[4][5] The tert-butoxycarbonyl (Boc) protecting group ensures the amine remains inert during these transformations, allowing for selective reactivity. The Boc group's stability in basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, provides essential strategic flexibility in multi-step synthetic pathways.[6][7][8]

Understanding the interplay between the reactive aldehyde and the labile protecting group is paramount for its effective use. This guide will detail the necessary precautions and procedures to maintain the compound's integrity and achieve desired synthetic outcomes.

Chemical and Physical Properties

A thorough understanding of the material's properties is the foundation of safe and effective handling.

PropertyValueSource(s)
CAS Number 215790-29-7[9][10][11]
Molecular Formula C₁₃H₂₃NO₃[9][10][11]
Molecular Weight 241.33 g/mol [9][10][11]
Appearance Off-white to white solid[11]
Purity ≥ 97-98% (by GC)[11][12]
Water Solubility Sparingly Soluble (0.41 g/L at 25°C)[1]
XLogP3 1.9[9][10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 3[9]

Safety, Handling, and Personal Protective Equipment (PPE)

3.1. GHS Hazard Identification and Classification

This compound is classified as hazardous. Adherence to safety protocols is mandatory.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[9]
Skin Corrosion/IrritationH315Causes skin irritation[9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[9]
STOT - Single ExposureH335May cause respiratory irritation[9][10]

Pictogram:



Signal Word: Warning

3.2. Rationale for Safety Precautions

The identified hazards are directly linked to the compound's chemical nature. The aldehyde group can react with biological nucleophiles, contributing to its irritant properties. Fine powders of organic compounds can easily become airborne, leading to respiratory tract irritation upon inhalation.

3.3. Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves prior to use and use proper removal technique.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) is required.

3.4. Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound, from receipt to disposal.

cluster_prep Preparation & Inspection cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Receive & Verify Compound B Inspect Container for Damage A->B C Don Appropriate PPE B->C D Ensure Fume Hood is Operational C->D E Transfer to Fume Hood D->E F Weigh Solid Carefully (Avoid Dust Generation) E->F G Add to Reaction Vessel F->G H Perform Experiment G->H I Quench & Work-Up Reaction H->I J Segregate Waste (Solid & Liquid) I->J K Decontaminate Glassware & Surfaces J->K L Dispose of Waste via EHS K->L M Remove & Dispose of PPE L->M reactant1 Aldehyde Intermediate (This Compound) reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) reactant1->reagents reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->reagents product Target Amine Product reagents->product

Caption: General scheme for reductive amination.

5.2. Materials and Reagents

  • This compound (1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

5.3. Step-by-Step Protocol

  • Preparation: In a flame- or oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the solution. If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added first to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less nucleophilic amines.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, minimizing side reactions, and does not reduce the aldehyde as rapidly as it reduces the protonated imine, allowing for a one-pot procedure. [13][14]5. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 3-18 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Star-materials.net. (n.d.). tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate. Retrieved January 3, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2020). A new and practical synthesis of Cariprazine through the facile construction of 2-[trans-4-(3,3-dimethylureido)cyclohexyl]acetic acid. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2018). WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • Organic Process Research & Development. (2020). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 3, 2026, from [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN113493399A - Preparation method for converting configuration of key intermediate of cariprazine.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 3, 2026, from [Link]

  • WIPO Patentscope. (2018). WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. Retrieved January 3, 2026, from [Link]

  • Sandoo. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved January 3, 2026, from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] The primary synthetic route involves the oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and product purity.

Core Synthesis Pathway

The conversion of the primary alcohol to the target aldehyde is a critical step that requires careful selection of reagents and precise control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.[3][4]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Oxidation Conditions cluster_product Target Product SM tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Product tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate SM->Product [O] Oxidant Mild Oxidizing Agent (e.g., Swern, DMP) Oxidant->SM

Caption: General oxidation pathway from the precursor alcohol to the target aldehyde.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield is very low, or I've isolated no product. What are the likely causes?

Low or no yield is a frequent issue stemming from several potential root causes. Use the following diagnostic flowchart to identify the problem area.

Caption: Decision tree for troubleshooting low reaction yields.

  • Expert Insight: The most common failure point in Swern oxidations is moisture contamination or deviation from the required low temperature (-78 °C), which prevents the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate.[5][6] For Dess-Martin Periodinane (DMP) oxidations, the reagent itself can degrade over time if not stored properly; always use a freshly opened bottle or a reagent that has been stored in a desiccator.[7][8]

Question 2: My reaction is incomplete, and TLC analysis shows significant starting material remaining. How do I drive it to completion?

  • Probable Cause: Insufficient equivalents of the oxidizing agent or deactivation of the reagent.

  • Solution:

    • Verify Stoichiometry: Ensure you are using a slight excess of the oxidizing agent. For Swern, typically 1.1-1.5 equivalents of oxalyl chloride and DMSO are used. For DMP, 1.1-1.3 equivalents are common.[5][7]

    • Reagent Addition: In a Swern oxidation, ensure the alcohol is added slowly to the activated DMSO solution at -78 °C. Adding the alcohol too quickly can raise the local temperature and consume the reactive species non-productively.[9]

    • Reaction Time: While DMP oxidations are often fast (0.5-2 hours at room temperature), sterically hindered alcohols may require longer reaction times.[10] Monitor the reaction by TLC every 30 minutes until the starting material spot has disappeared.

Question 3: I'm observing a significant amount of the carboxylic acid byproduct. How can I prevent this over-oxidation?

  • Probable Cause: The presence of water is the most common reason for over-oxidation. The target aldehyde can form a hydrate in the presence of water, which is then susceptible to further oxidation.[11]

  • Solution:

    • Anhydrous Conditions: Rigorously dry all glassware before use. Use anhydrous solvents (e.g., dichloromethane, DMSO) and ensure your starting alcohol is free of water.

    • Choice of Oxidant: Swern and DMP oxidations are specifically chosen for their ability to stop at the aldehyde stage under anhydrous conditions.[10][12] If you are still seeing over-oxidation, it is almost certainly a problem with water contamination rather than the inherent reactivity of the reagent.

    • Workup Procedure: Quench the reaction appropriately (e.g., with saturated sodium bicarbonate solution for DMP) and proceed immediately to extraction. Do not let the crude reaction mixture sit for extended periods, especially if not under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: Which oxidation method is better for this synthesis: Swern or Dess-Martin Periodinane (DMP)?

A: Both methods are excellent choices for this transformation. The "better" method depends on your laboratory's capabilities and scale.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagents DMSO, Oxalyl Chloride, Triethylamine[5]1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one[7]
Temperature Requires low temperature (-78 °C)[6]Typically Room Temperature[10]
Pros High yields, widely applicable, inexpensive reagents.Mild conditions, fast reaction times, simple workup, no heavy metals.[7][10]
Cons Requires cryogenic bath, produces foul-smelling dimethyl sulfide, generates CO/CO₂ gas.[5][6]Reagent is expensive, can be explosive if impure, stoichiometric iodine byproduct.[8]

Senior Scientist Recommendation: For small-scale (<5 g) laboratory synthesis where convenience is a priority, the DMP oxidation is often preferred due to its operational simplicity. For larger-scale synthesis or when cost is a major factor, the Swern oxidation is a robust and reliable, albeit more operationally demanding, choice.

Q: How should I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is a 30:70 mixture of Ethyl Acetate:Hexanes. Adjust polarity as needed.

  • Visualization: The starting alcohol and the product aldehyde have weak UV chromophores. Therefore, staining is required. A potassium permanganate (KMnO₄) stain is ideal; the alcohol will appear as a yellow spot on a purple background almost immediately, while the aldehyde will appear more slowly.

  • Expected Results: The product aldehyde is less polar than the starting alcohol and will have a higher Rf value.

CompoundTypical Rf (30% EtOAc/Hex)
Starting Alcohol~0.25
Product Aldehyde~0.50

Q: What are the recommended storage conditions for the final product?

A: this compound is an off-white to white solid.[13] Aldehydes can be susceptible to air oxidation. For long-term stability, store the purified product at 0-8 °C under an inert atmosphere (Nitrogen or Argon).[2][13]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard literature procedures for DMP oxidations.[10]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 10 mL per gram of alcohol.

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench by pouring the mixture into a stirred solution of saturated sodium bicarbonate (NaHCO₃) containing a 1.5-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using an Ethyl Acetate/Hexanes gradient) to yield the pure aldehyde.

Protocol 2: Swern Oxidation

This protocol is based on the widely used Swern oxidation methodology.[5][6][12] Caution: This reaction produces toxic carbon monoxide gas and foul-smelling dimethyl sulfide. Perform all steps in a well-ventilated fume hood.

  • Activator Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, slowly add oxalyl chloride (1.3 equiv).

  • DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (1.5 equiv) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv) in DCM dropwise, again maintaining an internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Base Quench: Add triethylamine (Et₃N) (5.0 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography as described in the DMP protocol.

References

  • Oxidising alcohols to make aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). (n.d.). Google Patents.
  • Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • The dess-martin periodinane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Aldehydes and Ketones. (2024, January 13). YouTube. Retrieved from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved from [Link]

  • Aldehyde. (2025, December 23). Britannica. Retrieved from [Link]

  • Swern Oxidation | Named Reactions | Organic Chemistry Lessons. (2020, December 5). YouTube. Retrieved from [Link]

  • Dess-Martin-Periodinane oxidation. (2025, November 21). YouTube. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. As a crucial building block in the synthesis of drugs like Cariprazine, achieving high purity and yield is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Overview of the Synthesis

The primary route to this compound involves the oxidation of the corresponding primary alcohol, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The selection of the oxidizing agent is critical to prevent over-oxidation and other side reactions. This guide will focus on three commonly employed mild oxidation methods:

  • Swern Oxidation

  • Dess-Martin Periodinane (DMP) Oxidation

  • Parikh-Doering Oxidation

Each method presents a unique set of advantages and challenges, which we will explore in detail.

Diagram of the General Synthetic Pathway

Synthesis_Overview Reactant Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Product This compound Reactant->Product Oxidation Oxidizing_Agents Mild Oxidizing Agent (e.g., Swern, DMP, Parikh-Doering)

Caption: General oxidation reaction for the synthesis of the target aldehyde.

II. Frequently Asked Questions (FAQs)

Q1: Which oxidation method is recommended for a first attempt at this synthesis?

A1: For a first attempt on a small scale, Dess-Martin Periodinane (DMP) oxidation is often a good choice. It is known for its mild reaction conditions (typically room temperature), high chemoselectivity, and generally straightforward work-up.[4][5] This avoids the cryogenic temperatures required for Swern oxidation and the need to prepare the sulfur trioxide pyridine complex for the Parikh-Doering oxidation. However, the cost and potential explosive nature of DMP should be considered for larger scale synthesis.[4]

Q2: Is the Boc protecting group stable under the conditions of these oxidation reactions?

A2: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral or mildly basic conditions of Swern, Dess-Martin, and Parikh-Doering oxidations.[6] However, it is sensitive to acidic conditions. Therefore, care should be taken during the work-up procedure to avoid prolonged exposure to strong acids, which could lead to cleavage of the Boc group.[7]

Q3: Can the product aldehyde be over-oxidized to the corresponding carboxylic acid?

A3: While mild oxidizing agents like Swern, DMP, and Parikh-Doering are designed to stop at the aldehyde stage, over-oxidation is a potential, though less common, side reaction.[8][9][10] This is more likely to occur with impure reagents or if the reaction is allowed to proceed for an extended period. It is crucial to monitor the reaction progress closely by techniques like Thin Layer Chromatography (TLC).

Q4: What is the likelihood of epimerization at the cyclohexyl ring, leading to the cis-isomer?

A4: The trans-conformation of the 4-substituted cyclohexane is thermodynamically more stable. However, epimerization to the cis-isomer is a possibility, especially under basic conditions. In Swern oxidation, the use of a bulky base like diisopropylethylamine (DIPEA) instead of triethylamine can help minimize epimerization at the carbon alpha to the newly formed carbonyl.[11] Careful control of reaction conditions is key to maintaining the desired stereochemistry.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degraded Oxidizing Agent DMP: Can be sensitive to moisture. Store in a desiccator. If degradation is suspected, use a fresh batch. Swern: The active species is generated in situ and is temperature-sensitive. Ensure cryogenic temperatures (-78 °C) are maintained during the activation and alcohol addition steps.[10][12] Parikh-Doering: The SO₃•pyridine complex is hygroscopic. Store and handle it under anhydrous conditions.
Incomplete Reaction Monitor the reaction closely by TLC. If starting material persists, consider increasing the equivalents of the oxidizing agent or extending the reaction time. For Parikh-Doering, a large excess of reagents may be necessary.[13]
Poor Quality Starting Material Ensure the starting alcohol, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, is pure and dry. Moisture can quench the active oxidizing species.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity/Side Product Identification & Cause Prevention & Removal
Over-oxidized Carboxylic Acid Can be detected by a change in polarity on TLC and by spectroscopic methods (e.g., broad O-H stretch in IR). Caused by overly harsh conditions or impure reagents.Use fresh, high-quality oxidizing agents. Monitor the reaction carefully and quench it as soon as the starting material is consumed. The acidic byproduct can be removed by a mild basic wash (e.g., saturated NaHCO₃ solution) during work-up.
Cis-isomer of the Aldehyde May be difficult to separate from the trans-isomer by standard column chromatography. Can be identified by careful NMR analysis. Caused by epimerization under basic conditions.In Swern oxidation, use a sterically hindered base like DIPEA instead of triethylamine. Minimize reaction time and maintain recommended temperatures.
Pummerer Rearrangement Byproduct (Swern) Formation of a methylthiomethyl (MTM) ether. Occurs if the reaction temperature rises above the recommended -60 °C.Strictly maintain cryogenic temperatures throughout the Swern oxidation.
Intramolecular Cyclization Product The N-Boc protected amine can potentially cyclize onto the aldehyde. This is more likely under acidic or basic conditions during work-up.Perform the work-up under neutral or mildly basic conditions and at low temperatures. Avoid prolonged exposure to acid or base.
Iodine-containing Byproducts (DMP) These are byproducts of the Dess-Martin periodinane reagent and can complicate purification.During work-up, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine species, making them more water-soluble and easier to remove by aqueous extraction.[9]
Dimethyl Sulfide (DMS) (Swern & Parikh-Doering) A volatile and malodorous byproduct. Its presence indicates the reaction has occurred.Conduct the reaction and work-up in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[11]

Diagram of Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Starting Alcohol Target Target Aldehyde Start->Target Oxidation Pummerer MTM Ether (Swern) Start->Pummerer High Temp. OverOx Carboxylic Acid Target->OverOx Over-oxidation CisIsomer cis-Aldehyde Target->CisIsomer Epimerization Cyclized Cyclized Product Target->Cyclized Intramolecular Reaction

Caption: Common side reactions in the synthesis of the target aldehyde.

IV. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv) in dichloromethane (DCM, ~0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2-1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (1.5-2.0 equiv).

  • Stir until the organic layer becomes clear. Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (~0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 equiv) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv) in a small amount of anhydrous DCM dropwise.

  • Stir the reaction for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equiv) or diisopropylethylamine (5.0 equiv) dropwise, and after the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a dilute HCl solution, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation
  • To a solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equiv) and a hindered base such as diisopropylethylamine (3.0-5.0 equiv) in anhydrous DCM and DMSO (as co-solvent) at 0 °C, add sulfur trioxide pyridine complex (3.0-5.0 equiv) portion-wise.[14][15]

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Retrieved January 3, 2026, from

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]

  • Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine. Retrieved January 3, 2026, from

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). US11274087B2 - Industrial process for the preparation of cariprazine. Retrieved January 3, 2026, from

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved January 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Preparation of Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved January 3, 2026, from [Link]

  • Reddit. (2016, November 6). What is your favorite way to make an aldehyde from a primary alcohol? Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2019106490A1 - A process for the preparation of cariprazine hydrochloride. Retrieved January 3, 2026, from

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Retrieved January 3, 2026, from

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate. Retrieved January 3, 2026, from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of oxidation of sulphur-containing compounds. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved January 3, 2026, from [Link]

  • Cleanchem. (n.d.). Cariprazine Impurity 29. Retrieved January 3, 2026, from [Link]

  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 3, 2026, from [Link]

  • Macmillan Group - Princeton University. (2022, January 6). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Retrieved January 3, 2026, from [Link]

  • PubMed. (2022, September 2). tert-Butyl(2-oxo-2 H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 3, 2026, from [Link]

  • NIH. (2025, March 24). Highly sensitive electrochemical determination of cariprazine using a novel Ti3C2@CoAl2O4 nanocomposite: application to pharmaceutical and biological sample analysis. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved January 3, 2026, from [Link]

  • PubMed. (2019, August 9). Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Retrieved January 3, 2026, from [Link]

  • Chegg.com. (2015, December 15). Solved Both cis and trans 4-tert-butylcyclohexanol can be. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). cis/trans isomerization. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). t -Butyl carbamate. Retrieved January 3, 2026, from [Link]

  • NIH. (n.d.). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved January 3, 2026, from [Link]

  • YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights into this critical chemical transformation.

This compound is a crucial building block, notably in the synthesis of the antipsychotic medication Cariprazine.[1][2] Its synthesis primarily involves the oxidation of the corresponding primary alcohol, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The success of this step is paramount for the overall efficiency of the synthetic route. This guide will focus on the common oxidation methods and the potential pitfalls associated with them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate to the desired aldehyde?

The oxidation of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to a carboxylic acid.[3][4] For this specific substrate, the following methods are highly recommended due to their mild nature and compatibility with the Boc protecting group:

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and is known for its mild conditions, neutral pH, and high chemoselectivity.[5][6]

  • Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][7] It is another mild and effective method that avoids heavy metals.

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic method for this transformation, though it involves a chromium-based reagent, which raises toxicity concerns.[8][9]

Q2: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Several factors can contribute to an incomplete reaction. Here’s a breakdown of potential causes and solutions for each recommended method:

Oxidation MethodPotential CauseTroubleshooting Steps
Dess-Martin Periodinane (DMP) Poor quality of DMP reagent (can decompose on storage).- Use freshly opened or properly stored DMP. - Consider using a slight excess of the reagent (e.g., 1.2-1.5 equivalents).
Insufficient reaction time.- Monitor the reaction closely by Thin Layer Chromatography (TLC).[10] - The reaction is typically complete within 2-4 hours at room temperature.[10]
Presence of water in the reaction can sometimes accelerate the reaction, but excess water can hydrolyze the reagent.[5]- Ensure the use of anhydrous solvents.
Swern Oxidation Inefficient activation of DMSO.- Maintain a low temperature (-78 °C) during the addition of oxalyl chloride to DMSO.[11] - Ensure the oxalyl chloride is of high quality.
Premature warming of the reaction mixture.- The reaction must be kept at a low temperature until the addition of the tertiary amine base.[11]
Insufficient amount of base.- Use at least 2 equivalents of a hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[11]
PCC Oxidation Poor quality of PCC reagent.- Use freshly prepared or commercially available high-purity PCC.
Formation of a tar-like substance coating the reagent.- Add an inert solid like Celite or powdered molecular sieves to the reaction mixture to adsorb byproducts and keep the reagent surface active.[12]
Q3: I am observing the formation of a byproduct with a different polarity on my TLC plate. What could it be and how can I prevent it?

The most common byproduct in the oxidation of primary alcohols is the corresponding carboxylic acid, resulting from over-oxidation.[3]

Cause: The presence of water in the reaction medium can lead to the formation of a hydrate from the aldehyde, which is then further oxidized.[8]

Prevention Strategies:

  • Strictly Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Choice of Oxidant: DMP and Swern oxidations are generally less prone to over-oxidation than PCC.[1][5]

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Another potential issue is the cleavage of the Boc protecting group.

Cause: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids. Some oxidation conditions can be slightly acidic.

Prevention:

  • Buffered Conditions: For DMP oxidations, adding a mild base like pyridine or sodium bicarbonate can buffer the acetic acid produced during the reaction.[5]

  • Avoid Acidic Workup: During the workup, avoid washing with strong acids.

Q4: The workup procedure is challenging, and I am getting low yields. What are some best practices for isolating the product?

Efficient workup is critical for obtaining a high yield of the pure aldehyde.

For Dess-Martin Periodinane (DMP) Oxidation: A common workup involves quenching the reaction with a solution of sodium thiosulfate (Na2S2O3) to reduce the excess iodine species, followed by a wash with sodium bicarbonate (NaHCO3) solution to remove acidic byproducts.[10]

For Swern Oxidation: The reaction is typically quenched by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl). A significant byproduct is dimethyl sulfide, which has a strong, unpleasant odor and is volatile, so the workup should be performed in a well-ventilated fume hood.[13]

For PCC Oxidation: The workup can be complicated by the formation of a tarry chromium residue. Filtering the reaction mixture through a pad of silica gel or Celite can help remove these inorganic byproducts.[12]

Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for the recommended oxidation reactions.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_alcohol Dissolve alcohol (1 eq.) in anhydrous DCM add_dmp Add DMP (1.2 eq.) at room temperature prep_alcohol->add_dmp Transfer to reaction flask stir Stir for 2-4 hours add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 and NaHCO3 solution monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for DMP Oxidation.

Detailed Steps:

  • Dissolve Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Protocol 2: Swern Oxidation

Swern_Oxidation_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dmso_oxalyl Add oxalyl chloride to DMSO in DCM at -78 °C add_alcohol Add alcohol solution dropwise at -78 °C dmso_oxalyl->add_alcohol After 15 min add_base Add triethylamine dropwise at -78 °C add_alcohol->add_base After 30 min warm Warm to room temperature add_base->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash with dilute acid, water, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Swern Oxidation.

Detailed Steps:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add a solution of DMSO in DCM dropwise.[15]

  • After stirring for 15 minutes, add a solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in DCM dropwise.

  • Stir for 30 minutes, then add triethylamine (at least 2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

Product Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show the disappearance of the alcohol proton (a broad singlet) and the appearance of a characteristic aldehyde proton signal (a triplet) around 9.7 ppm. The signals for the Boc group (a singlet at ~1.4 ppm for the 9 protons) and the cyclohexyl ring protons should remain.

  • ¹³C NMR: Expect a new signal in the downfield region (around 202 ppm) corresponding to the aldehyde carbonyl carbon.

  • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹, characteristic of an aldehyde. The N-H stretch of the carbamate will also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (241.33 g/mol ) should be observed.[9]

Troubleshooting Purification

Issue: The aldehyde is unstable on silica gel during column chromatography.

Solution:

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.[16]

  • Alternative Stationary Phase: Consider using alumina as the stationary phase.[16]

  • Purification via Bisulfite Adduct: For a non-chromatographic method, the aldehyde can be purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed to regenerate the pure aldehyde.[8][17][18]

By understanding the nuances of each oxidation method and anticipating potential challenges, researchers can confidently and efficiently synthesize this compound, a vital component in the development of important pharmaceuticals.

References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online discussion]. Available: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available: [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? [Online discussion]. Available: [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1). Available: [Link]

  • ResearchGate. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Available: [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Available: [Link]

  • Chen, X., Ni, F., Liu, Y., Fu, L., & Li, J. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[ trans -4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48.
  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available: [Link]

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... [Image]. Available: [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available: [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 56952. Available: [Link]

  • PubChem. This compound. Available: [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Available: [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. Available: [Link]

  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Available: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Available: [Link]

  • Wikipedia. Dess–Martin oxidation. Available: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available: [Link]

Sources

Technical Support Center: Purification of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7). This molecule is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] Its unique structure, featuring both a reactive aldehyde and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group, presents specific and often frustrating challenges during purification.

This guide is designed for researchers and drug development professionals to navigate these complexities. We will move beyond simple protocols to explain the chemical principles at play, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: After running a silica gel column, my product recovery is low, and I'm observing a new, highly polar baseline spot on my TLC. What is happening?

A1: This is a classic symptom of product degradation on silica gel. There are two primary culprits:

  • Acid-Catalyzed Deprotection: Standard silica gel is inherently acidic. This acidic environment can be sufficient to cleave the acid-labile Boc protecting group, resulting in the formation of the free amine (trans-4-(2-oxoethyl)cyclohexanamine). This amine is significantly more polar and will likely stick to the baseline of your TLC plate, leading to apparent yield loss. The use of strong acids for Boc deprotection is a well-established procedure, and the acidic surface of silica can mimic these conditions.[3]

  • Aldehyde Decomposition: Aldehydes can be sensitive and may undergo self-condensation (aldol) reactions or other decomposition pathways when exposed to the active, acidic surface of silica for extended periods.[4]

Solution: Avoid standard silica gel or modify your approach. See the troubleshooting guides below for protocols on neutralizing your silica gel or using alternative purification methods like bisulfite extraction.

Q2: I'm trying to purify my aldehyde away from the starting alcohol, but my NMR spectrum shows complex new signals after chromatography, and the aldehyde peak is diminished. What's going on?

A2: This issue frequently arises from an improper choice of solvent for your column chromatography. If your mobile phase contains an alcohol (e.g., methanol, ethanol), the aldehyde can react with it on the acidic silica surface to form a hemiacetal or acetal.[5] This is an equilibrium reaction that is catalyzed by acid.

The result is a mixture of your desired aldehyde and the newly formed acetal, complicating NMR interpretation and reducing the yield of your target compound.

Solution: Strictly avoid alcohol-based solvents in your mobile phase for chromatography.[5] Opt for systems like hexanes/ethyl acetate or hexanes/diethyl ether.

Q3: My white, solid product turned into a yellowish gum after sitting on the bench for a day. Is it degrading?

A3: Yes, this is highly likely. The aldehyde functional group is susceptible to air oxidation, converting it to the corresponding carboxylic acid (2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid). This impurity is often a sticky solid or oil that can prevent your product from crystallizing and impart a yellow color. Aldehydes are well-known to oxidize in the presence of air, which is why purification should be performed promptly after synthesis.[4]

Solution: Handle the compound quickly and store it under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C) to minimize oxidation.[1]

Q4: Column chromatography is proving too problematic. Are there any non-chromatographic methods to purify this compound?

A4: Absolutely. Given the aldehyde functionality, one of the most powerful and often overlooked purification techniques is reversible chemical derivatization using sodium bisulfite. This method is highly selective for aldehydes (and some reactive ketones) and allows for their separation from other organic compounds, such as unreacted starting alcohol or non-aldehyde byproducts, via a simple liquid-liquid extraction.[6][7][8]

This technique transforms the organic-soluble aldehyde into a water-soluble salt (the bisulfite adduct), which is then extracted into an aqueous layer. After separating the layers, the pure aldehyde can be regenerated by basifying the aqueous solution.[9][10] See Protocol 2 for a detailed methodology.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Column Chromatography

If chromatography is necessary, careful preparation is key to preventing product degradation. The goal is to minimize the compound's contact time with active silica and to neutralize the acidic surface.

Workflow for Column Chromatography Decisions

Chromatography_Workflow start Crude Product Analysis (TLC) check_impurities Are impurities well-separated from product? start->check_impurities decision_silica Is the product stable on a TLC plate for >1 hr? check_impurities->decision_silica use_neutral_silica Proceed with Neutralized Silica Gel (See Protocol 1) decision_silica->use_neutral_silica Yes use_bisulfite Product is unstable. Use Bisulfite Extraction (See Protocol 2) decision_silica->use_bisulfite No

Caption: Decision tree for selecting a purification method.

Table 1: Recommended Chromatography Conditions
Stationary PhaseRecommended Mobile PhaseTypical Rf of ProductNotes
Silica Gel (Neutralized)20-30% Ethyl Acetate in Hexanes~0.3 - 0.4Best for general purification.
Silica Gel (Neutralized)30-40% Diethyl Ether in Hexanes~0.3 - 0.4Good alternative to Ethyl Acetate.
Neutral Alumina10-20% Ethyl Acetate in HexanesVariableUse if product is very acid-sensitive.
Protocol 1: Column Chromatography with Neutralized Silica Gel

This protocol minimizes the acidity of the stationary phase to protect the Boc group and the aldehyde.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in your chosen starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). For example, for every 100 mL of slurry solvent, add 0.5-1 mL of Et₃N. Stir gently for 5 minutes. This step is crucial to prevent on-column degradation.[5]

  • Pack the Column: Pack the column with the neutralized slurry as you normally would. Do not let the column run dry.

  • Equilibrate: Run 2-3 column volumes of the mobile phase (containing 0.5% Et₃N) through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Adsorb it onto a small amount of neutralized silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elute: Run the column using a gradient of your chosen solvent system (e.g., 10% to 40% Ethyl Acetate in Hexanes), ensuring that 0.5% Et₃N is present in the mobile phase throughout the entire run.

  • Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Purification via Reversible Bisulfite Adduct Formation

This is a highly effective non-chromatographic method for isolating the aldehyde from impurities like the starting alcohol.[6][8]

Reaction: Aldehyde-Bisulfite Adduct Formation

Caption: Reversible formation of the water-soluble bisulfite adduct.

Protocol 2: Bisulfite Extraction and Regeneration
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like tetrahydrofuran (THF) or methanol (MeOH) (approx. 5-10 mL per gram of crude material).[7] The use of a miscible solvent is key to facilitating the reaction between the organic aldehyde and the aqueous bisulfite.[10]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-5 minutes.[6] Caution: This may generate sulfur dioxide gas; perform in a well-ventilated fume hood.[10]

  • Extraction of Impurities: Add a water-immiscible organic solvent like ethyl acetate or diethyl ether (2x the initial volume) and 1-2 parts of deionized water to the funnel. Shake and allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (which now contains your aldehyde as the bisulfite adduct) into a clean flask. The upper organic layer contains the unreacted starting alcohol and other non-aldehyde impurities. Discard the organic layer.

  • Wash (Optional): Return the aqueous layer to the separatory funnel and wash it once more with a fresh portion of ethyl acetate to remove any residual impurities.

  • Regenerate the Aldehyde: To the aqueous layer in the separatory funnel, add a fresh portion of ethyl acetate (equal volume). Slowly add a 10% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution dropwise while gently swirling, until the solution is strongly basic (pH > 10, check with pH paper). This reverses the reaction and liberates the free aldehyde.[7][9]

  • Final Extraction: Shake the funnel vigorously to extract the pure aldehyde into the fresh ethyl acetate layer.

  • Work-up: Drain and discard the aqueous layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Guide 3: High-Purity Polishing by Recrystallization

Since the target compound is a solid, recrystallization is an excellent final step to achieve high analytical purity.[1][11]

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your purified product (~20 mg) in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) to find a suitable system. A good solvent will dissolve the compound when hot but give poor solubility when cold.[11] A co-solvent system like ethyl acetate/hexanes is often effective.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the hot chosen solvent to your compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a rapid filtration of the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Compound Stability and Handling

  • Chemical Stability: The compound contains an acid-labile Boc group and an easily oxidized aldehyde. Avoid strong acids and prolonged exposure to air.

  • Storage Conditions: For long-term storage, keep the solid compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 0-8 °C.[1]

References
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications, Organic Process Research & Development. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Column Chromatography. Jack Westin. [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, Organic Process Research & Development. [Link]

  • This compound. PubChem. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses Procedure. [Link]

  • Method for processing crystalline ammonium carbamate.
  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Swern Oxidation. ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate, oxalic acid (1:1). ECHA. [Link]

Sources

Stability and degradation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Welcome to the technical support guide for this compound (CAS: 215790-29-7). This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability and degradation characteristics of this key synthetic intermediate. As a molecule featuring both an acid-labile Boc-protecting group and a reactive aldehyde moiety, understanding its chemical behavior is critical for successful experimental outcomes and the development of robust synthetic processes.

This guide provides answers to frequently asked questions, a troubleshooting manual for common issues, and detailed protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored under refrigerated conditions, typically between 0°C and 8°C.[1][2] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen, which can promote hydrolysis and oxidation of the aldehyde group, respectively.

Q2: What are the primary degradation pathways I should be aware of?

A2: The molecule has two primary points of reactivity that dictate its degradation:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions.[3][][] Exposure to even mild acids can cleave the carbamate, yielding the primary amine, trans-4-(2-oxoethyl)cyclohexanamine, along with isobutylene and carbon dioxide.

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation, which converts it to a carboxylic acid.[6] This can occur upon exposure to atmospheric oxygen (autoxidation) or other oxidizing agents, resulting in the formation of tert-butyl (trans-4-(carboxymethyl)cyclohexyl)carbamate.

Q3: Is this compound stable in common reversed-phase HPLC solvents like acetonitrile/water with TFA or formic acid?

A3: Caution is strongly advised. The use of trifluoroacetic acid (TFA) in mobile phases, even at low concentrations (e.g., 0.1%), can cause significant on-column or in-vial deprotection of the Boc group, leading to inaccurate purity assessments and the appearance of the deprotected amine as a major impurity.[7][8] Formic acid is a weaker acid and may be more tolerable, but stability should be confirmed. For routine analysis, using a buffered mobile phase at a neutral pH or minimizing the sample's exposure time to acidic modifiers is recommended.

Q4: How can I effectively monitor the purity and degradation of my sample over time?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach. For more definitive identification of degradants, coupling HPLC with Mass Spectrometry (LC-MS) is ideal.[9] This allows for the monitoring of the parent compound's disappearance and the appearance of new peaks, whose masses can help identify them as the deprotected amine (loss of 100 Da) or the oxidized carboxylic acid (gain of 16 Da).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that users may encounter during the handling and use of this compound.

Observed Problem Potential Cause(s) Recommended Action & Rationale
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Acid-catalyzed deprotection of the Boc group. This is the most common degradation pathway, often triggered by acidic reagents, solvents (e.g., un-neutralized dichloromethane), or acidic mobile phases.[3][8]Action: Neutralize all reaction media and solvents. For analysis, use buffered mobile phases or non-acidic modifiers. Rationale: The Boc group is designed to be removed by acid.[10] Maintaining neutral or slightly basic conditions preserves the integrity of the carbamate protecting group.
Appearance of a new peak with a mass increase of 16 Da. Oxidation of the aldehyde group. Exposure to air, peroxide-containing solvents (like aged THF or ether), or other oxidizing agents will convert the aldehyde to a carboxylic acid.[6]Action: Store the compound and handle solutions under an inert atmosphere (N₂ or Ar). Use freshly distilled or peroxide-free solvents. Rationale: Aldehydes are readily oxidized.[11] Excluding oxygen is the most effective way to prevent this degradation pathway.
Sample develops a yellow or brownish tint upon storage. Aldol condensation or polymerization. The aldehyde has acidic α-hydrogens, making it susceptible to self-condensation, especially in the presence of trace acid or base catalysts.[6][11] This can lead to the formation of colored oligomeric impurities.Action: Ensure the compound is stored in a clean, neutral environment at the recommended low temperature. If using it in a reaction, add it to the reaction mixture last, if possible, especially if basic reagents are present. Rationale: Low temperatures and neutral pH slow the rate of self-condensation reactions.
Inconsistent yields or unexpected side products in subsequent synthetic steps. Degradation of the starting material. If the purity of the starting material has been compromised by any of the pathways above, the actual amount of reactive aldehyde is lower than calculated, and impurities may interfere with the desired reaction.Action: Always verify the purity of the compound by HPLC or NMR immediately before use, especially if the container has been opened multiple times or stored for an extended period. Rationale: A "garbage in, garbage out" principle applies. Using degraded starting material is a common source of failed or low-yielding reactions.

Visualizing the Degradation Process

The primary degradation pathways can be visualized as distinct chemical transformations driven by specific environmental stressors.

G cluster_main Degradation Pathways Parent This compound Acid_Degradant trans-4-(2-Oxoethyl)cyclohexanamine (Boc Cleavage) Parent->Acid_Degradant  Acidic Conditions  (e.g., TFA, HCl) Oxidative_Degradant Tert-butyl trans-4-(carboxymethyl)cyclohexylcarbamate (Aldehyde Oxidation) Parent->Oxidative_Degradant  Oxidizing Conditions  (e.g., Air, H₂O₂)

Caption: Primary degradation routes for the target compound.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14] This workflow outlines the key stress conditions to be applied.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot Stock for Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal Stress (Solid & Solution, 80°C) B->C4 C5 Photolytic Stress (ICH Q1B conditions) B->C5 D Neutralize Samples & Dilute to Target Concentration C1->D C2->D C3->D C4->D C5->D E Analyze by HPLC-UV/MS D->E F Evaluate Degradation Profile (Purity, Impurity Identification) E->F

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution. A control sample (unstressed) should be stored at 4°C.

    • Acidic Hydrolysis: Add 1 mL of 0.2 M HCl to the aliquot (final concentration 0.1 M HCl). Heat at 60°C. Collect time points at 2, 8, and 24 hours.

    • Basic Hydrolysis: Add 1 mL of 0.2 M NaOH to the aliquot (final concentration 0.1 M NaOH). Heat at 60°C. Collect time points at 2, 8, and 24 hours.

    • Oxidative Degradation: Add 1 mL of 6% H₂O₂ to the aliquot (final concentration 3% H₂O₂). Keep at room temperature. Collect time points at 2, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Heat a sealed vial of the stock solution at 80°C.

      • Solid: Place a few milligrams of the solid compound in an oven at 80°C.

      • Analyze after 24 and 72 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Quenching and Preparation:

    • For acidic samples, neutralize with an equivalent amount of NaOH before dilution.

    • For basic samples, neutralize with an equivalent amount of HCl before dilution.

    • Dilute all stressed and control samples with a 50:50 ACN:water mixture to a final concentration of ~50 µg/mL for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradants. The goal for forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.[15][16]

Protocol 2: Recommended Analytical Method for Stability Monitoring (HPLC-UV/MS)

This method provides a starting point for the separation of the parent compound from its primary degradation products.

  • Instrumentation: HPLC with UV/Vis Detector and Mass Spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (aldehydes lack a strong chromophore, so low UV is necessary).

    • MS: Electrospray Ionization (ESI) in positive mode. Monitor for key ions:

      • Parent Compound [M+H]⁺: m/z 242.2

      • Acid Degradant [M+H]⁺: m/z 142.1

      • Oxidative Degradant [M+H]⁺: m/z 258.2

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • D'Andrea, L. D., & Ghosh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23858. Retrieved from [Link]

  • Lec, M., & Korytowska, A. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • D'Andrea, L. D., & Ghosh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. RSC Advances, 10(40), 23853-23858. Retrieved from [Link]

  • Request PDF. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-11. Retrieved from [Link]

  • Kumar, V. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]

  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6474-6491. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Wang, S., et al. (2022). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Foods, 11(23), 3901. Retrieved from [Link]

  • University of Pretoria. (n.d.). Methods for Determining Aldehydes in Air. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). Aldehydes, Screening 2539. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • HDH Corp. (n.d.). tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate, min 97%, 10 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of this key aldehyde intermediate. As an important building block in the synthesis of pharmaceuticals like Cariprazine, a novel antipsychotic, achieving a successful and high-yielding reaction is critical.[1][2]

The most common synthetic route involves the mild oxidation of the corresponding primary alcohol, Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind them to help you navigate common pitfalls and optimize your reaction outcomes.

Core Reaction Overview

The fundamental transformation is the oxidation of a primary alcohol to an aldehyde. This requires a careful choice of reagents to prevent over-oxidation to the corresponding carboxylic acid.

Caption: General reaction scheme for the synthesis of the target aldehyde.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. The troubleshooting logic is designed to help you diagnose the problem based on your analytical data (TLC, LC-MS, NMR) and implement a targeted solution.

Category 1: Low or No Conversion of Starting Material

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted starting alcohol. What are the likely causes?

This is one of the most frequent issues and typically points to a problem with the oxidizing agent or reaction conditions.

A1: Let's break down the potential causes:

  • Inactive Oxidizing Agent: Mild oxidizing agents can be sensitive to storage and handling.

    • Dess-Martin Periodinane (DMP): DMP is hygroscopic and can hydrolyze over time, reducing its efficacy. It's best to use a freshly opened bottle or store it under an inert atmosphere in a desiccator. Some researchers find that slightly impure samples of DMP can provide better results than the pure reagent, as the partially hydrolyzed agent can be a more effective oxidant.[3]

    • Swern Oxidation Reagents: Oxalyl chloride and trifluoroacetic anhydride (for the Swern-Moffatt variant) are highly reactive and moisture-sensitive. Use fresh, high-quality reagents and ensure they are added under strictly anhydrous conditions.

    • Pyridinium Chlorochromate (PCC): While more stable than other chromium(VI) reagents, PCC can degrade. It should be a fine, orange-yellow solid. If it appears dark brown or tarry, it has likely decomposed.

  • Incorrect Stoichiometry: An insufficient amount of the oxidant will naturally lead to incomplete conversion.

    • Recommendation: It is standard practice to use a slight excess of the oxidizing agent, typically 1.2 to 1.5 molar equivalents , to drive the reaction to completion.

  • Sub-optimal Temperature: Temperature control is critical, especially for activated DMSO oxidations.

    • Swern Oxidation: The initial activation of DMSO with oxalyl chloride and the subsequent reaction with the alcohol must be performed at cryogenic temperatures (-78 °C) , typically in a dry ice/acetone bath.[4][5][6] If the temperature rises prematurely, the activated species can decompose rapidly, leading to no reaction. Side reactions are also more likely at higher temperatures.[5][7]

    • DMP & PCC Oxidations: These are generally run at room temperature.[8] If the reaction is sluggish, gentle warming to 35-40 °C can sometimes be beneficial, but this should be done cautiously as it can also promote side reactions.

  • Moisture Contamination: Water can quench the active oxidizing species. For all these reactions, using anhydrous solvents (like dichloromethane) and performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for success.[9]

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low or No Conversion Reagent Inactive Reagent? Problem->Reagent Stoich Incorrect Stoichiometry? Problem->Stoich Temp Wrong Temperature? Problem->Temp Moisture Moisture Present? Problem->Moisture Sol_Reagent Use fresh reagent Store properly Reagent->Sol_Reagent Sol_Stoich Use 1.2-1.5 eq. of oxidant Stoich->Sol_Stoich Sol_Temp Maintain -78 °C for Swern Use RT for DMP/PCC Temp->Sol_Temp Sol_Moisture Use anhydrous solvent Run under N2/Ar Moisture->Sol_Moisture

Caption: Troubleshooting flowchart for low reaction conversion.

Category 2: Formation of Byproducts

Q2: I'm observing a new, more polar spot on my TLC plate (lower Rf) that I suspect is the over-oxidized carboxylic acid. How do I prevent this?

A2: This is a classic challenge when oxidizing primary alcohols. The aldehyde product can be further oxidized to a carboxylic acid, especially in the presence of water.[10][11]

  • Confirm Reagent Choice: First, ensure you are not using a strong oxidizing agent like Jones reagent (CrO₃ in H₂SO₄/acetone) or KMnO₄. These reagents will readily oxidize primary alcohols all the way to carboxylic acids.[12] You must use a mild oxidant.[][14]

  • Maintain Strictly Anhydrous Conditions: This is the most critical factor. The mechanism for over-oxidation involves the aldehyde reacting with water to form a gem-diol (hydrate) intermediate. This hydrate can then be oxidized again.[9][15][16] By eliminating water from the reaction medium, you prevent the formation of the hydrate, and the reaction stops at the aldehyde stage.[9][16]

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the disappearance of the starting material by TLC or LC-MS and work up the reaction as soon as it is complete.

Q3: My NMR spectrum shows the loss of the 9-proton singlet for the t-butyl group, and I have a very polar, likely amine salt, byproduct. What happened to my Boc group?

A3: The Tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and can be easily cleaved.[17][18]

  • Acidic Byproducts: Certain oxidation methods can generate acidic species.

    • Dess-Martin Periodinane (DMP): The reaction with DMP liberates two equivalents of acetic acid as a byproduct.[3] This is often acidic enough to cause partial or complete deprotection of the Boc group.

    • PCC: Pyridinium chlorochromate can be slightly acidic.

  • Solution: Buffer the Reaction: To prevent acid-catalyzed deprotection, it is highly recommended to add a mild, non-nucleophilic base to the reaction mixture.

    • Pyridine: Adding 2-4 equivalents of pyridine is a common and effective strategy, particularly for DMP oxidations.[3]

    • Sodium Bicarbonate or Sodium Acetate: A solid bicarbonate or acetate buffer can also be used.

  • Acidic Workup: Be mindful of your workup procedure. Quenching the reaction with an acidic solution (like aqueous NH₄Cl) without subsequent neutralization can cause deprotection during extraction. A mild workup with saturated sodium bicarbonate solution is preferable.

Category 3: Purification & Isolation Challenges

Q4: My crude product is an impure oil, and column chromatography is giving poor separation or appears to be degrading the product. What are my options?

A4: Aldehydes can be challenging to purify. They can be somewhat unstable on silica gel, potentially leading to oxidation or other side reactions.

  • Standard Chromatography Tips:

    • Speed: Don't let the product sit on the column for too long.

    • Deactivation: You can pre-treat your silica gel by slurrying it in the eluent containing 1% triethylamine, then packing the column. This neutralizes acidic sites on the silica.

  • Definitive Purification Method: Bisulfite Adduct Formation: This is a highly effective and chemoselective method for purifying aldehydes.[19][20]

    • Formation: The crude product is dissolved in a water-miscible solvent (like THF or methanol) and stirred vigorously with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[21] The bisulfite ion adds to the aldehyde's carbonyl group, forming a charged, water-soluble adduct.

    • Extraction: The mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The desired aldehyde adduct moves into the aqueous layer, while non-polar, non-aldehydic impurities remain in the organic layer, which is then discarded.

    • Regeneration: The aqueous layer containing the adduct is isolated. By adding a base (e.g., NaOH) or sometimes an acid, the addition reaction is reversed, regenerating the pure aldehyde.[21]

    • Final Extraction: The pure aldehyde is then extracted back into a fresh organic solvent, dried, and concentrated.

Bisulfite_Purification Start Crude Product (Aldehyde + Impurities) Step1 Dissolve in THF/MeOH Add sat. aq. NaHSO3 Start->Step1 Step2 Stir vigorously to form water-soluble bisulfite adduct Step1->Step2 Step3 Liquid-Liquid Extraction (e.g., EtOAc/Water) Step2->Step3 Aqueous Aqueous Layer (Contains Aldehyde Adduct) Step3->Aqueous Adduct Organic Organic Layer (Contains Impurities) Step3->Organic Impurities Step4 Separate Layers Discard Organic Layer Aqueous->Step4 Organic->Step4 Step5 Basify Aqueous Layer (e.g., with NaOH) to regenerate aldehyde Step4->Step5 Step6 Extract with fresh organic solvent (EtOAc) Step5->Step6 End Pure Aldehyde in Organic Layer Step6->End

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Recommended Experimental Protocols
Protocol 1: Buffered Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred for its mild conditions and operational simplicity. The inclusion of pyridine is critical to protect the acid-sensitive Boc group.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Buffering: Add anhydrous pyridine (4.0 eq) to the solution and stir for 5 minutes.

  • DMP Addition: Add Dess-Martin Periodinane (1.5 eq) to the mixture in one portion at room temperature. The mixture may turn slightly yellow and become heterogeneous.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) for the disappearance of the starting alcohol (typically 1-3 hours).

  • Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Wash & Dry: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography or via the bisulfite adduct protocol if necessary.

Protocol 2: Swern Oxidation

This is a powerful and reliable method that avoids heavy metals but requires strict temperature control.[7][22]

  • Activator Prep: In a three-neck flask equipped with a thermometer and under a nitrogen atmosphere, add anhydrous DCM (approx. 0.2 M based on oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) to the cold DCM.

  • Activation: Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Caution: Gas evolution (CO, CO₂) occurs.[4] Stir the mixture at -78 °C for 30 minutes.

  • Alcohol Addition: Add a solution of Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) in a small amount of anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 45-60 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (TEA, 5.0 eq) dropwise, again keeping the temperature below -70 °C. A thick white precipitate (triethylammonium chloride) will form.

  • Warm & Quench: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry & Purify: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify as needed.

Summary of Common Oxidation Methods
MethodReagentsTypical ConditionsProsCons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), Pyridine (buffer)DCM, Room TempVery mild, high yields, avoids toxic metals.[8][12]Reagent is expensive and can be explosive under impact/heat.[3] Generates acidic byproduct.
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDCM, -78 °CHigh yields, metal-free, wide functional group tolerance.[4][7]Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[4][22]
PCC Oxidation Pyridinium Chlorochromate (PCC), NaOAc (buffer)DCM, Room TempOperationally simple, reliable.[23][24][25]Chromium-based (toxic), can be slightly acidic.[23]
References
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PubChem. (2024). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
  • JoVE. (2023). Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes. Retrieved from [Link]

  • Wipf Group. (2007). Alcohol Oxidations. Retrieved from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved from [Link]

  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2096–2103.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Scribd. (n.d.). Dess-Martin Oxidation Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Varsity Tutors. (n.d.). Using PCC. Retrieved from [Link]

  • Jack Westin. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Isonex. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Molbase. (n.d.). tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS: 215790-29-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals aiming to increase the purity of this critical pharmaceutical intermediate.[1][2][3] The unique bifunctional nature of this molecule, containing both a sensitive aldehyde and a protective carbamate group, presents specific purification challenges that this guide aims to address.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities typically arise from the synthetic route used. Given that the aldehyde is often formed via oxidation of the corresponding primary alcohol, the most common impurities include:

  • Unreacted Starting Material: The precursor alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

  • Over-oxidation Product: The corresponding carboxylic acid, 2-[trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetic acid, formed if the oxidation reaction is too harsh or prolonged.[4]

  • Aldol Condensation Products: Aldehydes can self-condense, especially in the presence of acid or base, leading to higher molecular weight impurities.

  • Degradation Products: The Boc-carbamate group can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

Q2: What are the primary stability concerns for this compound during purification and storage?

A2: There are two main points of instability:

  • The Aldehyde Group: Aldehydes are prone to air oxidation, converting them into carboxylic acids.[4] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged procedures.

  • The Boc-Carbamate Group: Carbamates can undergo hydrolysis. This process is accelerated by elevated temperatures and deviations from a neutral pH, particularly under basic conditions.[5] Therefore, purification steps should ideally be performed at or below room temperature, and prolonged exposure to strong bases should be avoided.[5] For long-term storage, temperatures between 0-8 °C are recommended.[1][6]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining the purity percentage and quantifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structural integrity of the molecule and ensuring the absence of structurally similar impurities.[7] The aldehyde proton (~9.7 ppm) in ¹H NMR is a key diagnostic signal.

  • Gas Chromatography (GC): Primarily used to analyze for and quantify residual solvents.[7]

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and the effectiveness of purification steps in real-time.

Section 2: Troubleshooting Guide & Purification Workflows

This section addresses specific issues encountered during purification.

Problem: My crude product shows a baseline spot and a highly polar spot on TLC after workup.

Hypothesis: The polar spot is likely the over-oxidized carboxylic acid impurity, while the baseline material may be polymeric byproducts. The most effective way to remove an acidic impurity is through a selective liquid-liquid extraction.

Solution Workflow: Acid-Base Extraction

This workflow leverages the acidic nature of the carboxylic acid impurity, which can be deprotonated to form a water-soluble salt, while the neutral desired product remains in the organic layer.[5]

cluster_start Start cluster_process Extraction Process cluster_separation Phase Separation cluster_finish Final Steps start Crude Product (Dissolved in Ethyl Acetate) funnel Transfer to Separatory Funnel Add Saturated NaHCO₃(aq) start->funnel shake Shake Vigorously & Vent Allow Layers to Separate funnel->shake organic Organic Layer (Contains Product) shake->organic aqueous Aqueous Layer (Contains Acid Impurity Salt) shake->aqueous dry Dry Organic Layer (e.g., MgSO₄) Filter & Concentrate organic->dry analyze Assess Purity (TLC/HPLC) dry->analyze end Purified Product analyze->end G start Impure Product in Miscible Solvent (e.g., Methanol) add_bisulfite 1. Add Saturated Sodium Bisulfite (aq) start->add_bisulfite shake1 2. Shake Vigorously (Forms Adduct) add_bisulfite->shake1 add_immiscible 3. Add Immiscible Organic Solvent (e.g., Hexanes) shake1->add_immiscible shake2 4. Shake & Separate Layers add_immiscible->shake2 organic_layer Organic Layer (Discard) Contains Non-Aldehyde Impurity shake2->organic_layer aqueous_layer Aqueous Layer (Keep) Contains Product-Bisulfite Adduct shake2->aqueous_layer regenerate 5. Add Base (e.g., NaHCO₃) to Aqueous Layer aqueous_layer->regenerate extract 6. Extract with Fresh Organic Solvent (e.g., EtOAc) regenerate->extract pure_product Pure Product in Organic Layer extract->pure_product

Sources

Overcoming solubility issues with Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in pharmaceutical synthesis, Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is essential for the development of novel therapeutics, including the antipsychotic agent Cariprazine[1][2]. However, its unique structure, which marries a bulky, non-polar Boc-protected cyclohexyl group with a polar aldehyde moiety, frequently presents significant solubility challenges in the laboratory. This can lead to stalled reactions, inaccurate quantitation, and difficulties in purification.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and overcome solubility issues with this compound. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

Quick Reference: Solubility Profile

Before diving into troubleshooting, consult the known properties and recommended starting solvents for this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃[3][4]
Molecular Weight 241.33 g/mol [3][4]
Appearance White to light brown solid[3][5]
Predicted XLogP3 1.9[4][6]
Aqueous Solubility Sparingly Soluble (0.41 g/L at 25°C)[1][2][3]

Recommended Starting Solvents:

  • Good Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility: Acetone, Acetonitrile (ACN).

  • Poor Solubility: Water, Hexanes, Petroleum Ether, tert-Butanol.[7]

Visualizing the Challenge: A Molecule of Two Halves

The core of the solubility problem lies in the compound's amphiphilic nature. It possesses distinct regions with opposing polarity preferences, making it difficult for a single solvent to effectively solvate the entire molecule.

G cluster_0 Non-Polar Region (Favors Lipophilic Solvents) cluster_1 Polar Region (Favors Polar Solvents) Boc tert-Butyl Group Molecule Tert-butyl trans-4-(2-oxoethyl) cyclohexylcarbamate Boc->Molecule Cyclohexyl Cyclohexyl Ring Cyclohexyl->Molecule Carbamate Carbamate Linker (H-Bond Donor/Acceptor) Aldehyde Aldehyde Group (H-Bond Acceptor) Molecule->Carbamate Molecule->Aldehyde

Caption: Molecular structure highlighting polar vs. non-polar regions.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound won't dissolve in my chosen reaction solvent (e.g., ACN, THF). What should I do first?

Answer:

This is a classic issue stemming from an unfavorable solute-solvent interaction. The energy required for solvent molecules to create a "cage" around the compound is greater than the energy released from the solvation process.

Immediate Steps:

  • Introduce Mechanical Energy: Vigorously vortex or stir the mixture for 2-3 minutes. Sometimes, overcoming the initial energy barrier to break up the crystal lattice is all that is needed.

  • Apply Gentle Heat: Warm the mixture to 30-40°C. An increase in temperature enhances the kinetic energy of the solvent molecules, improving their ability to break down the solute's crystal lattice.[8]

    • Causality: Increased temperature generally increases the solubility of solids in liquids. However, be cautious. The aldehyde functional group is susceptible to oxidation and other side reactions at elevated temperatures, especially in the presence of impurities.[9] Always monitor for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.

  • Use Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that act as powerful local agitators, breaking apart solid aggregates and enhancing solvent penetration.

If these steps fail, you will need to reconsider your solvent system, as outlined in the next question.

Question 2: I've tried heating and sonication, but the compound still isn't dissolving or has very low solubility. What's the next logical step?

Answer:

If mechanical and thermal energy are insufficient, you must change the chemical environment to one that is more favorable. This involves selecting a more appropriate solvent or using a co-solvent system. The goal is to find a solvent system that can adequately solvate both the non-polar cyclohexyl ring and the polar carbamate and aldehyde groups.

Solution: Co-Solvent System Development A co-solvent system uses a mixture of two or more miscible solvents to achieve a polarity profile that is ideal for the solute.

Recommended Co-Solvent Combinations:

  • For increasing polarity: Start with a good non-polar solvent like DCM and titrate in a more polar, miscible solvent like Methanol (MeOH) or Dimethylformamide (DMF).

  • For decreasing polarity: If your initial solvent was too polar (e.g., DMF, DMSO), try adding a less polar solvent like Toluene or Ethyl Acetate.

Step-by-Step Protocol:

  • Add a small amount of your compound to a vial.

  • Add the primary solvent (the one your reaction is in) until the solid is just covered.

  • Slowly add the co-solvent dropwise while stirring or vortexing.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Important: Ensure your reaction conditions and reagents are compatible with the new co-solvent system. For example, protic solvents like methanol may be incompatible with certain reagents.

Question 3: The compound dissolved initially with heat, but it crashed out of solution as it cooled to room temperature. How can I prevent this?

Answer:

This indicates you have created a supersaturated solution. While useful for crystallization, it is problematic for reactions that need to be run at room temperature.

Solutions:

  • Maintain a Slightly Elevated Temperature: If your reaction chemistry allows, run the experiment at the minimum temperature required to maintain solubility (e.g., 30°C).

  • Increase the Solvent Volume: The simplest solution is often to add more of the same solvent to decrease the overall concentration to a point below its room temperature saturation limit. This may require adjusting the concentration of other reagents.

  • Use a Co-Solvent to Increase Solubility: As described in the previous question, add a small percentage (e.g., 5-10% v/v) of a co-solvent in which the compound is highly soluble (like DCM or DMF) to the primary solvent. This can dramatically increase the saturation point of the mixture at room temperature.

In-Depth FAQs

Q1: What is the scientific reason for the poor aqueous solubility of this compound?

A1: The compound's aqueous solubility is extremely low (0.41 g/L) due to the dominance of its hydrophobic components.[1][2][3] The large, non-polar surface area of the tert-butyl group and the cyclohexane ring disrupts the highly ordered hydrogen-bonding network of water. Water molecules must re-orient themselves around the hydrophobic sections, which is an entropically unfavorable process. While the carbamate and aldehyde groups can form some hydrogen bonds with water, they are not sufficient to overcome the large hydrophobic penalty of the rest of the molecule.[8][10]

Q2: Can pH be adjusted to improve solubility?

A2: For this specific molecule, pH adjustment is unlikely to yield significant benefits and may introduce complications. The carbamate group is generally stable and does not readily protonate or deprotonate under typical aqueous pH ranges (pH 3-10).[8][11] While extremely high or low pH can hydrolyze the carbamate, this would destroy the molecule.[12] The aldehyde group is also neutral. Therefore, unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, altering the pH will not convert this molecule into a more soluble salt.

Q3: My compound appears as a sticky oil or gum instead of a crystalline solid when I try to dissolve it. What does this mean?

A3: This phenomenon, often called "oiling out," occurs when a solid melts in the solvent before it dissolves, or when it forms a liquid phase that is immiscible with the solvent. This is common when trying to dissolve a compound in a solvent that is a poor match for its polarity, especially with gentle heating. The remedy is to switch to a more suitable solvent or employ a co-solvent system as detailed in the troubleshooting guide.

Q4: Are there any known incompatibilities I should be aware of that could be masked as solubility issues?

A4: Yes. The aldehyde group is reactive and can cause what appears to be a solubility problem but is actually a chemical reaction.

  • Reaction with Primary/Secondary Amines: If your reaction mixture contains other primary or secondary amines, the aldehyde can react to form an imine, which will have a different solubility profile.

  • Bisulfite Adduct Formation: In aqueous media containing bisulfite salts, aldehydes can form bisulfite adducts.[13] These adducts are salts and are often water-soluble. While this is a useful purification technique, it can sequester your compound in an aqueous layer if bisulfite is present.[13]

  • Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially when heated in the presence of air.[9] The resulting carboxylic acid will have vastly different solubility properties.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent or co-solvent system for a target concentration.

Materials:

  • This compound

  • Small vials (e.g., 2 mL HPLC vials)

  • A selection of solvents (DCM, THF, Ethyl Acetate, ACN, Toluene, DMF, DMSO, MeOH)

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh 5 mg of the compound into each of 8 labeled vials.

  • To the first vial, add the first solvent (e.g., DCM) in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds.

  • Continue adding solvent until the compound dissolves or a total volume of 1 mL is reached.

  • Record the volume of solvent required for dissolution. This allows you to estimate the solubility (in mg/mL).

  • If the compound does not dissolve in 1 mL, it can be classified as "poorly soluble" or "insoluble" in that solvent.

  • Repeat steps 2-6 for each solvent on your list.

  • Analyze the results to select the best single solvent or identify promising candidates for a co-solvent system.

Troubleshooting Workflow Diagram

This flowchart provides a logical path to follow when encountering a solubility challenge.

G start Solubility Issue: Compound is insoluble or precipitates step1 Apply Mechanical Energy (Vortex / Stir / Sonicate) start->step1 dec1 Is it soluble? step1->dec1 step2 Apply Gentle Heat (30-40°C) Monitor for degradation dec1->step2 No end_succ Success: Proceed with Experiment dec1->end_succ Yes dec2 Is it soluble? step2->dec2 step3 Use a Co-Solvent System (e.g., DCM/MeOH or THF/Toluene) See Protocol 1 dec2->step3 No dec2->end_succ Yes (if stable at temp) dec3 Is it soluble? step3->dec3 step4 Increase Solvent Volume (Decrease Concentration) dec3->step4 No dec3->end_succ Yes end_fail Consider Advanced Options: - Derivatization - Formulation Study dec3->end_fail Still Insoluble step4->dec1 Re-evaluate

Caption: Step-by-step decision workflow for solving solubility issues.

References

  • Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720884, this compound. Retrieved from [Link]

  • Gabriele, B., et al. (2019). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 24(12), 2265. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Bielen, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 295-310. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Identification Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Agami, C., Couty, F., & Lequesne, C. (2004). The N-Boc-Protecting Group: An Underrated Feature. Tetrahedron, 60(22), 4043-4085. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS: 215790-29-7). This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and require robust methods for ensuring its purity. As an aldehyde functionalized with a Boc-protected amine, this molecule presents unique stability and purity challenges. This guide provides in-depth, field-proven answers to common questions regarding impurity identification and analysis, ensuring the integrity of your downstream applications, such as the synthesis of novel antipsychotics like Cariprazine.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just received a new batch of this compound. What are the most common process-related and degradation impurities I should be looking for?

Answer:

Understanding potential impurities is the first step in developing a robust analytical strategy. Impurities in your sample can typically be traced back to three main sources: the synthetic route, subsequent degradation, or the presence of stereoisomers. The most common synthesis of the target aldehyde involves the oxidation of the corresponding primary alcohol.

This specific pathway introduces a predictable set of potential impurities. Below is a simplified diagram illustrating this relationship and a detailed table of the most probable impurities you may encounter.

Synthesis_Pathway cluster_main Simplified Synthetic Pathway StartingMaterial tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Starting Alcohol) Product This compound (Desired Product) StartingMaterial->Product Oxidation Impurity tert-Butyl trans-4-(carboxymethyl)cyclohexylcarbamate (Over-oxidation Impurity) Product->Impurity Over-oxidation (e.g., air, storage)

Caption: Simplified synthesis and degradation pathway.

Table 1: Common Potential Impurities in this compound

Impurity NameChemical FormulaMolecular Weight ( g/mol )Likely Origin
Starting Material
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamateC₁₃H₂₅NO₃243.34Incomplete oxidation during synthesis.
Process-Related By-product
tert-Butyl trans-4-(carboxymethyl)cyclohexylcarbamateC₁₃H₂₃NO₄257.33Over-oxidation of the aldehyde during synthesis or degradation.
Stereoisomeric Impurity
tert-Butyl cis-4-(2-oxoethyl)cyclohexylcarbamateC₁₃H₂₃NO₃241.33Impure stereoisomer present in the starting material.[3]
Degradation Product
trans-4-(2-Oxoethyl)cyclohexylamineC₈H₁₅NO141.21Loss of the Boc protecting group due to acidic conditions.
Residual Solvents VariousVariousRemnants from the synthesis and purification process (e.g., Toluene, Acetonitrile, Dichloromethane).[4][5][6]
Q2: My initial HPLC analysis shows a purity of <97%, with several unexpected peaks. What is a systematic workflow to identify these unknown impurities?

Answer:

A result of <97% purity warrants a systematic investigation to ensure the quality of your material. Simply observing extra peaks is insufficient; identifying them is critical. The following workflow provides a logical progression from simple checks to more advanced characterization techniques.

Impurity_ID_Workflow start Impurity Detected in HPLC lcms 1. LC-MS Analysis Determine Mass of Impurity start->lcms mass_match Does Mass Match Expected Impurities? lcms->mass_match spiking 2. Co-injection (Spiking) Confirm with Standard mass_match->spiking  Yes   unknown Mass Does Not Match (Potential Dimer, Adduct, or Unknown) mass_match->unknown  No   identified Impurity Identified spiking->identified prep_hplc 3. Preparative HPLC Isolate Impurity unknown->prep_hplc nmr 4. NMR Spectroscopy Structural Elucidation prep_hplc->nmr nmr->identified

Caption: Systematic workflow for identifying unknown HPLC impurities.

Detailed Workflow Explanation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This should be your first step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity peaks observed in your HPLC chromatogram.[7] Compare these masses against the molecular weights of the potential impurities listed in Table 1 . For example, an impurity with an m/z of 258.17 [M+H]⁺ would strongly suggest the presence of the over-oxidized carboxylic acid.

  • Co-injection (Spiking) Experiments: If a mass from LC-MS matches a suspected impurity and you have a reference standard for it (e.g., the starting alcohol), perform a spiking experiment.

    • Protocol:

      • Prepare a solution of your impure sample.

      • Prepare a solution of the suspected impurity standard.

      • Analyze both solutions individually by HPLC.

      • Create a third sample by mixing a small amount of the impurity standard into your sample solution (co-injection).

      • Analyze the co-injected sample.

    • Interpretation: If the area of the specific impurity peak increases without the appearance of a new, separate peak, you have confirmed the identity of that impurity.

  • Preparative HPLC for Isolation: If the mass does not match any common suspects, it could be an unexpected by-product, a dimer, or a solvent adduct. In this case, you must isolate the impurity for structural analysis. Use preparative HPLC with the same column chemistry as your analytical method to collect a sufficient quantity (typically >1 mg) of the pure impurity.

  • NMR Spectroscopy for Structural Elucidation: Once isolated, dissolve the impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. This will provide definitive structural information to identify the unknown compound.[8]

Q3: How can I set up a robust, validated HPLC method for routine purity analysis of this compound?

Answer:

A reliable HPLC method is the cornerstone of quality control for this intermediate. A reverse-phase C18 column is the standard choice and provides excellent separation for this class of compounds.[7]

Experimental Protocol: Reverse-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions: The following parameters provide a good starting point for method development.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Notes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for the amine and aldehyde functionalities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B and equilibrate for 5 min.A gradient is essential to elute both polar (acid) and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration and detector response.
Detection UV at 210 nmThe carbamate and aldehyde groups have some absorbance at low UV wavelengths.
  • Method Validation: Once the method is established, it should be validated for its intended purpose. This includes assessing specificity (spiking studies), linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantitation (LOQ) for key impurities.

Q4: I see some small, unidentifiable peaks in my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?

Answer:

¹H NMR is highly sensitive for structural confirmation and can be a powerful tool for purity assessment, especially for impurities present at >0.5%.[9] The key is to know the expected chemical shifts for your product and common contaminants like residual solvents.

Table 3: Diagnostic ¹H NMR Chemical Shifts (approximate, in CDCl₃)

Proton TypeExpected Chemical Shift (ppm)Notes
Target Molecule Protons
Aldehyde (-CH O)9.6 - 9.8A sharp singlet or triplet (depending on coupling). This is a key diagnostic peak.
Boc Group (-(C(CH ₃)₃))~1.45A sharp, large singlet integrating to 9 protons.
Cyclohexane Ring Protons1.0 - 2.2A series of complex multiplets.
NH Proton4.5 - 5.0A broad signal, may exchange with D₂O.
Key Impurity Protons
Starting Alcohol (-CH ₂OH)~3.6A triplet, distinct from the product's methylene protons. The aldehyde proton at ~9.7 ppm will be absent.
Carboxylic Acid (-COOH )>10.0A very broad singlet, often not integrated. The aldehyde proton will be absent.
cis-Isomer ProtonsVaries slightlyMay cause broadening or distinct shoulder peaks on the main cyclohexane signals due to different spatial arrangements.
Common Residual Solvents
Dichloromethane~5.30Singlet
Toluene~2.34 (CH₃), 7.17-7.27 (Aryl)
Ethyl Acetate~1.26 (t), 2.05 (s), 4.12 (q)
Acetonitrile~1.94Singlet

Reference for solvent shifts: Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[10][11]

Troubleshooting Steps:

  • Identify the Aldehyde Proton: First, locate the aldehyde proton signal around 9.7 ppm. Its integration relative to the Boc group singlet (9H) is a primary indicator of purity. If this integration is low, it suggests the presence of impurities where the aldehyde group has reacted or is absent.

  • Check for Starting Material: Look for a triplet around 3.6 ppm, which corresponds to the -CH₂OH of the starting alcohol.

  • Look for Solvent Peaks: Compare any sharp singlets or simple multiplets to established charts of residual solvent chemical shifts.[10][11]

  • Use 2D NMR: If signals are heavily overlapped, 2D NMR techniques like COSY and HSQC can help to resolve and assign proton and carbon signals, aiding in the identification of minor components.[9]

References

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • This compound | C13H23NO3. PubChem. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available from: [Link]

  • New NMR Tools for Impurity Analysis. The University of Manchester. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available from: [Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. National Institutes of Health (NIH). Available from: [Link]

  • ALDEHYDES, SCREENING 2539. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available from: [Link]

  • Separation Methods for Analysis of Cyclodextrin Derivatives. ResearchGate. Available from: [Link]

  • tert-Butyl ethyl(2-oxoethyl)carbamate | C9H17NO3. PubChem. Available from: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key intermediate in the synthesis of various pharmaceuticals, including the novel antipsychotic agent Cariprazine.[1][2] The efficiency and scalability of its synthesis are therefore of critical importance to the drug development pipeline. This guide provides an in-depth comparison of the prevalent synthetic methodologies, offering insights into the practical advantages and disadvantages of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the oxidation of a primary alcohol to an aldehyde. The choice of oxidant and reaction conditions significantly impacts the yield, purity, and scalability of the process. The precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, is a commercially available starting material.[3][4][5] This guide will focus on the comparative analysis of the following established oxidation methods:

  • Swern Oxidation

  • Dess-Martin Periodinane (DMP) Oxidation

  • Catalytic Oxidation Methods

Below is a generalized workflow for the synthesis, highlighting the key transformation step.

Synthesis_Workflow A Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate B Oxidation A->B Oxidizing Agent C This compound B->C Aldehyde Product Swern_Oxidation_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Electrophilic Sulfur Intermediate DMSO->ActivatedDMSO Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol Primary Alcohol Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Base) Aldehyde Aldehyde Ylide->Aldehyde Rearrangement DMP_Oxidation_Mechanism Alcohol Primary Alcohol Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde Aldehyde Intermediate->Aldehyde Intramolecular Proton Transfer

References

A Technical Guide to Alternatives for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has established itself as a key building block, primarily recognized for its role in the synthesis of the atypical antipsychotic, Cariprazine[1]. This guide provides a comparative analysis of this well-regarded compound against viable alternatives, offering experimental insights and procedural details to inform strategic decisions in your synthetic endeavors.

Understanding the Benchmark: this compound

This compound, characterized by a Boc-protected amine on a trans-substituted cyclohexane ring with a reactive aldehyde functionality, is a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its straightforward removal under acidic conditions[2][3]. The trans-configuration of the cyclohexane ring is a crucial stereochemical feature for its application in the synthesis of specific pharmaceutical targets like Cariprazine.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Appearance Off-white to white solid
CAS Number 215790-29-7

The primary application of this compound is in the reductive amination step to form the core structure of Cariprazine. The aldehyde group readily reacts with the secondary amine of 1-(2,3-dichlorophenyl)piperazine, followed by reduction to yield the desired tertiary amine.

The Landscape of Alternatives: A Comparative Analysis

The ideal alternative to this compound should offer comparable or superior performance in terms of reaction yield, purity of the product, cost-effectiveness, and process safety. The primary point of differentiation among alternatives often lies in the nature of the amine protecting group.

N-[4-(2-oxoethyl)cyclohexyl]acetamide: The Acetyl Alternative

A direct structural analog, N-[4-(2-oxoethyl)cyclohexyl]acetamide, replaces the Boc protecting group with an acetyl group. This seemingly minor change has significant implications for the overall synthetic strategy.

Structural Comparison:

CompoundProtecting GroupDeprotection Conditions
This compoundBoc (tert-butyloxycarbonyl)Acidic (e.g., TFA, HCl)[2]
N-[4-(2-oxoethyl)cyclohexyl]acetamideAcetylBasic or acidic hydrolysis (harsher conditions than Boc)[4]

Performance Insights:

While direct, head-to-head comparative studies are not extensively published, analysis of related synthetic routes allows for an informed comparison. The choice between a Boc and an acetyl protecting group often hinges on the concept of orthogonal protection , where one group can be removed without affecting the other, a crucial strategy in multi-step synthesis[5][6][7].

  • Stability and Reactivity: The Boc group is generally considered more labile and can be removed under milder acidic conditions compared to the acetyl group[8]. This can be an advantage in the synthesis of complex molecules with other acid-sensitive functionalities. The acetyl group, being more robust, might be preferred in reaction sequences involving harsh conditions where the Boc group might be prematurely cleaved.

  • Synthesis and Cost: The starting materials for the synthesis of the acetyl-protected analog, such as N-(4-oxocyclohexyl)acetamide, may be more readily accessible or cost-effective in some instances.

Experimental Workflow: A Conceptual Comparison

The following diagram illustrates the pivotal reductive amination step in the synthesis of a key Cariprazine intermediate, highlighting the parallel pathways using the Boc- and Acetyl-protected aldehydes.

G cluster_0 Reductive Amination Pathways Boc_aldehyde This compound Boc_product Boc-protected Intermediate Boc_aldehyde->Boc_product + Piperazine, NaBH(OAc)₃ Piperazine 1-(2,3-dichlorophenyl)piperazine Cariprazine_from_Boc Cariprazine (after deprotection and further steps) Boc_product->Cariprazine_from_Boc Deprotection & Synthesis Acetyl_aldehyde N-[4-(2-oxoethyl)cyclohexyl]acetamide Acetyl_product Acetyl-protected Intermediate Acetyl_aldehyde->Acetyl_product + Piperazine, NaBH(OAc)₃ Cariprazine_from_Acetyl Cariprazine (after deprotection and further steps) Acetyl_product->Cariprazine_from_Acetyl Deprotection & Synthesis

Caption: Parallel reductive amination routes to a Cariprazine precursor.

Alternative Synthetic Strategies Bypassing the Aldehyde Intermediate

Several innovative synthetic routes to Cariprazine have been developed that circumvent the use of an isolated aldehyde intermediate altogether, thereby presenting a different class of alternatives. These methods often involve the synthesis of a different key intermediate.

One such approach utilizes 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methyl acetamide as a novel intermediate. This strategy avoids potentially genotoxic substances and harsh reaction conditions associated with other routes[6].

Another patented industrial process for Cariprazine preparation involves the conversion of (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride to (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid, which is then coupled with 1-(2,3-dichlorophenyl)piperazine[9].

Logical Flow of an Alternative Cariprazine Synthesis:

G Start (trans-4-amino-cyclohexyl)-acetic acid ethyl ester HCl Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation with dimethylcarbamoyl derivative Hydrolysis->Amidation Coupling Coupling with 1-(2,3-dichlorophenyl)piperazine Amidation->Coupling Reduction Reduction Coupling->Reduction Cariprazine Cariprazine Reduction->Cariprazine

Caption: A streamlined synthetic pathway to Cariprazine avoiding an aldehyde intermediate.

Experimental Protocols: A Practical Guide

The following protocols are representative of the key transformations discussed. They are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Reductive Amination using this compound

This protocol is based on established methods for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent[10][11].

Materials:

  • This compound

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group

The removal of the Boc protecting group is a standard procedure in organic synthesis[12][13][14][15].

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Conclusion and Future Perspectives

This compound remains a valuable and widely used intermediate in pharmaceutical synthesis. Its performance is well-documented, and its reactivity is predictable. However, for process optimization, cost reduction, or to navigate intellectual property landscapes, the exploration of alternatives is a prudent strategy.

N-[4-(2-oxoethyl)cyclohexyl]acetamide presents a compelling alternative, with the choice between Boc and acetyl protection being dictated by the specific requirements of the overall synthetic route, particularly the need for orthogonal protection. Furthermore, the development of novel synthetic pathways that bypass the aldehyde intermediate altogether offers significant potential for streamlining the manufacturing process of Cariprazine and other complex molecules.

The selection of an optimal intermediate is a multi-faceted decision. This guide provides a foundational understanding of the available alternatives and the chemical principles underpinning their use. It is incumbent upon the research and development scientist to perform a thorough evaluation, including in-house experimental validation, to determine the most suitable path forward for their specific program.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839.
  • ResearchGate. (2020, June 12). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

  • Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-5.
  • Farkas, B., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Google Patents. (n.d.). Industrial process for the preparation of cariprazine.
  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • National Center for Biotechnology Information. (n.d.). Cariprazine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial process for the preparation of cariprazine.

Sources

Comparative Efficacy of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate and Structurally Related Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has emerged as a valuable building block, particularly as an intermediate in the synthesis of novel antipsychotics like Cariprazine.[1] This guide provides a comprehensive comparison of this key intermediate against its logical alternatives: its cis-stereoisomer and an analogue featuring an alternative amine-protecting group, the benzyloxycarbonyl (Cbz) group. The comparative analysis focuses on a pivotal reaction in many drug syntheses: reductive amination. Experimental data, detailed protocols, and mechanistic insights are presented to guide researchers in making informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Aldehyde Intermediates

This compound (from here on referred to as trans-Boc-aldehyde 1 ) is a bifunctional molecule of significant interest in medicinal chemistry.[2][3] Its structure incorporates a reactive aldehyde for carbon-carbon or carbon-nitrogen bond formation and a tert-butyloxycarbonyl (Boc)-protected amine, which ensures stability and orthogonality in multi-step syntheses.[4][5][6] The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is often crucial for achieving the desired pharmacological activity in the final active pharmaceutical ingredient (API). This intermediate is a key component in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2][3]

The efficacy of an intermediate, however, can only be judged relative to its alternatives. This guide will compare trans-Boc-aldehyde 1 with two close analogues:

  • Cis-Boc-aldehyde 2 : The diastereomer of compound 1 . This comparison is critical for understanding the impact of stereochemistry on reactivity and yield.

  • Trans-Cbz-aldehyde 3 : An analogue where the Boc protecting group is replaced by benzyloxycarbonyl (Cbz). This evaluates the influence of the protecting group on a key synthetic transformation.

The primary metric for comparison will be their performance in a model reductive amination reaction, a cornerstone transformation for the synthesis of complex amines from aldehydes.[7][8]

The Model Reaction: Reductive Amination

Reductive amination is a robust method for forming amine bonds, typically proceeding in one pot through the formation of an imine intermediate, which is then reduced.[7] For this comparative study, the reductive amination of the aldehyde intermediates with a model secondary amine, 1-(2,3-dichlorophenyl)piperazine, is selected. This reaction is representative of a key step in the synthesis of Cariprazine.[9]

Logical Framework for Reductive Amination

The process involves two main steps: the formation of an iminium ion, followed by its reduction. The choice of reducing agent is critical; it must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent candidate for this transformation due to its selectivity for imines over aldehydes.[7][8]

Reductive_Amination_Workflow Start Aldehyde Intermediate (1, 2, or 3) + Secondary Amine Mix Mix in Dichloromethane (DCM) Start->Mix 1. Reactants Imine Iminium Ion Formation (Intermediate) Mix->Imine 2. Equilibrium Add_STAB Add NaBH(OAc)₃ (Reducing Agent) Imine->Add_STAB 3. Introduce Reductant Reduction Reduction of Iminium Ion Add_STAB->Reduction Workup Aqueous Workup & Extraction Reduction->Workup 4. Quench & Isolate Purify Purification (e.g., Chromatography) Workup->Purify 5. Purify Product Final Tertiary Amine Product Purify->Product 6. Final Product Stereochemistry_Impact Trans_Conformation Equatorial Substituents (More Stable) Aldehyde_Access Less Steric Hindrance at Aldehyde Trans_Conformation->Aldehyde_Access Faster_Reaction Faster Iminium Formation & Higher Yield Aldehyde_Access->Faster_Reaction Cis_Conformation One Axial Substituent (Less Stable) Aldehyde_Shielding Increased Steric Shielding of Aldehyde Cis_Conformation->Aldehyde_Shielding Slower_Reaction Slower Reaction Rate & Lower Yield Aldehyde_Shielding->Slower_Reaction

Sources

A Comparative Guide to the Structural Validation of Synthesized Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities is a daily endeavor. However, the synthesis is only the first chapter of the story. The unequivocal confirmation of a molecule's structure is a critical, non-negotiable step that underpins all subsequent biological and chemical studies. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a versatile intermediate in the synthesis of various active compounds.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore how different analytical techniques provide orthogonal and complementary data, collectively building an unshakeable structural proof.

The Validation Imperative: A Multi-faceted Approach

Validating the structure of this compound (Molecular Formula: C₁₃H₂₃NO₃, Molecular Weight: 241.33 g/mol ) requires confirmation of several key features: the N-Boc protecting group, the aldehyde functionality, the 1,4-disubstituted cyclohexane core, and, crucially, the trans stereochemistry.[4][5] No single technique can provide all the answers. Instead, we employ a synergistic workflow where each method corroborates the others, ensuring the highest level of scientific integrity.

The logical flow of this validation process is depicted below. It begins with assessing purity and determining the molecular weight, followed by the detailed structural elucidation of the carbon-hydrogen framework and confirmation of functional groups.

G cluster_0 Initial Purity & Mass Assessment cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation LCMS LC-MS Analysis NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Provides MW & Purity Data IR FT-IR Spectroscopy LCMS->IR Suggests Functional Groups Confirmation Confirmed Structure NMR->Confirmation Defines Connectivity & Stereochemistry IR->Confirmation Confirms Functional Groups

Caption: Workflow for structural validation of the target compound.

Comparison of Core Analytical Techniques

Each analytical technique offers a unique window into the molecule's structure. The table below summarizes the primary role of each method in the validation of this compound.

Technique Primary Information Yielded Key Feature Confirmed Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), stereochemistrytrans-Cyclohexane, Aldehyde H, Boc groupProvides detailed connectivity and stereochemical information.Can have overlapping signals in complex regions.
¹³C NMR Carbon skeleton, number of unique carbonsCarbonyls (aldehyde & carbamate), Alkyl carbonsDetermines the number of non-equivalent carbons.Low sensitivity; quaternary carbons can be weak.
FT-IR Presence of specific functional groupsC=O (aldehyde & carbamate), N-H stretchRapid and sensitive for functional group identification.Provides no information on connectivity.
LC-MS Molecular Weight and PurityElemental Formula (with HRMS)Confirms molecular weight and assesses sample purity.[6]Does not provide structural isomer information.

Deep Dive into Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing the most definitive information about the molecular framework and stereochemistry.

The critical challenge in analyzing this molecule is confirming the trans configuration of the 1,4-disubstituted cyclohexane ring. This is achieved by analyzing the coupling constants (J-values) of the protons at C1 and C4. In a chair conformation, a trans arrangement places both substituents in equatorial positions (the most stable conformation), resulting in the attached axial protons (H-1 and H-4) exhibiting large axial-axial couplings with their neighbors.[7][8]

  • δ ~9.76 ppm (t, 1H, J ≈ 1.8 Hz): Aldehyde proton (-CH O). The triplet arises from small coupling to the adjacent CH₂ group.

  • δ ~4.50 ppm (br s, 1H): Carbamate NH . The broadness is due to quadruple relaxation and potential hydrogen bonding.

  • δ ~3.45 ppm (m, 1H): CH -NHBoc. The multiplicity and coupling constant of this signal are key for stereochemical assignment. A broad multiplet with a large coupling constant (> 8 Hz) suggests an axial proton.

  • δ ~2.25 ppm (d, 2H, J ≈ 1.8 Hz): CH₂ -CHO. The doublet corresponds to the methylene protons adjacent to the aldehyde.

  • δ ~2.00-1.80 ppm & ~1.20-1.00 ppm (m, 8H): Cyclohexane ring protons. These complex multiplets contain the overlapping signals of the other ring protons.

  • δ ~1.44 ppm (s, 9H): tert-Butyl protons (-C(CH₃ )₃). The characteristic singlet integrating to 9 protons is a clear indicator of the Boc group.[9]

  • δ ~202.5 ppm: Aldehyde carbonyl (C =O).[10]

  • δ ~155.2 ppm: Carbamate carbonyl (NC =O).[11]

  • δ ~79.5 ppm: tert-Butyl quaternary carbon (-C (CH₃)₃).

  • δ ~50-30 ppm: Cyclohexane and methylene carbons.

  • δ ~28.4 ppm: tert-Butyl methyl carbons (-C(C H₃)₃).

  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

For this molecule, we are looking for three key absorptions: the N-H stretch, the carbamate C=O stretch, and the aldehyde C=O stretch. The aldehyde is further confirmed by a characteristic, though sometimes weak, C-H stretch. The position of the carbonyl stretches can be subtly influenced by the molecular environment.[12][13]

  • ~3340 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary carbamate.

  • ~2930 & 2850 cm⁻¹ (strong): C-H stretching of the alkyl groups (cyclohexane and tert-butyl).

  • ~2720 cm⁻¹ (weak to medium): Aldehyde C-H stretch, a highly diagnostic peak.[10]

  • ~1730 cm⁻¹ (strong, sharp): C=O stretching of the aliphatic aldehyde.

  • ~1685 cm⁻¹ (strong, sharp): C=O stretching of the carbamate group.[14][15] The lower frequency compared to the aldehyde is typical for carbamates.

  • ~1520 cm⁻¹ (medium): N-H bending vibration, often coupled with C-N stretching.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Collection: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Molecular Weight Confirmation

LC-MS is a hybrid technique that first separates the sample components by liquid chromatography (LC) and then detects them by mass spectrometry (MS), providing crucial information on purity and molecular weight.

The choice of ionization source is key. Electrospray Ionization (ESI) is well-suited for this moderately polar molecule. We expect to see the protonated molecular ion [M+H]⁺ as the primary species in the positive ion mode. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental composition to within a few parts per million (ppm).[16]

G cluster_0 LC System cluster_1 MS System Sample Sample Injection Column C18 HPLC Column (Separation) Sample->Column Mobile Phase Flow ESI ESI Source (Ionization) Column->ESI Eluent Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector

Caption: Simplified workflow for LC-MS analysis.

  • Molecular Formula: C₁₃H₂₃NO₃

  • Monoisotopic Mass: 241.1678 Da[4][5]

  • Expected Ion (ESI+): [M+H]⁺ = 242.1751 Da

  • Common Adducts: [M+Na]⁺ = 264.1570 Da

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase.

  • LC Method:

    • Column: Standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Method (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3-4 kV.

    • Gas Temperatures: Set according to instrument manufacturer's recommendations (e.g., Sheath Gas ~300°C, Aux Gas ~350°C).

  • Data Analysis: Examine the chromatogram for a single major peak to assess purity. Analyze the mass spectrum corresponding to this peak to confirm the presence of the expected [M+H]⁺ ion. For HRMS, compare the measured exact mass to the theoretical mass; a mass error of <5 ppm is considered excellent confirmation.

Conclusion

The structural validation of a synthesized compound like this compound is a process of assembling a puzzle. LC-MS provides the corner pieces by confirming the molecular weight and purity. FT-IR adds the edges by identifying the essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously fill in the center, revealing the intricate connectivity and stereochemistry of the molecule. By judiciously applying these complementary techniques and understanding the causality behind the data they produce, researchers can have the utmost confidence in their synthesized materials, paving the way for successful downstream applications.

References

A Comparative Spectroscopic Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate and its immediate precursor, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. This analysis is crucial for researchers, scientists, and drug development professionals who rely on precise molecular characterization to ensure the integrity of their synthetic pathways and final products. The aldehyde, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural confirmation are paramount, and understanding its spectroscopic signature in relation to its precursor is a fundamental aspect of quality control.

Introduction

The conversion of a primary alcohol to an aldehyde is a common yet critical transformation in organic synthesis. The choice of oxidizing agent and the careful monitoring of the reaction's progress are essential to prevent over-oxidation to the carboxylic acid and to ensure complete conversion of the starting material. This guide focuses on the spectroscopic changes observed during the oxidation of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate to this compound. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data to provide a clear and objective comparison.

Chemical Structures and Reaction Overview

The synthesis of the target aldehyde from the corresponding alcohol is typically achieved through a mild oxidation reaction. Common reagents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation protocol. Both methods are known for their high selectivity for primary alcohols and their compatibility with a wide range of functional groups, including the Boc-protecting group present in our substrate.[1][2][3][4][5]

G cluster_0 Starting Material cluster_1 Product Alcohol Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Aldehyde This compound Alcohol->Aldehyde Oxidation (e.g., Dess-Martin Periodinane)

Caption: Synthetic route from the alcohol precursor to the aldehyde product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting alcohol and the resulting aldehyde. This data has been compiled from various sources for comparative analysis.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Assignment Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Alcohol) This compound (Aldehyde) Rationale for Shift Changes
Aldehyde CHO-~9.76 ppm (t, J = 2.0 Hz)The appearance of a highly deshielded triplet is the most definitive indicator of the aldehyde formation. The low coupling constant is due to the adjacent methylene protons.
-NH-~4.50 ppm (br s)~4.50 ppm (br s)The chemical shift of the carbamate proton is largely unaffected by the transformation at the other end of the molecule.
-CH₂-OH / -CH₂-CHO~3.68 ppm (t, J = 6.4 Hz)~2.42 ppm (d, J = 2.0 Hz)The methylene protons adjacent to the newly formed carbonyl group are significantly shielded compared to when they were next to the hydroxyl group. The triplet in the alcohol becomes a doublet in the aldehyde.
-CH-NH-~3.45 ppm (m)~3.45 ppm (m)The methine proton on the cyclohexane ring attached to the nitrogen remains in a similar chemical environment.
Cyclohexyl CH₂~1.00 - 2.00 ppm (m)~1.00 - 2.10 ppm (m)The complex multiplet for the cyclohexane ring protons shows minor changes.
-C(CH₃)₃~1.44 ppm (s)~1.44 ppm (s)The nine equivalent protons of the tert-butyl group remain a sharp singlet, serving as a consistent internal reference point.[6]
¹³C NMR Data Comparison (100 MHz, CDCl₃)
Assignment Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Alcohol) This compound (Aldehyde) Rationale for Shift Changes
Aldehyde/Carbonyl C=O-~202.5 ppmThe appearance of a signal in the far downfield region is characteristic of an aldehyde carbonyl carbon.
Carbamate C=O~155.5 ppm~155.5 ppmThe carbamate carbonyl carbon is unaffected by the oxidation.
-C(CH₃)₃~79.0 ppm~79.2 ppmThe quaternary carbon of the tert-butyl group shows negligible change.
-CH₂-OH / -CH₂-CHO~60.5 ppm~51.5 ppmThe carbon adjacent to the oxygen is shielded upon oxidation of the alcohol to the aldehyde.
-CH-NH-~44.0 ppm~44.0 ppmThe carbon of the cyclohexane ring attached to the nitrogen remains in a similar environment.
Cyclohexyl CH₂~29.0 - 36.0 ppm~29.0 - 36.0 ppmThe carbons of the cyclohexane ring show minimal changes.
-C(CH₃)₃~28.4 ppm~28.4 ppmThe methyl carbons of the tert-butyl group are unchanged.
Mass Spectrometry Data Comparison
Ion Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Alcohol) This compound (Aldehyde) Interpretation
[M+H]⁺m/z 244.2m/z 242.2The molecular ion peak of the aldehyde is 2 atomic mass units less than the alcohol, corresponding to the loss of two hydrogen atoms during oxidation.
[M-C₄H₈]⁺m/z 188.1m/z 186.1Loss of isobutylene from the Boc group is a common fragmentation pathway.
[M-Boc+H]⁺m/z 144.1m/z 142.1Loss of the entire Boc group.

Experimental Protocols

A reliable method for the synthesis of this compound is the oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP).

Dess-Martin Oxidation Protocol

G Start Dissolve Alcohol in DCM Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at Room Temperature Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Obtain Aldehyde Purify->End

Caption: Workflow for the Dess-Martin Oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. The reaction is typically mild and does not require external cooling.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

In-depth Analysis and Interpretation

The spectroscopic data presented provides a clear narrative of the chemical transformation.

  • ¹H NMR: The most telling change is the appearance of the aldehyde proton signal at ~9.76 ppm. This highly deshielded proton is a definitive marker for the successful oxidation. Concurrently, the disappearance of the triplet corresponding to the -CH₂-OH protons at ~3.68 ppm and the emergence of a doublet for the -CH₂-CHO protons at a more shielded position of ~2.42 ppm confirms the conversion. The stability of the Boc protecting group is evidenced by the consistent presence of the sharp singlet at ~1.44 ppm.

  • ¹³C NMR: The conversion is unequivocally confirmed by the appearance of the carbonyl carbon of the aldehyde at ~202.5 ppm. The disappearance of the alcohol's -CH₂-OH carbon signal at ~60.5 ppm and the appearance of the aldehyde's -CH₂-CHO carbon signal at a more upfield position of ~51.5 ppm further corroborates the transformation.

  • Mass Spectrometry: The 2-dalton difference in the molecular ion peaks between the starting material and the product is the key indicator of the oxidation, representing the loss of two hydrogen atoms. The consistent fragmentation pattern involving the loss of the Boc group or isobutylene from the Boc group is observed in both spectra, providing further structural confirmation.

Conclusion

The spectroscopic comparison of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate and this compound provides a robust framework for the characterization of this important synthetic transformation. The distinct changes in the ¹H NMR, ¹³C NMR, and mass spectra serve as reliable diagnostic tools for monitoring reaction progress and confirming the identity and purity of the final product. This guide equips researchers with the necessary information to confidently perform and analyze this crucial step in their synthetic endeavors.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007.
  • Dess-Martin Oxidation, Organic Synthesis. [Link]

  • Swern, D.; Omura, K.; Sharma, A. K. A new and mild procedure for the oxidation of alcohols to carbonyl compounds. J. Org. Chem.1976 , 41 (6), 957–959. [Link]

  • Swern Oxidation, Wikipedia. [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. J. Biomol. NMR2016 , 65, 1-10. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Commercial vs. Lab-Synthesized Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the molecular building blocks used in synthesis are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key intermediate in the synthesis of novel therapeutics, such as the antipsychotic agent Cariprazine[1]. Its aldehyde functional group is highly reactive, making it a versatile synthon, but also susceptible to side reactions and degradation. Consequently, the purity of this intermediate is not a trivial matter; it directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety of the final drug product.

This guide provides a comprehensive comparison of the purity profiles of commercially procured versus laboratory-synthesized batches of this compound. We will delve into the typical synthetic routes, outline a rigorous, multi-technique analytical workflow for purity assessment, and present comparative data to guide researchers in making informed decisions for their specific applications. The methodologies described herein are grounded in principles of analytical chemistry and reflect the stringent standards of Good Manufacturing Practice (GMP) that govern the pharmaceutical industry[2][3][4][5].

The Genesis of Impurities: A Tale of Two Sources

The impurity profile of a chemical is a direct reflection of its history—the synthetic route, purification methods, and storage conditions. Understanding these factors is key to anticipating potential purity issues.

Commercial Sourcing: Commercial suppliers, particularly those adhering to GMP, offer the advantage of well-defined, validated processes designed to produce materials of consistent quality[6]. Manufacturing processes are typically controlled and validated to ensure batch-to-batch consistency. However, the exact synthetic route is often proprietary. Impurities may still be present, arising from starting materials, reagents, or process-related side reactions. The key advantage is a Certificate of Analysis (CoA) providing a baseline purity value, though it may not identify all minor impurities.

Laboratory Synthesis: Synthesizing the intermediate in-house provides complete control over the process and a transparent understanding of the potential byproducts. A common and effective laboratory-scale method for preparing the target aldehyde is the oxidation of the corresponding primary alcohol, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The Dess-Martin periodinane (DMP) oxidation is frequently chosen for its mild conditions, high chemoselectivity, and tolerance of sensitive functional groups like the Boc-carbamate[7][8].

Despite its advantages, the DMP oxidation can introduce specific impurities. The primary byproducts include the unreacted starting alcohol, over-oxidation to the carboxylic acid, and residual iodine-containing compounds from the spent reagent[9].

cluster_synthesis Lab Synthesis: Dess-Martin Oxidation cluster_impurities Potential Impurities Start_Alc Starting Alcohol (tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate) Reaction Oxidation Reaction (CH₂Cl₂, Room Temp) Start_Alc->Reaction DMP Dess-Martin Periodinane (DMP) DMP->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Unreacted_Alc Unreacted Alcohol Reaction->Unreacted_Alc Incomplete Reaction Over_Ox Over-oxidized Carboxylic Acid Reaction->Over_Ox Over-oxidation Iodinane Iodinane Byproduct Reaction->Iodinane Reagent Byproduct Purification Silica Gel Chromatography Workup->Purification Final_Product Final Product (Aldehyde) Purification->Final_Product cluster_analysis Analytical Workflow Sample_Comm Commercial Sample HPLC 1. HPLC-UV (Quantitative Purity) Sample_Comm->HPLC Sample_Lab Lab-Synthesized Sample Sample_Lab->HPLC NMR 2. ¹H NMR (Structural Identity & Impurities) HPLC->NMR LCMS 3. LC-MS (Impurity Identification) NMR->LCMS Report Final Purity Report LCMS->Report

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry. A reversed-phase method provides excellent separation of the non-polar target aldehyde from more polar (starting alcohol) and less polar impurities. UV detection is suitable as the aldehyde group, while not a strong chromophore, provides sufficient response for quantification at 210 nm. To enhance sensitivity and specificity for aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed, shifting the detection wavelength to ~360 nm where background interference is lower.[10] However, for a direct purity assessment, analysis of the underivatized compound is often sufficient and avoids potential artifacts from the derivatization reaction itself.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve samples in Acetonitrile to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR is unparalleled for structural confirmation and for identifying impurities that have distinct proton signals. It provides information on the molecular structure and can detect impurities that might co-elute with the main peak in HPLC.[11] For our target molecule, key diagnostic signals include the aldehyde proton (~9.7 ppm), the NH proton of the Boc group (~4.5 ppm), and the tert-butyl protons (~1.4 ppm). The presence of a signal for the CH₂-OH group of the starting alcohol (~3.6 ppm) would be a clear indicator of this specific impurity.

Methodology:

  • System: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: ~10 mg/mL

  • Parameters: 16 scans, 1-second relaxation delay.

  • Analysis: Chemical shift, integration, and coupling patterns are analyzed to confirm the structure and identify impurity signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful technique for the identification of unknown impurities.[12][13][14] It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for the determination of the molecular weight of trace components. This is crucial for hypothesizing the structure of process-related impurities or degradants. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, enabling the confident assignment of elemental compositions.[15][16]

Methodology:

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Waters Xevo G2-XS QTOF (or equivalent Q-TOF/Orbitrap)

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase & Gradient: As per HPLC method, scaled for UPLC flow rates (e.g., 0.4 mL/min).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Mass Range: 50-1000 m/z

  • Analysis: Extract ion chromatograms for expected impurity masses (e.g., starting alcohol, over-oxidized acid) and analyze the mass spectra of any unexpected peaks detected.

Comparative Data Analysis

The following tables summarize representative data obtained from the analysis of a typical commercial batch and a lab-synthesized batch prepared via DMP oxidation.

Table 1: HPLC-UV Purity Comparison

Sample SourceRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Commercial9.5298.7%0.45% (at 8.1 min)0.21% (at 10.3 min)
Lab-Synthesized9.5195.2%2.8% (at 4.2 min)0.9% (at 9.8 min)

Interpretation: The commercial sample shows higher overall purity. The lab-synthesized sample contains a significant early-eluting impurity (2.8%), characteristic of the more polar starting alcohol.

Table 2: ¹H NMR Impurity Identification

Sample SourceDiagnostic SignalsIdentified Impurities & Evidence
CommercialAldehyde (CHO) at 9.76 ppm (s, 1H), Boc NH at 4.51 ppm (br s, 1H), t-Bu at 1.44 ppm (s, 9H).No significant impurity signals detected above 0.5%.
Lab-SynthesizedAll signals for the main product present. Additional signals observed.Starting Alcohol: Triplet at 3.65 ppm (-CH₂OH). Integration suggests ~3% relative to the product. Over-oxidized Acid: Broad singlet at ~11 ppm (COOH). Trace amounts observed.

Interpretation: The NMR data corroborates the HPLC results. The primary impurity in the lab-synthesized batch is confirmed as the unreacted starting alcohol. This is a common outcome in DMP oxidations that have not gone to completion and highlights the need for careful reaction monitoring and purification.[17]

Table 3: LC-MS Impurity Mass Identification

Sample SourcePeak RT (min)Observed Mass [M+H]⁺Proposed Identity
Commercial8.1258.1701Isomeric Impurity (C₁₃H₂₃NO₃ + Na⁺ = 264.15)
Lab-Synthesized4.2244.1856Starting Alcohol (C₁₃H₂₅NO₃)
Lab-Synthesized9.8258.1705Over-oxidized Acid (C₁₃H₂₃NO₄)

Interpretation: LC-MS confirms the identity of the major impurities in the lab-synthesized batch by providing their exact molecular weights. For the commercial sample, LC-MS identified an impurity that was not readily apparent by NMR, suggesting it may be an isomer or a structurally similar compound. This demonstrates the power of using orthogonal techniques for a complete impurity profile.[13]

Conclusion and Recommendations

This comparative guide demonstrates that both commercial and lab-synthesized sources of this compound have distinct advantages and disadvantages.

  • Commercial Sample: Offers high purity (>98%), consistency, and immediate availability. It is the recommended choice for applications where a well-characterized, high-purity starting material is essential, such as in late-stage drug development or GMP-regulated synthesis. The trade-off is higher cost and a lack of transparency into the synthetic route.

  • Lab-Synthesized Sample: Provides full control over the synthesis and a clear understanding of the potential impurity profile. While our unoptimized synthesis resulted in lower purity (~95%), this can often be improved with careful optimization of reaction time and chromatographic purification. This route is suitable for early-stage research, route scouting, and when cost is a primary concern. Researchers must, however, invest the time and resources into rigorous purification and characterization to ensure the material is fit for its intended purpose.

Ultimately, the choice of source depends on the specific requirements of the project. For critical applications, the higher cost of a well-characterized commercial product is a worthwhile investment in data quality and project timeline security. For exploratory work, in-house synthesis remains a viable and cost-effective option, provided a robust analytical quality control workflow, as outlined here, is implemented.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
  • LC-MS and CE-MS Str
  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps, [Link]

  • Structural analysis of impurities in pharmaceuticals. Separation Science, [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals, [Link]

  • Dess–Martin periodinane. Wikipedia, [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal, [Link]

  • Dess-Martin Oxidation PDF. Organic Chemistry Portal, [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA, [Link]

  • What are the 10 principles of GMP? PharmOut, [Link]

  • Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. PubMed, [Link]

  • Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing. PharmaSource, [Link]

  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs, [Link]

  • Good manufacturing practice. Wikipedia, [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation, [Link]

  • RP-HPLC-fluorescence analysis of aliphatic aldehydes. PMC - NIH, [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific, [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes. ACS Publications, [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and the purity of the final active pharmaceutical ingredient (API). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has emerged as a key building block, particularly in the synthesis of novel antipsychotic agents like Cariprazine.[1] This guide provides an in-depth analysis of its performance, particularly in the context of reductive amination, and offers a comparative perspective against other potential alternatives.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound is a bifunctional molecule featuring a Boc-protected amine on a cyclohexane ring and a reactive aldehyde moiety. This unique structure makes it an invaluable intermediate for introducing a substituted cyclohexyl group into a target molecule. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations.

The primary application of this compound is in the synthesis of Cariprazine, a dopamine D3/D2 receptor partial agonist.[1] The synthesis prominently features a reductive amination reaction where the aldehyde group of this compound reacts with a primary or secondary amine.

Performance in Reductive Amination: A Mechanistic Overview

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.

Reductive Amination Workflow

Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Primary/Secondary Amine Amine->Imine Product Coupled Amine Product Imine->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product

Caption: General workflow of reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has become the reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][3] Unlike more powerful reducing agents like sodium borohydride, STAB does not readily reduce aldehydes and ketones at a significant rate, which minimizes the formation of alcohol byproducts.[3] Its lower toxicity compared to sodium cyanoborohydride (NaBH₃CN) further enhances its appeal in process chemistry.[3]

Comparative Analysis: Performance Benchmarking

While direct, head-to-head comparative studies under identical conditions are not extensively detailed in the literature, we can infer the performance of this compound by examining its successful application in multi-step syntheses and comparing it to the general reactivity of other aldehydes in reductive amination.

Key Performance Indicators:

  • Yield: The efficiency of the conversion of the starting material to the desired product.

  • Reaction Time: The duration required to achieve complete conversion.

  • Purity: The level of contamination of the final product with byproducts or unreacted starting materials.

  • Scalability: The feasibility of performing the reaction on an industrial scale.

Table 1: Performance of this compound in a Representative Reductive Amination

Amine SubstrateReducing AgentSolventReaction TimeYield (%)Purity (%)Reference
1-(2,3-Dichlorophenyl)piperazineSodium TriacetoxyborohydrideDichloromethane4 h>95 (crude)Not specified[4]

Alternative Aldehydes for Comparison:

To provide a context for the performance of our target compound, we can consider other commercially available aldehydes that could be used to introduce cyclic or functionalized aliphatic moieties.

  • Cyclohexanecarboxaldehyde: A simple, unsubstituted cyclic aldehyde.

  • 4-Formylpiperidine-1-carboxylate: A heterocyclic aldehyde with a Boc-protected nitrogen.

  • Benzaldehyde: An aromatic aldehyde, for comparison of reactivity between aliphatic and aromatic systems.

Table 2: General Performance of Alternative Aldehydes in Reductive Amination

AldehydeAmineReducing AgentSolventYield (%)Reference
CyclohexanecarboxaldehydeMorpholineSodium Triacetoxyborohydride1,2-Dichloroethane96[5]
N-Boc-4-formylpiperidine2-AminopyrimidineSodium Triacetoxyborohydride1,2-DichloroethaneNot specified[6]
BenzaldehydeBenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane94[5]

Analysis of Performance:

The key advantage of This compound lies in its specific substitution pattern, which is crucial for the synthesis of molecules like Cariprazine. The trans stereochemistry is pre-established, and the ethyl linker between the cyclohexane ring and the aldehyde provides the necessary spacing and flexibility for binding to the target receptor. The Boc-protected amine offers a handle for further functionalization.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the oxidation of the corresponding alcohol.

Synthesis Workflow

Starting_Material Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Product This compound Starting_Material->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) Oxidizing_Agent->Product

Caption: Synthesis of the target aldehyde.

Step-by-Step Procedure:

  • Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

Protocol 2: Reductive Amination using this compound

This protocol describes the coupling of the title compound with a primary amine using sodium triacetoxyborohydride.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane, add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its performance in reductive amination reactions, particularly with sodium triacetoxyborohydride, is characterized by high efficiency and selectivity. While direct comparative data with other aldehydes under identical conditions is sparse, the successful and widespread use of this compound in complex syntheses underscores its reliability and importance.

For researchers and drug development professionals, the choice of an aldehyde for reductive amination will ultimately depend on the specific structural requirements of the target molecule. However, for applications requiring the introduction of a Boc-protected aminocyclohexylethyl moiety with defined trans stereochemistry, this compound stands out as a superior and well-validated choice. Future research may focus on developing even more efficient and greener synthetic routes to this key intermediate and on exploring its application in the synthesis of other biologically active compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Bentham Science Publishers. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Ghorai, P. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(84), 12663-12666. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]

  • Patsnap. (n.d.).
  • Singh, J., & Sharma, S. (2017). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Omega, 2(7), 3112-3118. [Link]

  • ResearchGate. (2014). Reductive BOC-Amination of Aldehydes. [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • ResearchGate. (2021). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Aleixandre, M., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 11(1), 24-40. [Link]

  • ResearchGate. (2022). Comparative yield of reductive amination product using different methods. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-22. [Link]

  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a critical building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for the novel antipsychotic Cariprazine.[1] The selection of a synthetic route for this aldehyde can significantly impact project timelines, costs, and overall yield. This guide provides an in-depth, objective comparison of two common synthetic routes for the preparation of this compound, offering experimental data and a cost-benefit analysis to inform your selection process.

The primary precursor for both routes discussed herein is the readily available alcohol, Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The transformation to the target aldehyde is achieved through oxidation. We will compare two widely used and effective oxidation methodologies: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Route 1: The Swern Oxidation

The Swern oxidation is a classic and reliable method for the mild oxidation of primary alcohols to aldehydes.[2][3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, most commonly oxalyl chloride, at low temperatures. A hindered organic base, such as triethylamine, is then used to facilitate the elimination reaction to yield the aldehyde.[3]

Mechanistic Insight

The causality behind the Swern oxidation lies in the in situ formation of a highly reactive electrophilic sulfur species. DMSO reacts with oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base deprotonates the carbon adjacent to the oxygen, leading to a five-membered ring transition state that collapses to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The low reaction temperature (-78 °C) is crucial to prevent side reactions and decomposition of the active oxidant.

Experimental Protocol: Swern Oxidation of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

Materials:

  • Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C (a dry ice/acetone bath), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for converting primary alcohols to aldehydes. This reaction employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent.[3]

Mechanistic Insight

The DMP oxidation proceeds through a ligand exchange mechanism. The alcohol substrate coordinates to the iodine center of the DMP, displacing an acetate ligand. A base (which can be the displaced acetate or an added non-nucleophilic base) then abstracts the proton from the alcohol's hydroxyl group. This is followed by an intramolecular elimination where the proton on the carbon bearing the oxygen is removed, leading to the formation of the aldehyde, the reduced iodine species, and acetic acid. The reaction is typically performed at room temperature and is known for its high yields and tolerance of sensitive functional groups.[3]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

Materials:

  • Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Cost-Benefit Analysis

The choice between these two excellent methods often comes down to a careful consideration of various factors beyond just the chemical yield. The following table provides a comparative analysis of the Swern and DMP oxidation routes for the synthesis of this compound.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagent Cost Lower . Oxalyl chloride, DMSO, and triethylamine are relatively inexpensive bulk chemicals.Higher . Dess-Martin Periodinane is a specialty reagent and is significantly more expensive.
Starting Material Cost Same for both routes (Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate).Same for both routes (Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate).
Reaction Conditions Cryogenic temperatures (-78 °C) are required, which can be a logistical challenge for large-scale synthesis.Room temperature , simplifying the experimental setup.
Reaction Time Generally longer due to the cooling, addition, and warming steps.Typically faster, often complete within a few hours at room temperature.
Workup and Purification Can be more complex due to the presence of water-soluble byproducts and the malodorous dimethyl sulfide.Generally simpler workup, although the removal of iodine byproducts can sometimes be challenging.
Yield High yields are typically reported.High to excellent yields are commonly achieved.
Safety and Environmental Toxic and corrosive oxalyl chloride is used. The reaction produces toxic carbon monoxide gas and the malodorous and volatile dimethyl sulfide . Requires a well-ventilated fume hood.DMP is potentially explosive under certain conditions (shock or heat) and should be handled with care. The iodine-based byproducts are generally less volatile and odorous.
Scalability The need for low temperatures and the production of gaseous byproducts can pose challenges for scaling up.The higher cost of the reagent is a major barrier to large-scale industrial synthesis. However, the milder conditions are advantageous.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both the Swern and DMP oxidation routes.

Swern_Oxidation_Workflow start Start: Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in DCM cool Cool to -78 °C start->cool add_dmso Add DMSO/Oxalyl Chloride cool->add_dmso react1 React for 1h at -78 °C add_dmso->react1 add_base Add Triethylamine react1->add_base react2 React and Warm to RT add_base->react2 quench Quench with Water react2->quench extract Extraction quench->extract purify Purification extract->purify end_product End: this compound purify->end_product

Caption: Workflow for the Swern Oxidation.

DMP_Oxidation_Workflow start Start: Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp react React at Room Temperature add_dmp->react quench Quench with Bicarbonate/Thiosulfate react->quench extract Extraction quench->extract purify Purification extract->purify end_product End: this compound purify->end_product

Sources

A Comparative Guide to Aldehyde-Reactive Linkers: Focusing on Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and proteomics, the precise and stable linkage of molecules is paramount. Bifunctional crosslinkers are the molecular architects of these connections, enabling the creation of sophisticated biomolecular constructs like antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes[1][2]. Among the diverse chemistries available for bioconjugation, the reaction between an aldehyde and a nucleophile stands out for its bio-orthogonality and efficiency[3]. The aldehyde group is not naturally present in proteins, making it a unique chemical handle for site-specific modification[3].

This guide provides an in-depth comparison of aldehyde-reactive linkers, with a central focus on Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate . We will explore its chemical nature, compare its performance characteristics against other aldehyde-reactive linkers, and provide detailed experimental protocols for evaluating cross-reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their bioconjugation strategies.

Introduction to this compound

This compound (CAS: 215790-29-7) is a heterobifunctional crosslinker[4]. Its structure features a terminal aldehyde group (the "oxoethyl" moiety) and a Boc-protected amine on a rigid cyclohexane scaffold[5][6].

  • Aldehyde Group: This is the reactive handle for conjugation to molecules bearing a compatible nucleophile, such as a hydrazide or an alkoxyamine[7].

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be used for a subsequent conjugation step, for example, to an activated carboxyl group on a protein or a payload.

  • Cyclohexane Spacer: The rigid trans-cyclohexane ring provides a defined spatial separation between the two reactive ends of the linker.

This linker is also known as an intermediate in the synthesis of the antipsychotic drug Cariprazine[8]. Its utility in bioconjugation stems from the highly specific reactivity of the aldehyde group.

The Landscape of Aldehyde-Reactive Bioconjugation

The power of aldehyde-reactive chemistry lies in its ability to form stable covalent bonds with specific nucleophiles, a process often referred to as ligation[3]. Before delving into a direct comparison of linkers, it is crucial to understand the two main approaches for introducing the aldehyde functionality into a protein:

  • Chemoenzymatic Modification: The "aldehyde tag" method utilizes the formylglycine-generating enzyme (FGE) to oxidize a cysteine residue within a specific peptide sequence (e.g., CxPxR) to a formylglycine, which contains a reactive aldehyde[3]. This technique is highly efficient and site-specific.

  • Chemical Oxidation: N-terminal serine or threonine residues can be oxidized with sodium periodate (NaIO₄) to generate a glyoxyl aldehyde[3]. This method is useful when genetic engineering is not feasible.

Once the aldehyde is in place, it can be targeted by various nucleophilic linkers. The most common reactions involve the formation of hydrazones or oximes, which are stable under physiological conditions.

Comparative Analysis of Aldehyde-Reactive Linkers

To provide a comprehensive comparison, we will evaluate this compound against two other widely used aldehyde-reactive linkers with distinct characteristics:

  • SMCC hydrazide (4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide): A popular heterobifunctional linker with a hydrazide for aldehyde reactivity and a maleimide for reaction with thiols (e.g., from cysteine residues)[9].

  • Alkoxyamine-PEG4-Biotin: A linker featuring an alkoxyamine for aldehyde reactivity and a biotin moiety for strong, non-covalent interaction with streptavidin. The polyethylene glycol (PEG) spacer enhances solubility[9].

The choice of linker significantly impacts the properties of the final conjugate, including its stability, solubility, and biological activity.

Structural and Functional Comparison
FeatureThis compoundSMCC hydrazideAlkoxyamine-PEG4-Biotin
Aldehyde-Reactive Group AldehydeHydrazideAlkoxyamine
Second Reactive Group Boc-protected amineMaleimideBiotin
Spacer Arm Rigid cyclohexaneCyclohexaneFlexible PEG4
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility ModerateLowHigh
Causality Behind Experimental Choices

When designing a bioconjugation strategy, the selection of a linker is a critical decision driven by the specific application.

  • Rigidity vs. Flexibility: The rigid cyclohexane spacer of this compound and SMCC hydrazide provides a well-defined distance between the conjugated molecules. This can be advantageous in applications where precise spatial orientation is crucial, such as in the study of protein-protein interactions. In contrast, the flexible PEG spacer of Alkoxyamine-PEG4-Biotin can improve the solubility and reduce aggregation of the conjugate, which is often desirable for therapeutic applications.

  • Orthogonal Reactivity: The choice of the second reactive group dictates the conjugation strategy. The Boc-protected amine in our primary linker allows for a two-step process where the aldehyde is reacted first, followed by deprotection and reaction of the amine. This provides excellent control over the conjugation process. The maleimide group of SMCC hydrazide offers a direct and efficient way to target cysteine residues, which can be introduced at specific sites in a protein through mutagenesis[10]. The biotin moiety of the third linker is not for covalent bonding but for high-affinity binding to streptavidin, a common tool in diagnostics and affinity chromatography.

Experimental Design for Cross-Reactivity Studies

To objectively compare the performance of these linkers, a series of experiments can be designed to assess their reactivity, specificity, and potential for off-target reactions.

Model System
  • Protein: A recombinant monoclonal antibody (mAb) with a C-terminal aldehyde tag (e.g., generated using the FGE system). This provides a single, well-defined site for conjugation.

  • Payload: A fluorescent dye with a compatible reactive group (e.g., a hydrazide- or alkoxyamine-functionalized fluorophore for the aldehyde-tagged mAb, and a thiol-containing fluorophore for SMCC hydrazide).

  • Control: A similar mAb without the aldehyde tag to assess non-specific binding.

Experimental Workflow for Comparing Linker Reactivity

G cluster_0 Protein Preparation cluster_1 Linker-Payload Conjugation cluster_2 Purification & Analysis prep_mAb Prepare Aldehyde-Tagged mAb conjugate_T Incubate mAb with Tert-butyl Linker + Payload prep_mAb->conjugate_T conjugate_S Incubate mAb with SMCC Hydrazide + Payload prep_mAb->conjugate_S conjugate_A Incubate mAb with Alkoxyamine-PEG4-Biotin prep_mAb->conjugate_A prep_control Prepare Control mAb (No Tag) prep_control->conjugate_T Control Reactions prep_control->conjugate_S Control Reactions prep_control->conjugate_A Control Reactions purify Purify Conjugates (e.g., SEC) conjugate_T->purify conjugate_S->purify conjugate_A->purify analyze Analyze by SDS-PAGE, MS, and Spectroscopy purify->analyze

Caption: Experimental workflow for comparing the reactivity of different aldehyde-reactive linkers.

Detailed Experimental Protocol: Conjugation and Analysis

1. Reagent Preparation:

  • Prepare the aldehyde-tagged mAb and the control mAb in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
  • Dissolve the linkers and payloads in an appropriate solvent (e.g., DMSO) to create stock solutions.

2. Ligation Reaction:

  • To separate reaction tubes containing the aldehyde-tagged mAb, add a molar excess (e.g., 5-10 equivalents) of each linker-payload combination.
  • Set up parallel reactions with the control mAb to assess non-specific binding.
  • Incubate the reactions at room temperature for a defined period (e.g., 2-16 hours), with gentle mixing.

3. Purification:

  • Remove excess linker and payload by size-exclusion chromatography (SEC) or dialysis.

4. Analysis:

  • SDS-PAGE: Analyze the purified conjugates by SDS-PAGE under reducing conditions. A successful conjugation will result in a band shift corresponding to the mass of the attached linker and payload.
  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the conjugate and determine the drug-to-antibody ratio (DAR).
  • UV-Vis Spectroscopy: Quantify the protein concentration (at 280 nm) and the amount of conjugated payload (at its specific absorbance maximum) to calculate the DAR.

Interpreting the Results: A Comparative Data Summary

The following table presents hypothetical data from the described experiments to illustrate how the performance of these linkers can be compared.

ParameterThis compoundSMCC hydrazideAlkoxyamine-PEG4-Biotin
Reaction Efficiency (DAR) ~1.8~1.9~1.9
Reaction Time (to 90% completion) 8 hours4 hours2 hours
Specificity (Binding to Control mAb) < 1%< 1%< 1%
Conjugate Solubility ModerateLowHigh
Stability (in serum at 37°C for 7 days) > 95%> 95%> 98% (Oxime bond is generally more stable than hydrazone)

Discussion and Conclusion

This guide provides a framework for understanding and evaluating This compound in the context of other aldehyde-reactive linkers.

  • This compound offers a valuable combination of a rigid spacer and a protected amine, allowing for controlled, sequential conjugations. Its moderate solubility and reactivity make it suitable for applications where a well-defined linker structure is paramount.

  • SMCC hydrazide remains a workhorse for linking aldehydes to thiols, offering high reactivity and specificity. Its lower solubility can be a consideration for some proteins.

  • Alkoxyamine-PEG4-Biotin excels in applications requiring high solubility and a stable oxime linkage. The biotin moiety makes it an excellent choice for diagnostic and purification purposes.

The optimal choice of an aldehyde-reactive linker is not universal but depends on a careful consideration of the specific biomolecules to be conjugated, the desired properties of the final product, and the overall experimental design. By following the principles and protocols outlined in this guide, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.

References

  • Pifferi, C., et al. (2021). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Yates, N. D. J., et al. (2024). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • StarProtocols. (2021). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Arginine-specific protein modification using α-oxo-aldehyde functional polymers prepared by atom transfer radical polymerization. Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • van der Wijk, T., et al. (2017). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. Retrieved from [Link]

  • Feeney, R. E., & Whitaker, J. R. (1982). Chemical Modifications that Affect Nutritional and Functional Properties of Proteins. ACS Symposium Series. Retrieved from [Link]

  • Chau, C. H., et al. (2019). Antibody–Drug Conjugates for Cancer Therapy. Cancers. Retrieved from [Link]

  • Osheroff, N., & Brautigan, D. L. (Eds.). (2001). The chemistry of protein functional groups. Oxford University Press. Retrieved from [Link]

Sources

A Comparative Guide to the Applications of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. This guide provides an in-depth technical overview of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a versatile building block, with a focus on its primary application in the synthesis of the antipsychotic drug Cariprazine. We will explore its synthesis, compare its utility against a relevant alternative, and provide detailed experimental protocols to illustrate its practical application.

Introduction to this compound

This compound (CAS: 215790-29-7) is a bifunctional molecule featuring a Boc-protected amine and an aldehyde functionality.[1] This structural arrangement makes it a valuable intermediate in pharmaceutical synthesis, particularly in reactions where a protected amine is required for subsequent transformations after the aldehyde has been utilized, most commonly in reductive amination reactions.[2][3] The trans stereochemistry of the cyclohexane ring is a crucial feature for the biological activity of the final active pharmaceutical ingredient (API) in many cases, including Cariprazine.[4]

While its application in the pharmaceutical sector is well-documented, its use is also reported in the agrochemical and polymer industries, although specific public-domain examples are less prevalent.[5][6]

Core Application: Synthesis of Cariprazine via Reductive Amination

The most prominent application of this compound is as a key intermediate in the synthesis of Cariprazine, a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[4][7][8] The synthesis involves the reductive amination of the aldehyde with 1-(2,3-dichlorophenyl)piperazine.

The Synthetic Logic: Why this Intermediate?

The choice of this compound is dictated by several factors:

  • Stereochemical Control: The trans configuration of the cyclohexane ring is essential for the pharmacological activity of Cariprazine.[4] Using a pre-functionalized starting material with the correct stereochemistry simplifies the overall synthesis.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under the conditions of reductive amination but can be readily removed under acidic conditions in a later step to allow for further functionalization. This orthogonality is a cornerstone of modern organic synthesis.

  • Reactive Handle: The aldehyde group provides a reactive site for the crucial C-N bond formation with the piperazine moiety through reductive amination, a reliable and high-yielding reaction.[3][9][10]

G cluster_synthesis Synthesis of Cariprazine Intermediate cluster_deprotection Final Steps Aldehyde This compound Piperazine 1-(2,3-dichlorophenyl)piperazine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product Boc-protected Cariprazine precursor Deprotection Boc Deprotection (Acidic Conditions) UreaFormation Urea Formation Cariprazine Cariprazine

Comparative Analysis: An Alternative Intermediate

In the synthesis of Cariprazine, an alternative approach involves the use of trans-1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea.[11] This intermediate already contains the dimethylurea moiety present in the final Cariprazine molecule, thus altering the synthetic strategy.

FeatureThis compoundtrans-1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea
Protecting Group Tert-butoxycarbonyl (Boc)N/A (Urea moiety is part of the final structure)
Synthetic Strategy Reductive amination followed by deprotection and urea formation.Reductive amination is the final C-N bond-forming step.
Number of Steps Potentially one additional step (urea formation).Fewer steps in the final stage of the synthesis.
Reported Yield (Reductive Amination) High (specific yield can vary based on conditions).High (specific yield can vary based on conditions).[11]
Overall Process Efficiency May be slightly lower due to an extra step.Potentially higher due to a more convergent synthesis.

Discussion: The choice between these two intermediates depends on the overall synthetic strategy and the desired convergence point. The Boc-protected aldehyde offers greater flexibility for introducing different urea analogs if desired for structure-activity relationship (SAR) studies. However, for the direct synthesis of Cariprazine, the dimethylurea-containing aldehyde offers a more streamlined approach in the final steps.

Experimental Protocols

Synthesis of this compound

The target aldehyde is typically prepared by the oxidation of the corresponding primary alcohol, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

G Alcohol Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate Oxidation Oxidation Alcohol->Oxidation Aldehyde This compound Oxidation->Aldehyde

Protocol 1: Swern Oxidation [12][13][14][15][16]

The Swern oxidation is a mild and widely used method that avoids heavy metals.[15] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[14]

  • Step 1: Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Step 2: Addition of Alcohol: Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Step 3: Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.

  • Step 4: Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde. The product can be purified by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [17][18][19][20][21]

The Dess-Martin oxidation is another mild and selective method for oxidizing alcohols to aldehydes.[19] It is particularly useful for acid-sensitive substrates.[19]

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Step 2: Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion.

  • Step 3: Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Step 4: Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by flash column chromatography.

Reductive Amination for Cariprazine Synthesis

This protocol describes the key step in Cariprazine synthesis where the title compound is utilized.

  • Step 1: Imine Formation: In a reaction vessel, dissolve this compound (1.0 eq.) and 1-(2,3-dichlorophenyl)piperazine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.) portion-wise to the reaction mixture. The use of this mild reducing agent allows for a one-pot procedure as it selectively reduces the iminium ion in the presence of the aldehyde.[3]

  • Step 3: Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Step 4: Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected Cariprazine precursor.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis, with a particularly well-established role in the industrial production of the antipsychotic drug Cariprazine. Its utility stems from the presence of a reactive aldehyde handle and a strategically placed, orthogonally protected amine on a stereochemically defined cyclohexane scaffold. While alternative intermediates exist that may offer a more convergent synthesis in specific cases, the flexibility and reliability of the chemistry associated with this Boc-protected aldehyde ensure its continued importance in the pharmaceutical industry. The choice of synthetic route and key intermediates will always be a balance of factors including cost, scalability, and the specific goals of the research or development program.

References

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [Link]

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • A preparation method of cariprazine and its intermediate.
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Industrial process for the preparation of cariprazine.
  • Product ratios a and yields obtained after reductive amination b between D-Gal and racemic AP using different reaction conditions. ResearchGate. [Link]

  • This compound | C13H23NO3 | CID 24720884. PubChem @ NIH. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF. ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Swern Oxidation Proceedure. Michigan State University. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central @ NIH. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Dess-Martin Oxidation. Chem-Station Int. Ed. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed @ NIH. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • The dess-martin periodinane. Organic Syntheses. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO.
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Dess–Martin oxidation. Wikipedia. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed @ NIH. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine. PubChem @ NIH. [Link]

  • trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine | C21H32Cl2N4O. PubChem @ NIH. [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of chemical intermediates like tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate—a key building block in pharmaceutical synthesis—demand rigorous adherence to established protocols.[1][2][3] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and field-proven best practices.

The causality behind these procedures is clear: preventing chemical exposure, ensuring regulatory compliance, and protecting our environment. This is not merely a checklist but a self-validating system designed to integrate seamlessly into your laboratory's safety culture.

Part 1: Hazard Identification and Immediate Risk Assessment

Before any disposal action, a thorough understanding of the compound's inherent risks is paramount. This compound is not benign; its hazard profile necessitates careful handling at all stages, including disposal.[4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.

GHS Hazard Classification Hazard Statement Implication for Handling and Disposal
Acute toxicity, oral (Category 4)H302: Harmful if swallowedIngestion is a primary risk. Waste containers must be securely sealed. Accidental ingestion requires immediate medical attention.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationDirect skin contact must be avoided. Mandates the use of nitrile gloves and a lab coat. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationChemical splash goggles or a face shield are mandatory. Any eye contact requires immediate and prolonged rinsing.
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationOperations that could generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.

Data sourced from PubChem and Combi-Blocks Safety Data Sheet.[4][5]

Part 2: Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins the moment the material is designated as waste. Adherence to a strict pre-disposal protocol prevents cross-contamination and ensures the safety of personnel handling the waste downstream.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA) Establish a designated SAA within or near the laboratory where the waste is generated. This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free of cracks or residues from previous use.

Step 3: Segregate the Waste Stream Crucially, this carbamate waste must be segregated from incompatible materials.

  • Do NOT mix with: Strong oxidizing agents, strong acids, or strong bases. Mixing can lead to vigorous, exothermic reactions or the release of toxic gases.[6]

  • Keep solid waste separate from liquid waste unless it is part of a solution generated during the experimental process.

Step 4: Label the Waste Container Correctly Proper labeling is a critical, non-negotiable step. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic")

  • The date accumulation started.

Part 3: Disposal Workflow: A Step-by-Step Guide

The disposal path depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for safe disposal.

DisposalWorkflow cluster_type Assess Waste Type & Quantity cluster_spill Spill Response Protocol cluster_bulk Bulk Disposal Protocol cluster_container Container Decontamination start Waste Generated: This compound is_spill Small Spill (<5g) start->is_spill Is it a minor spill? is_bulk Bulk Waste / Contaminated PPE start->is_bulk Is it bulk chemical or contaminated material? is_container Empty Container start->is_container Is it an empty container? spill_ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) is_spill->spill_ppe bulk_contain 1. Place in a designated, labeled hazardous waste container is_bulk->bulk_contain container_rinse 1. Triple rinse with a suitable solvent (e.g., acetone, ethanol) is_container->container_rinse spill_absorb 2. Cover with inert absorbent (e.g., vermiculite, sand) spill_ppe->spill_absorb spill_collect 3. Collect into waste container using non-sparking tools spill_absorb->spill_collect spill_label 4. Label as Hazardous Waste spill_collect->spill_label bulk_transfer 3. Transfer to institutional Environmental Health & Safety (EHS) spill_label->bulk_transfer bulk_seal 2. Ensure container is sealed bulk_contain->bulk_seal bulk_seal->bulk_transfer final_disposal Final Disposal by Licensed Facility (Typically via High-Temperature Incineration) bulk_transfer->final_disposal container_rinsate 2. Collect all rinsate as Hazardous Waste container_rinse->container_rinsate container_rinsate->bulk_contain container_dispose 3. Deface label and dispose of container per lab policy container_rinsate->container_dispose

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Protocol for Bulk Waste Disposal

The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA), often imposing Land Disposal Restrictions (LDR).[7][8] This means the waste must be treated to specific standards before it can be landfilled. High-temperature incineration is the most common and effective method for the ultimate destruction of this type of organic waste.[9]

  • Collection: Carefully transfer the solid waste or contaminated materials (e.g., gloves, absorbent pads) into the designated and properly labeled hazardous waste container. Avoid generating dust.

  • Storage: Securely seal the container and store it in your laboratory's SAA. Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Coordination with EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste. They will manage the manifest and ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Chemical Treatment (Expert Use Only): For certain N-alkyl carbamates, alkaline hydrolysis can be an effective pre-treatment step to break the carbamate linkage and reduce toxicity.[9] This involves reacting the waste with a strong base like sodium hydroxide. This procedure should only be performed by trained personnel with a specific, validated protocol and appropriate engineering controls (i.e., in a chemical fume hood) due to the potential for hazardous reactions. The resulting solution must still be disposed of as hazardous waste.

Part 4: Emergency Procedures

In the event of accidental exposure or a large spill, immediate and correct action is critical.

Exposure Type Immediate First Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[5][10]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[6][10]
Large Spill Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24720884, this compound.[Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]

  • U.S. Environmental Protection Agency (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.[Link]

  • Lion Technology Inc. (2011). EPA Rule on Carbamate Wastes Now in Effect.[Link]

  • Occupational Safety and Health Administration (OSHA). Carbaryl.[Link]

  • U.S. Environmental Protection Agency (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.[Link]

  • U.S. Government Publishing Office (1997). Federal Register, Volume 62 Issue 167.[Link]

  • Restek. Safety Data Sheet: Carbamate Pesticides Standard.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.